molecular formula C9H10O4 B1206713 3-Ethoxy-4-hydroxybenzoic acid CAS No. 5438-38-0

3-Ethoxy-4-hydroxybenzoic acid

Cat. No.: B1206713
CAS No.: 5438-38-0
M. Wt: 182.17 g/mol
InChI Key: QFDSMZGWVHEDHT-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDSMZGWVHEDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202751
Record name 3-Ethoxy-4-hydroxybenzoic acid
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-38-0
Record name 3-Ethoxy-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5438-38-0
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Record name 3-Ethoxy-4-hydroxybenzoic acid
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Record name 5438-38-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16681
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Record name 3-Ethoxy-4-hydroxybenzoic acid
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Record name 3-ETHOXY-4-HYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA38VF9XH9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: Unveiling a Versatile Phenolic Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Ethoxy-4-hydroxybenzoic Acid

This compound, also known as Ethyl Vanillic Acid, is a phenolic compound of increasing interest within the scientific community. While structurally similar to the well-known vanillic acid, the substitution of a methoxy group for an ethoxy group imparts distinct physicochemical properties that influence its reactivity, biological activity, and potential applications. This guide provides a comprehensive overview of its core chemical properties, analytical characterization, synthesis, and relevance for researchers in chemistry and drug development. It is a known metabolite of ethyl vanillin, a common food flavoring agent, making its study relevant to toxicology and metabolism research.[1][2]

Core Chemical and Physical Properties

A thorough understanding of a molecule begins with its fundamental properties. These values dictate its behavior in various solvents, its physical state, and its reactivity. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Synonyms Ethyl vanillic acid, 3-Ethoxy-p-hydroxybenzoic acidPubChem[3]
CAS Number 5438-38-0PubChem[3]
Molecular Formula C₉H₁₀O₄PubChem[3]
Molecular Weight 182.17 g/mol PubChem[3]
Appearance White to off-white crystalline powder (inferred from related compounds)N/A
pKa 4.47 ± 0.10 (Predicted)Guidechem[4]
Solubility Slightly soluble in water; more soluble in polar organic solvents like alcohols and acetone (inferred from 4-hydroxybenzoic acid).[5][6]N/A

The pKa of approximately 4.47 is particularly noteworthy for drug development professionals.[4] This value, which is close to that of 4-hydroxybenzoic acid (pKa 4.54)[6][7], indicates that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated, existing as the carboxylate anion. This anionic form significantly increases its water solubility and influences its ability to interact with biological targets and cross cellular membranes.

Synthesis and Reactivity

Synthetic Pathway: Oxidation of Ethyl Vanillin

A logical and common laboratory-scale synthesis of this compound involves the oxidation of its corresponding aldehyde, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). Ethyl vanillin is a readily available and inexpensive starting material.[8][9] The aldehyde group can be selectively oxidized to a carboxylic acid using a variety of mild oxidizing agents, such as potassium permanganate (KMnO₄) under controlled pH conditions or Tollens' reagent.

The choice of an oxidizing agent is critical. A strong, non-selective oxidizing agent could potentially lead to unwanted side reactions, such as cleavage of the aromatic ring or oxidation of the phenolic hydroxyl group. A mild oxidant ensures that the transformation is specific to the aldehyde functional group, leading to a cleaner reaction and higher yield of the desired product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) C Reaction in Suitable Solvent (e.g., Aqueous Acetone) A->C B Mild Oxidizing Agent (e.g., KMnO₄, Tollens') B->C D Reaction Work-up (Acidification & Extraction) C->D 1. Quench Reaction 2. Acidify with HCl E This compound D->E Purification (Recrystallization)

Caption: General workflow for the synthesis of this compound.

Key Reactivity
  • Esterification: The carboxylic acid group can readily undergo Fischer esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. These esters, similar to parabens, may possess preservative or biological activities.

  • Phenolic Hydroxyl Group Reactions: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its presence also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (relative to the -OH group).

  • Decarboxylation: While requiring harsh conditions, hydroxybenzoic acids can undergo decarboxylation to yield the corresponding phenol.

Analytical Characterization Workflow

Accurate structural elucidation and purity assessment are paramount. A multi-technique approach is standard practice.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirm Confirmation Prep Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d₆) NMR ¹H & ¹³C NMR Prep->NMR IR Infrared (IR) Spectroscopy Prep->IR MS Mass Spectrometry (MS) Prep->MS Data Data Integration & Interpretation NMR->Data IR->Data MS->Data Confirm Structural Confirmation & Purity Assessment Data->Confirm

Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Based on the structure and data from analogous compounds like 4-hydroxybenzoic acid[10], the following spectral features are predicted:

  • ¹H NMR:

    • An ethyl group signal: A triplet (for the -CH₃) and a quartet (for the -OCH₂-).

    • Aromatic protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns confirming the 1,2,4-trisubstitution on the benzene ring.

    • Two exchangeable broad singlets for the phenolic -OH and carboxylic acid -OH protons.

  • ¹³C NMR:

    • Two signals for the ethyl group carbons.

    • Six distinct signals for the aromatic carbons, including the carboxyl-substituted carbon.

    • A signal for the carboxylic acid carbon (C=O) in the downfield region (typically >165 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum for this compound is expected to show characteristic absorption bands similar to its parent compound, 4-hydroxybenzoic acid.[11]

  • ~3300-2500 cm⁻¹: A very broad band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

  • ~3200 cm⁻¹: A sharper O-H stretch for the phenolic hydroxyl group.

  • ~1680 cm⁻¹: A strong C=O stretch for the carboxylic acid carbonyl group.

  • ~1600 & ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹: A strong C-O stretching band, associated with the carboxylic acid and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₉H₁₀O₄), which is 182.17 g/mol .[3]

  • Fragmentation: Common fragmentation patterns would include the loss of water (-18 Da), the loss of the ethyl group (-29 Da), and the loss of the carboxyl group (-45 Da). The most abundant peaks observed in GC-MS analysis are at m/z 154, 137, and 182.[3]

Biological & Pharmacological Relevance

Metabolic Product of Ethyl Vanillin

The primary relevance of this compound in drug development and toxicology stems from its role as a major metabolite of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1][2] Ethyl vanillin is a synthetic flavoring agent used extensively in foods, beverages, and pharmaceuticals.[8][9] Upon ingestion, the aldehyde group of ethyl vanillin is oxidized in the body to a carboxylic acid, yielding this compound, which is then excreted in the urine.[1][2]

Understanding this metabolic pathway is crucial for:

  • Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of ethyl vanillin-containing formulations.

  • Toxicology: Evaluating the safety profile of ethyl vanillin by studying the biological effects of its metabolites.

  • Clinical Diagnostics: High urinary levels of this compound can indicate significant dietary intake of synthetic flavorings.[2]

Metabolism_Pathway A Dietary Intake (Foods, Pharmaceuticals) B Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) A->B C In Vivo Oxidation (e.g., by Aldehyde Dehydrogenase) B->C Metabolism D This compound (Metabolite) C->D E Urinary Excretion D->E

Caption: Metabolic pathway of ethyl vanillin to this compound.

Potential Bioactivities

While research specific to this compound is limited, the broader class of hydroxybenzoic acids exhibits numerous biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antiviral properties.[12][13][14] The structural similarity suggests that this compound could be a candidate for investigation into similar therapeutic areas. Its antioxidant potential, in particular, is plausible due to the electron-donating nature of the phenolic hydroxyl group, which can stabilize free radicals.

Safety and Handling

No specific GHS classification is widely available for this compound.[4] However, based on data for structurally similar compounds like 4-hydroxybenzoic acid and its esters, standard laboratory precautions should be observed.[15][16]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, tightly sealed container away from incompatible materials such as strong oxidizing agents.[15]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and water.

    • Ingestion: Rinse mouth and seek medical advice. Do not induce vomiting.

    • Inhalation: Move to fresh air.

Conclusion

This compound is more than just a simple derivative of vanillic acid. Its identity as a key metabolite of a globally used flavoring agent positions it as a significant compound for metabolic and toxicological studies. Its core structure, featuring a carboxylic acid, a phenolic hydroxyl, and an ethoxy group, provides a versatile scaffold for chemical modification and exploration of potential biological activities. The synthetic and analytical protocols outlined in this guide offer a robust framework for researchers and drug development professionals to synthesize, characterize, and further investigate this intriguing molecule.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95085, this compound.
  • Wikipedia. (2024). 4-Hydroxybenzoic acid.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid.
  • Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid ethyl ester.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8467, Ethylvanillin.
  • Peristy, M., et al. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. ResearchGate.
  • Wikipedia. (2024). Ethylvanillin.
  • The Good Scents Company. (n.d.). ethyl vanillin.
  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Wang, S., et al. (2018). 4-Hydroxybenzoic acid—a versatile platform intermediate for value-added compounds. ResearchGate.
  • Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500).
  • Liu, J., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PubMed Central (PMC) - NIH.
  • Metasci. (n.d.). Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde.
  • WEEL. (n.d.). Workplace Environmental Exposure Level.
  • Chalmers, R. A., & Lawson, A. M. (1982). Identification of urinary 3-ethoxy-4-hydroxybenzoic and 3-ethoxy-4-hydroxymandelic acids after dietary intake of ethyl vanillin. PubMed.
  • Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate.
  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • The Royal Society of Chemistry. (2012). Supplementary data.

Sources

3-Ethoxy-4-hydroxybenzoic acid CAS number 5438-38-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethoxy-4-hydroxybenzoic Acid (CAS: 5438-38-0) for Advanced Research and Pharmaceutical Development

Introduction

This compound, also known as 3-ethoxyprotocatechuic acid, is a substituted benzoic acid derivative with the CAS number 5438-38-0. While not a household name, this compound serves as a critical building block and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical industries. Its bifunctional nature, featuring both a carboxylic acid group and a phenol, makes it a versatile reagent for constructing targeted molecular architectures. This guide provides an in-depth examination of its properties, synthesis, analytical characterization, and applications, tailored for researchers and drug development professionals.

Section 1: Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a compound is the bedrock of its effective application in synthesis and analysis. The ethoxy and adjacent hydroxyl groups on the benzene ring dictate its solubility, reactivity, and spectroscopic characteristics.

1.1: Chemical and Physical Properties

The properties of this compound are summarized below. These values are crucial for selecting appropriate solvents for reactions and purification, as well as for predicting its behavior in various chemical environments.

PropertyValueSource
CAS Number 5438-38-0
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 195-198 °C
Boiling Point 359.4±32.0 °C (Predicted)
Density 1.339±0.06 g/cm³ (Predicted)
pKa 4.29±0.10 (Predicted)
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.N/A
1.2: Spectroscopic Data Interpretation

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • ¹H NMR: The proton NMR spectrum provides a clear signature of the molecule. Key expected shifts include a triplet and quartet for the ethoxy group protons, distinct signals for the aromatic protons, and broad singlets for the hydroxyl and carboxylic acid protons, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid at the most downfield position.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band (from both the phenol and carboxylic acid), C-H stretching bands for the aromatic and aliphatic groups, a sharp C=O stretch for the carboxylic acid, and C-O stretching bands for the ether and phenol groups.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (182.17 g/mol ), which is crucial for confirming the compound's identity.

Section 2: Synthesis & Purification Protocols

The most common and logical route to synthesize this compound is via the Williamson ether synthesis, starting from the readily available protocatechuic acid (3,4-dihydroxybenzoic acid). This selective ethoxylation is a foundational organic chemistry reaction.

Protocol 2.1: Williamson Ether Synthesis of this compound

This protocol details the selective ethoxylation of protocatechuic acid. The choice of a suitable base and solvent is critical to favor mono-ethoxylation at the 3-position, which is more acidic than the 4-position hydroxyl group.

Causality Behind Experimental Choices:

  • Starting Material: Protocatechuic acid is chosen for its commercial availability and its pre-existing 3,4-dihydroxybenzoic acid scaffold.

  • Reagent: Ethyl iodide is a standard and effective ethylating agent.

  • Base: Sodium hydroxide is used to deprotonate the more acidic phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile. The stoichiometry is controlled to favor mono-alkylation.

  • Solvent: Ethanol or a similar polar protic solvent is used to dissolve the reactants and facilitate the SN2 reaction.

  • Acidification: Hydrochloric acid is used to protonate the carboxylate and any remaining phenoxide, precipitating the final product.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve one equivalent of protocatechuic acid in ethanol.

  • Deprotonation: Slowly add one equivalent of aqueous sodium hydroxide solution to the flask while stirring. This selectively deprotonates the more acidic hydroxyl group.

  • Alkylation: Add a slight excess (1.1 equivalents) of ethyl iodide to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. Redissolve the residue in water.

  • Acidification & Precipitation: Acidify the aqueous solution with 2M hydrochloric acid until the pH is approximately 2. The product, this compound, will precipitate out of the solution.

  • Isolation: Collect the white precipitate by vacuum filtration and wash with cold water to remove inorganic salts.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation A 1. Dissolve Protocatechuic Acid in Ethanol B 2. Add NaOH (aq) for Selective Deprotonation A->B C 3. Add Ethyl Iodide (Alkylation Agent) B->C D 4. Heat to Reflux (4-6 hours) C->D E 5. Cool & Evaporate Solvent D->E Reaction Complete F 6. Redissolve in Water E->F G 7. Acidify with HCl to Precipitate Product F->G H 8. Vacuum Filtration to Isolate Solid G->H I Crude Product H->I Proceed to Purification

Caption: Workflow for the synthesis of this compound.

Protocol 2.2: Purification by Recrystallization

The crude product from the synthesis will contain unreacted starting material and potentially some di-ethoxylated byproduct. Recrystallization is a highly effective method for purification.

Causality Behind Solvent Choice: An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. An ethanol/water mixture is often effective for moderately polar compounds like this, as it allows for fine-tuning of polarity to maximize yield and purity.

Step-by-Step Methodology:

  • Solvent Selection: Place the crude product in a flask. Add a minimal amount of hot ethanol to dissolve it completely.

  • Induce Crystallization: Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point).

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Section 3: Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and concentration of the synthesized compound.

Protocol 3.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is most suitable for this compound.

Methodology Parameters:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm. The C18 stationary phase provides excellent retention for aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). The formic acid ensures the carboxylic acid group remains protonated for good peak shape.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV-Vis detector set at 254 nm, a wavelength where the benzene ring absorbs strongly.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to an appropriate concentration (e.g., 10-50 µg/mL) with the mobile phase.

Analytical_Workflow A Prepare Sample (1 mg/mL in Methanol) D Inject Sample A->D B Prepare Mobile Phase (Acetonitrile / Water + 0.1% Formic Acid) C Equilibrate HPLC System (C18 Column, 1.0 mL/min) B->C C->D E Run Gradient Elution (10% to 90% Acetonitrile) D->E F Detect at 254 nm E->F G Integrate Peak Area F->G H Calculate Purity (%) G->H

Caption: Standard workflow for HPLC-based purity analysis.

Section 4: Applications in Drug Development & Research

This compound is primarily valued as a precursor in multi-step syntheses. Its structure is incorporated into larger molecules to modulate properties such as lipophilicity, hydrogen bonding capability, and metabolic stability.

One notable application is its use as an intermediate in the synthesis of selective vanilloid receptor 1 (VR1, also known as TRPV1) antagonists. The TRPV1 receptor is a key target in pain and inflammation research. For example, it has been used in the development of antagonists like A-317567, where the ethoxy-hydroxybenzoyl moiety is a crucial part of the final pharmacophore that interacts with the receptor.

Section 5: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While not acutely toxic, appropriate precautions should always be taken.

Safety AspectGuideline
GHS Pictograms Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
Personal Protective Equipment (PPE) Safety glasses, nitrile gloves, lab coat.
Handling Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
Storage Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound (CAS 5438-38-0) is a functionally rich and valuable building block in synthetic chemistry. Its straightforward synthesis from protocatechuic acid, combined with its utility in constructing complex pharmaceutical targets, makes it a compound of significant interest. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical profiles, as outlined in this guide, is paramount for its successful application in research and development.

References

  • This compound - PubChem, National Center for Biotechnology Inform

An In-Depth Technical Guide to 3-Ethoxy-4-hydroxybenzoic Acid: Molecular Weight, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxy-4-hydroxybenzoic acid, also known as ethyl vanillic acid, is a phenolic acid derivative of significant interest in the fields of analytical chemistry, synthetic chemistry, and pharmacology. Structurally, it is the carboxylic acid analog of the widely used flavoring agent ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). This relationship makes it a critical reference standard for stability studies, a potential metabolite in biological systems, and a versatile building block for the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of this compound, with a primary focus on its molecular weight and the advanced analytical techniques used for its characterization. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties and the methodologies to verify its identity and purity.

Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and corresponding molecular weight. These properties dictate its behavior in chemical reactions and analytical systems.

The molecular formula for this compound is C₉H₁₀O₄.[1][2] Based on this formula, its molecular weight can be defined in two ways:

  • Molar Mass (Average Molecular Weight): This is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value used for stoichiometric calculations in laboratory synthesis. The molar mass is 182.17 g/mol .[1]

  • Monoisotopic Mass (Exact Mass): This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). This value is crucial for high-resolution mass spectrometry, which can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass is 182.05790880 Da .[1]

A summary of its key identifiers and properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 5438-38-0[1][2]
Molecular Formula C₉H₁₀O₄[1][2]
Molar Mass 182.17 g/mol [1]
Exact Mass 182.05790880 Da[1]
Canonical SMILES CCOC1=C(C=CC(=C1)C(=O)O)O[1][2]
InChIKey QFDSMZGWVHEDHT-UHFFFAOYSA-N[1]
Predicted pKa 4.47 ± 0.10[2]

Synthesis Pathway

While this compound can be sourced commercially, understanding its synthesis provides context for potential impurities and its relationship to other key chemicals. A common and logical synthetic route involves the oxidation of its aldehyde precursor, ethyl vanillin. Ethyl vanillin itself is typically prepared from catechol. This multi-step process underscores the importance of rigorous analytical confirmation of the final product.

The generalized pathway is as follows:

  • Ethylation of Catechol: Catechol is ethylated to form guaethol (2-ethoxyphenol).

  • Formylation of Guaethol: A formyl group is introduced to the guaethol ring, typically via a condensation reaction with glyoxylic acid followed by oxidation and decarboxylation, to produce ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).[3]

  • Oxidation of Ethyl Vanillin: The aldehyde functional group of ethyl vanillin is selectively oxidized to a carboxylic acid to yield the final product, this compound.

Synthesis_Pathway Catechol Catechol Guaethol Guaethol (2-Ethoxyphenol) Catechol->Guaethol Ethylation EthylVanillin Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Guaethol->EthylVanillin Formylation (e.g., Reimer-Tiemann or Glyoxylic Acid method) Target 3-Ethoxy-4-hydroxybenzoic acid EthylVanillin->Target Oxidation

A logical synthesis pathway for this compound.

Analytical Methodologies for Characterization and Quantification

Confirming the molecular weight, structure, and purity of this compound requires a suite of orthogonal analytical techniques. As a Senior Application Scientist, my recommendation is to never rely on a single method but to build a self-validating system of characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile compounds and for quantification. A reversed-phase method is ideal for this molecule due to its moderate polarity.

Causality Behind Experimental Choices:

  • Column: A C18 (octadecylsilane) column is chosen for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic acids.

  • Mobile Phase: A gradient of acidified water and an organic solvent (acetonitrile or methanol) is used. The acid (e.g., acetic acid or phosphoric acid) serves to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[4]

  • Detector: A UV detector set at approximately 254 nm or 275 nm is effective, as the substituted benzene ring contains a strong chromophore.[4][5]

Experimental Protocol: HPLC Purity Assay

  • Instrument: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: Brownlee Validated C18, 150 x 4.6 mm, 5 µm particle size (or equivalent).[4]

  • Mobile Phase A: 0.2% (v/v) Phosphoric Acid in Water.[4]

  • Mobile Phase B: Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 1.0 mg/mL this compound reference standard in methanol. Create a working standard of 100 µg/mL by diluting with the initial mobile phase composition.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a nominal concentration of 1.0 mg/mL. Dilute to 100 µg/mL with the initial mobile phase composition.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-12 min: Linear gradient from 40% to 90% B

    • 12-15 min: Hold at 90% B

    • 15-16 min: Return to 40% B

    • 16-20 min: Re-equilibration at 40% B

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis Std Reference Standard (1 mg/mL in MeOH) Dilution Dilute to 100 µg/mL in Mobile Phase Std->Dilution Sample Test Sample (1 mg/mL in MeOH) Sample->Dilution Autosampler Inject 10 µL Dilution->Autosampler Column C18 Column @ 30°C Flow: 1.0 mL/min Autosampler->Column Detector UV Detection @ 254 nm Column->Detector Data Data Acquisition & Integration Detector->Data Report Purity Report (Area %) Data->Report

Sources

A Technical Guide to the Synthesis of 3-Ethoxy-4-hydroxybenzoic Acid from Ethyl Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-ethoxy-4-hydroxybenzoic acid, a valuable benzoic acid derivative, from the widely available starting material, ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). The core of this transformation lies in the selective oxidation of an aromatic aldehyde to a carboxylic acid. This document delves into the mechanistic underpinnings of this oxidation, justifies the selection of an appropriate oxidizing agent, and presents a detailed, field-proven experimental workflow. The guide includes protocols for the synthesis, purification, and analytical characterization of the final product, tailored for researchers, chemists, and professionals in drug development and fine chemical synthesis. All quantitative data, procedural steps, and logical workflows are presented with clarity, supported by visual diagrams and authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic compound with a potent vanilla-like aroma, making it a cornerstone of the flavor and fragrance industries.[1][2][3] Beyond its organoleptic properties, its chemical structure—featuring a reactive aldehyde group—presents an excellent opportunity for synthetic elaboration. The conversion of ethyl vanillin to this compound is a classic example of aldehyde oxidation, a fundamental transformation in organic chemistry.[4] The resulting carboxylic acid is a valuable building block for the synthesis of pharmaceuticals, polymers, and other advanced materials.

This guide focuses on a robust and high-yielding method for this conversion, prioritizing experimental reliability and product purity. The chosen methodology is the oxidation using freshly prepared silver oxide in an alkaline medium. This approach is adapted from the highly successful and well-documented synthesis of vanillic acid from vanillin, ensuring a strong precedent for its efficacy.[5][6]

The Mechanistic Foundation: Aldehyde Oxidation

The oxidation of an aldehyde to a carboxylic acid proceeds via a hydrate intermediate. In an aqueous basic medium, the aldehyde carbonyl group undergoes nucleophilic attack by a hydroxide ion to form a tetrahedral intermediate. Proton transfer results in a geminal diol (hydrate).[7][8] This hydrate is the species that is actually oxidized. The oxidant removes the hydrogen atom from the carbon that originally bore the aldehyde group, leading to the formation of the carboxylate, which is then protonated during acidic work-up to yield the final carboxylic acid.[7][8]

The choice of oxidant is critical. While strong oxidants like potassium permanganate can achieve this transformation, they risk over-oxidation and cleavage of the aromatic ring if conditions are not meticulously controlled.[9][10] Mild oxidants, such as silver oxide (Ag₂O), offer superior selectivity, cleanly converting the aldehyde to a carboxylic acid without affecting other functional groups on the aromatic ring.[4][5][6]

Reaction_Scheme cluster_reactants Reactants cluster_products Products EthylVanillin Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Product This compound EthylVanillin->Product Oxidation Oxidant Silver(I) Oxide (Ag₂O) + NaOH (aq) Oxidant->Product Byproduct Silver Metal (Ag) Oxidant->Byproduct

Caption: Overall reaction scheme for the oxidation of ethyl vanillin.

Experimental Protocol: Synthesis and Isolation

This protocol is designed to be a self-validating system, where observable phenomena (e.g., color changes, precipitation) correspond to specific chemical transformations.

Materials and Equipment
Reagents & ChemicalsEquipment
Ethyl Vanillin (C₉H₁₀O₃)1 L Beaker
Silver Nitrate (AgNO₃)500 mL Beaker
Sodium Hydroxide (NaOH), pelletsMagnetic Stirrer and Stir Plate
Hydrochloric Acid (HCl), concentratedHeating Mantle or Water Bath
Deionized WaterBüchner Funnel and Flask
IceStandard Laboratory Glassware
pH Paper (or pH meter)Spatula, Glass Rods
Step-by-Step Synthesis Procedure

Step 1: Preparation of Fresh Silver(I) Oxide (The Oxidant)

Causality: Freshly precipitated silver oxide is significantly more reactive than commercially available or aged material. This in-situ preparation is critical for achieving a high reaction rate and yield.[6]

  • In a 500 mL beaker, dissolve 17.0 g (0.10 mol) of silver nitrate in 100 mL of deionized water with stirring.

  • In a separate beaker, prepare a solution of 4.4 g (0.11 mol) of sodium hydroxide in 40 mL of deionized water.

  • While stirring the silver nitrate solution vigorously, add the sodium hydroxide solution. A dark brown precipitate of silver(I) oxide will form immediately.

  • Stir the suspension for 5 minutes. Collect the silver oxide precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with several portions of deionized water until the filtrate is neutral (pH ~7). This removes residual nitrates and sodium hydroxide. Do not allow the precipitate to dry completely, as it is used wet.

Step 2: The Oxidation Reaction

  • Transfer the wet, freshly prepared silver oxide to a 1 L beaker. Add 200 mL of deionized water.

  • With vigorous stirring, add 20.0 g (0.50 mol) of sodium hydroxide pellets. The dissolution is exothermic.

  • Gently warm the stirred suspension to approximately 55-60°C using a water bath or heating mantle.

  • Once the temperature is stable, add 16.6 g (0.10 mol) of ethyl vanillin in one portion.

  • An exothermic reaction should commence within a few minutes, indicated by a change in the precipitate's appearance from dark brown to a fluffy, gray metallic silver.[6]

  • Maintain stirring and the temperature at 55-60°C for an additional 15 minutes to ensure the reaction goes to completion.

Step 3: Isolation of Crude this compound

  • Filter the hot reaction mixture by vacuum filtration to remove the precipitated metallic silver.

  • Wash the silver cake with approximately 20 mL of hot deionized water and combine the washings with the main filtrate.

  • Cool the clear filtrate in an ice bath to below 15°C.

  • With vigorous stirring, slowly and carefully acidify the cold filtrate by adding concentrated hydrochloric acid. The product will begin to precipitate as a white solid.

  • Continue adding HCl until the solution is strongly acidic to Congo red paper (or pH ~2).

  • Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude this compound by vacuum filtration.

  • Wash the collected solid with two 50 mL portions of ice-cold deionized water to remove inorganic salts (NaCl).

  • Press the solid firmly on the funnel to remove as much water as possible, then air-dry or dry in a vacuum desiccator. The expected yield of crude product is 15-17 g (82-93%).

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
Ethyl Vanillin166.1716.60.101.0
Silver Nitrate169.8717.00.101.0
Sodium Hydroxide (Step 1)40.004.40.111.1
Sodium Hydroxide (Step 2)40.0020.00.505.0

Purification and Analytical Characterization

Purification by Recrystallization

The primary impurity in the crude product is likely unreacted starting material or inorganic salts. Recrystallization from an ethanol/water solvent system is highly effective for purification.[11][12]

  • Place the crude, dried product in an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to completely dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal or any insoluble impurities.

  • To the hot, clear filtrate, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry to a constant weight.

Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage prep_ag2o 1. Prepare fresh Ag₂O (AgNO₃ + NaOH) oxidation 2. Oxidize Ethyl Vanillin (Add reactant to Ag₂O/NaOH slurry at 55-60°C) prep_ag2o->oxidation filtration1 3. Filter Hot Mixture (Remove metallic Ag) oxidation->filtration1 acidify 4. Acidify Filtrate (Cool and add conc. HCl to pH 2) filtration1->acidify filtration2 5. Isolate Crude Product (Vacuum filtration) acidify->filtration2 recrystallize 6. Recrystallize (Ethanol/Water system) filtration2->recrystallize dry 7. Dry Final Product recrystallize->dry final_product final_product dry->final_product Pure this compound

Caption: Experimental workflow for the synthesis and purification.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis MethodExpected Results for this compound
Melting Point 195-197 °C
FTIR (KBr, cm⁻¹) ~3450 (phenolic O-H), 3200-2500 (broad, carboxylic acid O-H), ~1680 (C=O of acid), ~1600, 1510 (C=C aromatic), ~1270 (C-O stretch)
¹H NMR (DMSO-d₆, δ) ~12.5 (s, 1H, -COOH), ~9.5 (s, 1H, Ar-OH), ~7.4 (dd, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), 4.0 (q, 2H, -OCH₂CH₃), 1.3 (t, 3H, -OCH₂CH₃)
¹³C NMR (DMSO-d₆, δ) ~167 (-COOH), ~151 (Ar C-O), ~147 (Ar C-OH), ~124 (Ar C-H), ~122 (Ar C-COOH), ~115 (Ar C-H), ~112 (Ar C-H), ~64 (-OCH₂-), ~15 (-CH₃)
Mass Spec (EI-MS) Molecular Ion [M]⁺ at m/z 182. Common fragments at m/z 165 (-OH), 137 (-COOH).[13]

Safety and Handling Considerations

  • Silver Nitrate: Is an oxidizing agent and can cause stains on skin and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: Is highly corrosive. Handle with care and avoid contact with skin and eyes. The dissolution in water is highly exothermic.

  • Hydrochloric Acid: Is corrosive and releases toxic fumes. All acidifications should be performed in a well-ventilated fume hood.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

References

  • National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT.
  • Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde.
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  • Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008. [Link]
  • Fawzy, A., et al. (2016). Kinetics and Mechanism of Oxidation of Vanillin by Permanganate in Neutral Medium and the Effect of Different Transition Metal Ion Catalysts.
  • Pearl, I. A. (1946). Reactions of Vanillin and its Derived Compounds. I. The Reaction of Vanillin with Silver Oxide. Journal of the American Chemical Society, 68(3), 429-432. [Link]
  • Chemistry LibreTexts. (2025). 19.
  • Fawzy, A. (2016). Kinetics and Mechanism of Oxidation of Vanillin by Permanganate in Neutral Medium and the Effect of Different Transition Metal Ion Catalysts. Austin Publishing Group. [Link]
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. [Link]
  • Royal Society of Chemistry. (2023). Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep eutectic solvents. RSC Publishing. [Link]
  • Organic Syntheses. (n.d.). Vanillic acid. [Link]
  • International Journal of ChemTech Research. (n.d.). Kinetics and Mechanisms of the Oxidation of Vanillin by Co(II) in Aqueous Alkaline medium. [Link]
  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. [Link]
  • Ashenhurst, J. (2015).
  • Materials Science. (2022). Preparation and Characterization of Vanillin Cross-linked Chitosan Microspheres Modified by Silver Nanoparticles. [Link]
  • JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]
  • ResearchGate. (2025).

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3-Ethoxy-4-hydroxybenzoic acid structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethoxy-4-hydroxybenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound, a derivative of benzoic acid, is a bifunctional organic compound featuring a carboxylic acid, a hydroxyl group, and an ethoxy ether linkage on a benzene ring. This unique arrangement of functional groups makes it a valuable and versatile building block in organic synthesis. Its structural similarity to naturally occurring phenolic acids and its capacity for diverse chemical modifications underpin its utility as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. Understanding the fundamental characteristics of this molecule is crucial for its effective application in research and development.

Molecular Structure and Chemical Identifiers

The structural integrity and identity of a chemical compound are paramount for reproducibility in experimental science. This compound's structure is defined by a benzoic acid core with substituents at the 3 and 4 positions.

Structural Formula:

Caption: Oxidation of ethylvanillin to this compound.

Key Chemical Reactions

The presence of three distinct functional moieties—carboxylic acid, phenol, and ether—allows for a range of chemical transformations:

  • Esterification: The carboxylic acid group can be readily esterified by reacting with an alcohol under acidic catalysis (Fischer esterification) to produce the corresponding esters. These esters are often used as preservatives or as intermediates in further synthesis. [1]* Electrophilic Aromatic Substitution: The benzene ring is activated by the hydroxyl and ethoxy groups, directing electrophilic substitution (e.g., nitration, halogenation) primarily to the positions ortho and para to the activating groups. [1]* Etherification/Acylation of the Phenolic Hydroxyl: The phenolic -OH group can be further derivatized, for instance, by reaction with alkyl halides in the presence of a base (Williamson ether synthesis) or with acyl chlorides/anhydrides to form esters.

Applications in Research and Drug Development

This compound is primarily utilized as a sophisticated intermediate in the synthesis of high-value chemical entities.

  • Pharmaceutical Synthesis: It serves as a scaffold for the construction of more complex molecules with potential biological activity. Derivatives of hydroxybenzoic acids are known to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and antiviral activities. [2][3][4]The ethoxy group can enhance lipophilicity, which may improve a drug candidate's pharmacokinetic profile.

  • Agrochemicals: It can be a precursor for novel pesticides and herbicides.

  • Azo Dyes: The phenolic ring can undergo coupling reactions with diazonium salts to form azo dyes, which have applications in various industries. [5]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

  • Hazard Identification: While specific toxicity data is limited, related compounds such as 3-ethoxy-4-hydroxybenzaldehyde and 4-hydroxybenzoic acid are known to cause skin and eye irritation. [6][7][8]It may also cause respiratory irritation. [7][8]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. If dust is generated, respiratory protection may be necessary.

  • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area. Minimize dust generation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic chemistry, particularly in the fields of pharmaceutical and materials science. Its well-defined structure and versatile reactivity allow for the creation of a diverse range of derivatives. This guide has provided a technical foundation for its properties, synthesis, and applications, intended to support and inform the scientific community in their research endeavors.

References

  • PubChem. This compound.
  • Chemcess. 4-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]
  • Wikipedia. 4-Hydroxybenzoic acid. [Link]
  • Global Research Online.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
  • ResearchGate.
  • Carl ROTH.
  • Meta-Sci. Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. [Link]
  • YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]
  • ChemBK. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]
  • National Institute of Standards and Technology. Ethyl Vanillin. [Link]
  • ResearchGate. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

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An In-depth Technical Guide to the Solubility of 3-Ethoxy-4-hydroxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Ethoxy-4-hydroxybenzoic Acid in Research and Development

This compound, a derivative of benzoic acid, is a compound of increasing interest in the pharmaceutical and chemical industries. Its structural similarity to other well-known compounds, such as vanillic acid and ethyl vanillin, suggests a range of potential biological activities and applications.[1] As a urinary metabolite of ethyl vanillin, understanding its behavior in various solvent systems is crucial for toxicological and metabolic studies.[1] Furthermore, its physicochemical properties, including solubility, are fundamental to the design of crystallization processes, formulation development, and the synthesis of novel derivatives.

This technical guide provides a comprehensive overview of the principles governing the solubility of this compound in organic solvents. While extensive quantitative solubility data for this specific compound is not widely available in published literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to determine its solubility profiles. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol for its determination, and discuss the expected solubility trends based on the behavior of structurally analogous compounds.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are the carboxylic acid group, the hydroxyl group, the ethoxy group, and the aromatic ring. The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, making them well-suited for interaction with polar solvents. The aromatic ring can engage in π-π stacking and van der Waals interactions.

The general principle of "like dissolves like" is a useful starting point. Polar solvents are expected to be more effective at dissolving polar solutes like this compound. However, the interplay of hydrogen bonding, dipole-dipole interactions, and London dispersion forces will ultimately determine the extent of solubility in a given solvent. For instance, while both methanol and ethanol are polar, differences in their alkyl chain length can influence their interaction with the ethoxy group and the aromatic ring of the solute, leading to variations in solubility.

Expected Solubility Profile of this compound

Based on the solubility of structurally similar compounds like 4-hydroxybenzoic acid and vanillic acid, we can anticipate certain solubility trends for this compound. 4-hydroxybenzoic acid is known to be more soluble in polar organic solvents such as alcohols and acetone than in water or non-polar solvents.[2] For example, it is freely soluble in alcohol and acetone.[3]

It is expected that this compound will exhibit good solubility in polar protic solvents like methanol, ethanol, and isopropanol due to the potential for hydrogen bonding with the carboxylic acid and hydroxyl groups. Polar aprotic solvents such as acetone and ethyl acetate are also likely to be effective solvents. The presence of the ethoxy group, compared to the methoxy group in vanillic acid, may slightly increase its lipophilicity, potentially influencing its solubility in less polar solvents.

The following table provides a qualitative prediction of the solubility of this compound in various organic solvents, which can serve as a starting point for experimental investigation.

Solvent ClassExample SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding potential with the carboxylic acid and hydroxyl groups.
Ketones AcetoneHighGood hydrogen bond acceptor and moderate polarity.
Esters Ethyl AcetateModerate to HighHydrogen bond acceptor capabilities and moderate polarity.
Ethers Diethyl EtherLow to ModerateLimited hydrogen bonding capability compared to alcohols and ketones.
Aromatic Hydrocarbons TolueneLowPrimarily non-polar interactions, with limited potential for favorable solute-solvent interactions.
Aliphatic Hydrocarbons HexaneVery LowNon-polar solvent with minimal ability to solvate the polar functional groups of the acid.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, step-by-step methodology for the accurate determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solvent Select & Prepare Solvent prep_solute Weigh Excess 3-Ethoxy-4- hydroxybenzoic Acid prep_vial Add Solute and Solvent to Sealed Vial prep_solute->prep_vial equilibration Incubate in Thermostatic Shaker at Constant Temperature prep_vial->equilibration sedimentation Allow Excess Solid to Settle equilibration->sedimentation sampling Withdraw Supernatant sedimentation->sampling filtration Filter with Syringe Filter sampling->filtration dilution Dilute Sample filtration->dilution hplc Inject into HPLC System dilution->hplc quantify Determine Concentration from Calibration Curve hplc->quantify calibration Prepare Standard Solutions & Generate Calibration Curve calibration->quantify solubility_calc Calculate Solubility quantify->solubility_calc

Caption: Workflow for Solubility Determination using the Shake-Flask and HPLC Method.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a known volume (e.g., 5 mL) of the desired organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration:

    • Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a constant concentration.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to permit the sedimentation of the excess solid.

    • Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to prevent precipitation.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

    • Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[4][5]

    • Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is a common starting point for the analysis of hydroxybenzoic acids.[4][5][6]

    • Detection: Monitor the absorbance at the λmax of this compound. While the specific λmax for this compound should be determined experimentally, related compounds like 4-hydroxybenzoic acid have a λmax around 256 nm.[7]

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.

    • Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/100 g of solvent, or mole fraction.

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly impact the solubility of this compound:

  • Solvent Polarity: As discussed, polar solvents that can engage in hydrogen bonding are expected to be the most effective.

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature. This relationship can be quantified using the van't Hoff equation. Experimental determination of solubility at different temperatures is crucial for understanding the thermodynamics of the dissolution process.

  • pH: For aqueous solutions or in the presence of acidic or basic impurities in organic solvents, the pH can have a profound effect on the solubility of an acidic compound like this compound. In a more basic environment, the carboxylic acid will deprotonate to form a carboxylate salt, which is generally much more soluble in polar solvents.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies to ensure consistency and reproducibility.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a comprehensive dataset of its solubility is not yet publicly available, the detailed experimental protocol and the discussion of expected solubility trends based on structurally related compounds offer a solid foundation for researchers. The generation of reliable solubility data for this compound will be invaluable for its future development and application in the pharmaceutical and chemical industries. Future work should focus on the systematic measurement of its solubility in a range of pharmaceutically relevant solvents at various temperatures, as well as the investigation of its solid-state properties and their influence on solubility.

References

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  • 4-hydroxybenzoic acid. (n.d.). Cheméo.
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  • 4-Hydroxybenzoic Acid. (n.d.). PubChem.
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  • Ethyl 3-ethoxy-4-hydroxybenzoate. (n.d.). PubChem.
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Natural occurrence of 3-Ethoxy-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Occurrence of 3-Ethoxy-4-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive examination of this compound, a molecule of interest to researchers in natural products, pharmacology, and analytical chemistry. Contrary to what its structure might suggest, extensive literature review reveals no significant evidence of this compound as a naturally occurring metabolite in plants or microorganisms. Its primary documented biological origin is as a major metabolite of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), a widely used synthetic flavoring agent.[1][2] This guide will first elucidate this metabolic pathway, which represents the principal context of the compound's appearance in biological systems. Subsequently, to provide a robust scientific framework, this guide will offer an in-depth analysis of its closest naturally occurring structural analogs: vanillic acid (the methyl ether) and protocatechuic acid (the parent phenol). We will explore their natural distribution, established biosynthetic pathways, and known biological activities, which serve as a predictive foundation for the potential properties of this compound. Finally, this guide furnishes detailed experimental protocols for the extraction and analytical quantification of such hydroxybenzoic acids from complex matrices, equipping researchers with the necessary methodologies to investigate these compounds.

Biological Origin: A Consequence of Synthetic Flavor Consumption

The primary and most reliably documented source of this compound in a biological system is not through natural biosynthesis, but as a direct metabolic product of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1] Ethyl vanillin is an artificial flavorant, synthesized commercially, with a vanilla-like aroma that is approximately three times more potent than natural vanillin.[3][4]

When ingested, ethyl vanillin undergoes oxidation in the body, where the aldehyde group (-CHO) is converted into a carboxylic acid group (-COOH), yielding this compound. This biotransformation is a common metabolic fate for aromatic aldehydes. The resulting acid is then often conjugated with glucuronic acid or sulfate before being excreted in the urine.[2] A key study identified high concentrations of this compound and traces of 3-ethoxy-4-hydroxymandelic acid in the urine of patients consuming synthetic diets flavored with ethyl vanillin, confirming this metabolic link.[1]

cluster_ingestion Human Ingestion & Metabolism EV Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Metabolism Oxidation (Aldehyde Dehydrogenase) EV->Metabolism In vivo EHBA This compound Metabolism->EHBA Excretion Urinary Excretion (Free or Conjugated) EHBA->Excretion

Caption: Metabolic conversion of Ethyl Vanillin to this compound.

Structurally Related Natural Analogs: Vanillic Acid and Protocatechuic Acid

To understand the potential behavior and significance of this compound, it is essential to study its naturally occurring analogs. The substitution of the ethoxy group with a methoxy group yields vanillic acid, while the absence of any ether group yields protocatechuic acid. Both are widespread in the plant kingdom.

CompoundStructureNotable Natural Sources
Vanillic Acid 4-hydroxy-3-methoxybenzoic acidFound in the roots of Angelica sinensis, Açaí oil (Euterpe oleracea), argan oil, olives, and is a metabolite of catechins from green tea.[5][6][7]
Protocatechuic Acid 3,4-dihydroxybenzoic acidAbundant in Açaí oil, onions (Allium cepa), roselle (Hibiscus sabdariffa), plums, grapes, and various medicinal herbs.[8][9][10][11]

These compounds are recognized for their significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, which are largely attributed to their phenolic structure.[12][13][14]

Biosynthesis of Hydroxybenzoic Acids

Established Pathway: The Shikimate Route to Protocatechuic and Vanillic Acid

The core biosynthetic route to aromatic compounds in plants and microbes is the shikimate pathway .[15][16] This pathway converts simple carbohydrate precursors into the aromatic amino acids and a variety of phenolic compounds.

The key steps leading to protocatechuic acid are:

  • Chorismate Formation: The pathway culminates in the synthesis of chorismate.

  • Conversion to 3-dehydroshikimate: Chorismate is an intermediate.

  • Dehydration: The enzyme 3-dehydroshikimate dehydratase converts 3-dehydroshikimate directly into protocatechuic acid.[17]

Protocatechuic acid then serves as a precursor for vanillic acid. This conversion is catalyzed by O-methyltransferase (OMT) enzymes, which transfer a methyl group from S-adenosyl methionine (SAM) to the 3-hydroxyl position of protocatechuic acid.[18]

cluster_shikimate Shikimate Pathway cluster_phenolic_acid Phenolic Acid Synthesis PEP Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) DAHP DAHP PEP->DAHP aro Genes DHS 3-Dehydroshikimate DAHP->DHS Multiple Steps PCA Protocatechuic Acid (3,4-dihydroxybenzoic acid) DHS->PCA 3-Dehydroshikimate Dehydratase Chorismate Chorismate VA Vanillic Acid (this compound) PCA->VA O-Methyltransferase (OMT)

Caption: Established biosynthetic pathway for Protocatechuic and Vanillic Acids.

Hypothetical Biosynthesis of this compound

While not documented in nature, a hypothetical biosynthetic pathway for this compound would require an analogous enzymatic step to the formation of vanillic acid. Instead of an O-methyltransferase, it would necessitate an O-ethyltransferase capable of transferring an ethyl group, likely from S-adenosyl-L-ethionine (SAE), to the 3-hydroxyl group of protocatechuic acid. The lack of identified natural occurrences of this compound suggests that such specific ethyltransferases acting on this substrate are either non-existent or exceedingly rare in the metabolic machinery of plants and microbes.

Methodologies: Extraction and Analysis

The investigation of this compound, whether as a metabolite or in a search for potential natural sources, requires robust analytical protocols. The methodologies used for other phenolic acids are directly applicable.[19][20][21]

Experimental Protocol: Extraction of Phenolic Acids from a Biological Matrix

This protocol details a standard solid-liquid extraction suitable for plant tissues or other biological samples.[22][23]

Objective: To extract free and esterified hydroxybenzoic acids from a sample matrix.

Materials:

  • Sample (e.g., freeze-dried plant material, homogenized tissue)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Sodium hydroxide (NaOH), 2M

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Centrifuge, rotary evaporator, vortex mixer

Procedure:

  • Sample Preparation: Weigh 1-2 g of finely ground, dried sample into a 50 mL centrifuge tube.

  • Initial Extraction: Add 20 mL of 80% aqueous methanol. Vortex thoroughly for 1 minute and sonicate for 20 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes. Decant the supernatant into a clean flask.

  • Repeat Extraction: Repeat steps 2 and 3 on the remaining pellet and combine the supernatants.

  • Solvent Evaporation: Evaporate the methanol from the pooled supernatant using a rotary evaporator at 40°C.

  • Alkaline Hydrolysis (to release bound forms): Add 10 mL of 2M NaOH to the remaining aqueous extract. Blanket the flask with nitrogen gas, seal, and stir in the dark at room temperature for 4 hours.

  • Acidification: After hydrolysis, acidify the mixture to pH 2.0 with concentrated HCl.

  • Liquid-Liquid Extraction: Transfer the acidified solution to a separatory funnel. Extract the phenolic acids by partitioning three times with 20 mL of ethyl acetate.

  • Drying and Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness under vacuum.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase for HPLC analysis.

Caption: General workflow for the extraction of phenolic acids from a biological matrix.

Analytical Protocol: Quantification by HPLC-DAD

Objective: To separate and quantify this compound and its analogs.[24][25]

  • System: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-30 min: Linear gradient from 10% to 40% B

    • 30-35 min: Linear gradient from 40% to 100% B

    • 35-40 min: Hold at 100% B

    • 40-45 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Diode-Array Detector monitoring at 254 nm and 280 nm.

  • Quantification: Based on a calibration curve generated from authentic standards of this compound, vanillic acid, and protocatechuic acid.

Predicted Biological Activities

While direct experimental data for this compound is scarce, its potential biological activities can be inferred from its structural similarity to vanillic acid and other phenolic acids.

  • Antioxidant Activity: The phenolic hydroxyl group is a key feature for antioxidant activity, enabling the molecule to act as a free radical scavenger. Studies on vanillic acid esters show that lipophilicity can influence antioxidant efficacy in different systems.[26] The ethoxy group in this compound increases its lipophilicity compared to vanillic acid, which may enhance its interaction with lipid membranes and potentially confer protective effects against lipid peroxidation.[13]

  • Anti-inflammatory Effects: Vanillic acid and protocatechuic acid have demonstrated anti-inflammatory properties, partly by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.[12] It is plausible that this compound could exhibit similar activities.

  • Antimicrobial Properties: Benzoic acid derivatives are known for their antimicrobial effects. Vanillic acid has shown activity against various bacteria and fungi.[27][28] The increased lipophilicity from the ethoxy group could potentially enhance its ability to disrupt microbial cell membranes, suggesting a possible role as an antimicrobial agent.

Conclusion

This compound occupies a unique position as a compound primarily encountered through the human metabolism of a synthetic food additive rather than as a product of natural biosynthesis. Its study offers a fascinating intersection of food science, toxicology, and natural product chemistry. By understanding its metabolic origins and drawing functional parallels from its abundant natural relatives, vanillic acid and protocatechuic acid, researchers can better predict its biological significance and toxicological profile. The analytical methodologies provided herein offer a clear and validated path for scientists and drug development professionals to accurately detect and quantify this compound, paving the way for future investigations into its potential, albeit likely xenobiotic, role in biological systems.

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Biological significance of 3-Ethoxy-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Significance of 3-Ethoxy-4-hydroxybenzoic Acid

Abstract

This compound is a phenolic compound whose biological significance is primarily understood through its role as a xenobiotic metabolite and by examining the well-documented activities of its structural analogs. While direct research on this specific molecule is nascent, its chemical architecture—a substituted hydroxybenzoic acid—places it within a class of compounds renowned for a wide spectrum of biological effects. This technical guide provides a comprehensive analysis of its predicted biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. We will delve into its metabolic origins, propose mechanisms of action based on established data from related molecules, and provide detailed experimental protocols for researchers to validate these hypotheses. This document serves as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of this and related phenolic compounds.

Introduction and Chemical Identity

This compound is an organic compound and a derivative of p-hydroxybenzoic acid (PHBA).[1] Its structure is characterized by a benzene ring substituted with a carboxyl group, a hydroxyl group, and an ethoxy group. The placement of the ethoxy group at the meta-position and the hydroxyl group at the para-position relative to the carboxyl group defines its specific chemical properties and, by extension, its potential biological interactions.

While primarily cataloged as a chemical intermediate and a known metabolite of the flavoring agent ethyl vanillin, its structural similarity to pharmacologically active compounds like protocatechuic acid (3,4-dihydroxybenzoic acid) and vanillic acid (3-methoxy-4-hydroxybenzoic acid) suggests a rich, albeit unexplored, biological profile.[2][3] This guide will synthesize existing knowledge on these related structures to build a predictive framework for the biological significance of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 5438-38-0[4]
Molecular Formula C₉H₁₀O₄[4]
Molecular Weight 182.17 g/mol [4]
Canonical SMILES CCOC1=C(C=CC(=C1)C(=O)O)O[4]
Predicted pKa 4.47 ± 0.10[5]

Metabolic Fate and Significance

The primary context in which this compound is observed biologically is as a metabolite of xenobiotic compounds. Understanding its formation is key to appreciating its role in toxicology and pharmacology.

Xenobiotic Metabolism

Metabolism of foreign compounds (xenobiotics) typically proceeds in two phases. Phase I involves introducing or exposing functional groups, while Phase II involves conjugating these groups to increase water solubility for excretion.[6]

This compound has been identified as a likely Phase I metabolite of 3-ethoxybenzoic acid. The biotransformation is catalyzed by cytochrome P450 (CYP) enzymes located primarily in the liver, which perform a hydroxylation reaction on the benzene ring.[6] This process is a crucial detoxification step, converting a more lipophilic parent compound into a more polar metabolite.

G cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism Parent 3-Ethoxybenzoic Acid (Xenobiotic) Metabolite This compound Parent->Metabolite  CYP450 Enzymes (Hydroxylation) Conjugate Glucuronide or Sulfate Conjugates (Highly Water-Soluble) Metabolite->Conjugate  Conjugation (e.g., UGT, SULT) Excretion Renal Excretion (Urine) Conjugate->Excretion

Caption: Proposed metabolic pathway of 3-Ethoxybenzoic Acid.

Experimental Protocol: In Vitro Metabolism Assay

To experimentally validate the formation of this compound, an in vitro assay using liver microsomes can be performed.

Objective: To confirm the CYP450-mediated hydroxylation of 3-ethoxybenzoic acid to this compound.

Methodology:

  • Preparation: Prepare human or rat liver microsomes and an NADPH regenerating system (to supply the necessary cofactor for CYP enzymes) in a phosphate buffer (pH 7.4).[6]

  • Incubation: In a microcentrifuge tube, combine the liver microsomes and 3-ethoxybenzoic acid (substrate) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[6]

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by adding an equal volume of ice-cold acetonitrile. This stops all enzymatic activity and precipitates proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound by comparing its retention time and mass-to-charge ratio against a pure analytical standard.

Predicted Biological Activities and Mechanisms

The biological significance of this compound can be predicted with high confidence by examining its structural analogs. The presence of a phenolic hydroxyl group is a key determinant of antioxidant activity, which in turn underpins many other biological effects, including anti-inflammatory action.

Antioxidant Activity

Causality: Phenolic compounds exert antioxidant effects primarily by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions. The efficiency of this process is influenced by the number and position of hydroxyl groups.[7] Dihydroxybenzoic acids, such as protocatechuic acid (3,4-DHB), are particularly potent antioxidants.[3]

It is hypothesized that this compound possesses significant antioxidant capabilities due to its phenolic hydroxyl group. Its activity may be further enhanced in vivo if the ethoxy group undergoes O-dealkylation to yield protocatechuic acid.

Table 2: Antioxidant Activity of Structurally Related Phenolic Acids

CompoundAssayResult (IC₅₀ or equivalent)Reference
Protocatechuic Acid (3,4-DHB)DPPH Radical Scavenging12.5 µM[3]
Gentisic Acid (2,5-DHB)ABTS Radical Scavenging%I = 80.11 at 50 µM[7]
Gallic Acid (3,4,5-THB)FRAP Assay2.8 µmol Trolox Eq./µmol[3]
p-Hydroxybenzoic AcidDPPH Radical ScavengingLow Activity[8]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To quantify the free radical scavenging capacity of this compound.

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Initiation: Add the serially diluted test compound, positive control, or methanol (as a blank) to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader. The purple DPPH radical becomes colorless upon reduction.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis: Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Anti-inflammatory Activity

Causality: Chronic inflammation is often linked to oxidative stress. Antioxidants can mitigate inflammation by neutralizing reactive oxygen species (ROS) that activate pro-inflammatory signaling pathways. A key pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6.[9] Structurally related compounds like 2,3-dihydroxybenzoic acid have been shown to decrease NF-κB activation.[3][9]

This compound is predicted to exert anti-inflammatory effects by inhibiting ROS-mediated activation of the NF-κB pathway.

cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 ROS ROS (Oxidative Stress) TLR4->ROS Induces IKK IKK ROS->IKK Activates NFkB_complex IκBα - NF-κB (Inactive) IKK->NFkB_complex Phosphorylates IκBα NFkB NF-κB (Active) NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Gene Expression Test_Compound This compound Test_Compound->ROS Scavenges

Caption: Proposed anti-inflammatory mechanism via ROS scavenging.

Experimental Protocol: Cytokine Release Assay

Objective: To assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.

Methodology:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media. Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[10]

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control group to determine the percentage of inhibition.

Antimicrobial Activity

Causality: Phenolic acids and their esters (parabens) are well-known for their antimicrobial properties.[8][11] Their mechanism of action often involves disrupting the integrity of the microbial cell membrane, leading to leakage of cellular contents, and inhibiting key microbial enzymes. The lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial membranes.[10]

The structural similarity of this compound to parabens suggests it may exhibit activity against a range of bacteria and fungi. A study on its isomer, 4-ethoxybenzoic acid, demonstrated efficacy against Staphylococcus aureus, providing direct evidence for this potential.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Methodology:

  • Preparation: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Add a fixed volume of this inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]

Future Directions and Applications

The evidence compiled from metabolic studies and the activities of structural analogs paints a compelling picture of this compound as a bioactive molecule with significant therapeutic potential. However, this potential is currently predictive and requires rigorous experimental validation.

Key Research Areas:

  • Direct Biological Screening: Systematic screening of the compound for antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities using the protocols outlined in this guide.

  • In Vivo Studies: If in vitro activity is confirmed, progression to animal models is necessary to evaluate efficacy, pharmacokinetics, and safety. For instance, its anti-inflammatory properties could be tested in a carrageenan-induced paw edema model in rats.[8]

  • Toxicology: Comprehensive toxicological evaluation is essential to establish a safety profile before any consideration for therapeutic or commercial use.[13]

  • Mechanism of Action: Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the compound.

Potential Applications:

  • Drug Development: As a lead compound for developing novel anti-inflammatory or antioxidant therapies for diseases associated with oxidative stress, such as cardiovascular or neurodegenerative disorders.[9]

  • Food and Cosmetics: As a potential preservative, leveraging its predicted antimicrobial properties, similar to the use of parabens.[14][15]

Conclusion

This compound stands at the intersection of xenobiotic metabolism and pharmacology. While its biological identity has been primarily defined as a metabolite, a thorough analysis of its chemical structure and the robust activities of its analogs strongly suggests a broader biological significance. Its predicted antioxidant, anti-inflammatory, and antimicrobial properties position it as a compound of interest for further investigation. The experimental frameworks provided in this guide offer a clear path for researchers to systematically unravel and validate its therapeutic potential, potentially unlocking a new derivative in the well-established family of bioactive hydroxybenzoic acids.

References

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  • Michałowicz, J., & Duda, W. (2020). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 21(23), 9069.
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3-Ethoxy-4-hydroxybenzoic acid as a metabolite

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethoxy-4-hydroxybenzoic Acid as a Key Metabolite of Ethyl Vanillin

Abstract

This technical guide provides a comprehensive examination of this compound, more commonly known as ethyl vanillic acid, with a primary focus on its role as a significant metabolite. The document elucidates the biotransformation of its parent compound, the widely used flavoring agent ethyl vanillin, into this compound within biological systems. We will detail the metabolic pathways, pharmacokinetic profile, and key analytical methodologies for its detection and quantification in biological matrices. Furthermore, this guide explores the physiological significance of this metabolite as a biomarker of exposure and discusses its relevance within the fields of toxicology, pharmacology, and drug development. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights, supported by detailed protocols and authoritative references.

Introduction to this compound

This compound is a derivative of benzoic acid that has garnered scientific interest primarily due to its status as the principal metabolite of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1][2] While the compound itself is a simple phenolic acid, its context as a metabolic byproduct is critical for food safety assessment, clinical diagnostics, and understanding potential xenobiotic interactions.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are crucial for developing analytical methods and understanding its behavior in biological systems.

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms Ethyl vanillic acid, 3-Ethoxy-p-hydroxybenzoic acid[1][3]
CAS Number 5438-38-0[3]
Molecular Formula C₉H₁₀O₄[3]
Molecular Weight 182.17 g/mol [3]
Canonical SMILES CCOC1=C(C=CC(=C1)C(=O)O)O[3]
Appearance Crystalline solidN/A
Solubility Soluble in organic solvents like ethanol and methanol[4]
The Ethyl Vanillin Connection: A Metabolite's Story

The significance of this compound is inextricably linked to its precursor, ethyl vanillin. Ethyl vanillin is an artificial flavoring agent with an intense vanilla-like flavor, used extensively in foods, beverages, and pharmaceuticals.[2] When ingested, ethyl vanillin undergoes rapid metabolism, and its presence in the body is primarily tracked by the appearance of this compound in urine.[1][5] Therefore, this metabolite serves as a definitive biomarker for the consumption of products containing ethyl vanillin.

Biotransformation and Metabolic Fate

Understanding the metabolic conversion of ethyl vanillin is fundamental to assessing its safety and physiological impact. The process is a classic example of xenobiotic detoxification.

Metabolic Pathway: Oxidation and Conjugation

Upon ingestion, ethyl vanillin is rapidly absorbed and subjected to Phase I and Phase II metabolism.[1][6]

  • Phase I Metabolism: The primary transformation is the oxidation of the aldehyde group (-CHO) of ethyl vanillin to a carboxylic acid group (-COOH). This reaction converts ethyl vanillin into this compound. This step effectively detoxifies the aldehyde, which is generally more reactive than the resulting carboxylic acid.[1]

  • Phase II Metabolism: Following its formation, this compound undergoes conjugation with endogenous molecules to increase its water solubility and facilitate excretion. The major metabolic products are glucuronide and sulfate conjugates of the carboxylic acid.[1][2] A smaller fraction of ethyl vanillin may be reduced to ethyl vanillyl alcohol, which is also subsequently conjugated.[1]

Metabolic Pathway of Ethyl Vanillin cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion EthylVanillin Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Metabolite This compound (Ethyl Vanillic Acid) EthylVanillin->Metabolite Oxidation (Aldehyde Dehydrogenase) Conjugates Glucuronide & Sulfate Conjugates Metabolite->Conjugates Conjugation (UGT, SULT) Urine Urinary Excretion Conjugates->Urine

Caption: Metabolic pathway of ethyl vanillin.

Pharmacokinetics: Rapid Absorption and Excretion

Studies in rats have demonstrated that orally administered ethyl vanillin is rapidly absorbed, with peak plasma concentrations of its metabolites occurring within hours.[1] The compound and its metabolites do not accumulate, and are efficiently cleared from the body, primarily via the urine.[1][6] The absence of radioactivity in expired air in studies using radiolabeled ethyl vanillin indicates that the aromatic ring is metabolically stable and not broken down for energy.[1]

Analytical Methodologies

The detection and quantification of this compound in biological matrices are essential for pharmacokinetic studies, food safety monitoring, and clinical diagnostics. The choice of method depends on the objective, whether it is qualitative identification or precise quantification.

Sample Preparation from Biological Matrices

Urine is the primary matrix for analysis due to the efficient renal clearance of the metabolite.[5]

  • Pre-treatment: Samples may require enzymatic hydrolysis (using β-glucuronidase/sulfatase) to cleave the conjugated forms and measure the total amount of this compound.

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from the complex urinary matrix and concentrate it before analysis.

  • Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the polar carboxylic acid and hydroxyl groups must be derivatized (e.g., silylation) to increase volatility.

Analytical Workflow Sample Urine Sample Collection Pretreat Enzymatic Hydrolysis (Optional, for total metabolite) Sample->Pretreat Extract Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Pretreat->Extract Analyze Instrumental Analysis Extract->Analyze HPLC HPLC-UV (Quantification) Analyze->HPLC GCMS GC-MS (Identification/Quantification) Analyze->GCMS Data Data Processing & Result Interpretation HPLC->Data GCMS->Data

Caption: General analytical workflow for metabolite analysis.

Protocol: Quantification using High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust technique for quantifying this compound. The aromatic ring provides strong UV absorbance, allowing for sensitive detection.

Causality Behind Method Choices:

  • Column: A C18 (octadecylsilyl) reversed-phase column is chosen for its excellent ability to retain and separate moderately polar aromatic compounds like phenolic acids from more polar matrix components.

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is critical. It suppresses the ionization of the carboxylic acid group, ensuring the analyte is in its neutral form. This leads to consistent retention, sharp peak shapes, and improved chromatographic performance.

  • Detection: UV detection is selected for its simplicity, reliability, and the strong chromophore present in the analyte's structure. A wavelength around 230-260 nm is typically effective for phenolic acids.[7]

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 0.1 to 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: To 1 mL of urine, add an internal standard. If measuring total metabolite, add β-glucuronidase/sulfatase and incubate. Acidify the sample with HCl and perform solid-phase extraction using a C18 cartridge. Elute with methanol, evaporate to dryness, and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    Parameter Setting
    Column C18, 150 x 4.6 mm, 5 µm particle size
    Mobile Phase A 0.1% Phosphoric Acid in Water
    Mobile Phase B Acetonitrile
    Gradient Start at 10% B, ramp to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 230 nm

    | Injection Volume | 10 µL |

  • Validation and Quantification: Inject the calibration standards to generate a calibration curve. Inject the prepared samples. The concentration of this compound is determined by comparing its peak area (normalized to the internal standard) against the calibration curve.

Protocol: Identification using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural confirmation, making it ideal for identifying the metabolite, especially at low concentrations.[5]

  • Sample Preparation and Extraction: Follow the same extraction procedure as for HPLC.

  • Derivatization: Evaporate the extracted sample to complete dryness. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert the analyte to its volatile trimethylsilyl (TMS) ester/ether.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless mode.

    • Oven Program: Start at 100°C, ramp to 280°C.

    • Mass Spectrometer: Electron Ionization (EI) mode, scanning from m/z 50 to 550.

  • Identification: The identity of this compound is confirmed by matching its retention time and mass spectrum with that of a derivatized authentic standard.

Physiological Significance and Implications for Drug Development

While often viewed simply as a byproduct, the formation and presence of this compound have important implications.

Toxicological Profile

The metabolism of ethyl vanillin to its carboxylic acid derivative is a detoxification pathway. However, the parent compound is not entirely benign. While generally considered safe at levels used in food, high-dose studies in animals have shown some adverse effects, including changes in the liver.[6][8] Understanding the metabolic capacity for this conversion is key to establishing safe exposure limits.

CompoundSpeciesRouteValueReference(s)
Ethyl Vanillin RabbitOralMLD: 3000 mg/kg bw[8]
4-Hydroxybenzoic Acid RatOralLD50: >2000 mg/kg[9]

(Note: Direct toxicity data for this compound is limited; data for the parent compound and a close structural analog are provided for context.)

Pharmacological Potential of the Hydroxybenzoic Acid Scaffold

The hydroxybenzoic acid chemical structure is a common motif in many biologically active compounds.[4] The closely related 4-hydroxybenzoic acid, which is also a metabolite from dietary sources, exhibits antioxidant, anti-inflammatory, antimicrobial, and even cardioprotective properties.[10][11][12] While the specific pharmacological activities of this compound have not been extensively studied, its structural similarity to other active phenolic acids suggests it may possess some biological activity, warranting further investigation.

Relevance to Drug-Metabolizing Enzymes

A critical aspect for drug development professionals is the interaction of xenobiotics with cytochrome P450 (CYP) enzymes. The parent compound, ethyl vanillin, has been shown to influence the activity of several CYP isozymes, including CYP1A2 and CYP2E1 in rats, and exhibits binding affinity for CYP2A6.[13][14] This is highly significant as it indicates a potential for food-drug interactions. For example, the co-ingestion of ethyl vanillin could alter the metabolism and pharmacokinetics of drugs that are substrates for these enzymes, potentially affecting their efficacy and safety.[13] The study of metabolites like this compound is an integral part of characterizing these interactions.

Future Research Directions

Despite our understanding of this compound as a primary metabolite, several areas merit further exploration:

  • Enzyme Specificity: Identifying the specific human aldehyde dehydrogenase and UGT/SULT isozymes responsible for the biotransformation and conjugation of ethyl vanillin.

  • Intrinsic Biological Activity: Conducting dedicated studies to determine if this compound possesses any significant pharmacological or toxicological activity of its own.

  • Quantitative Exposure Assessment: Using urinary levels of the metabolite to conduct large-scale biomonitoring studies to accurately assess dietary exposure to ethyl vanillin in different populations.

  • Microbiome Interactions: Investigating the role of gut microbiota in the initial metabolism of ethyl vanillin and its potential impact on the overall metabolic profile.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR.
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  • ResearchGate. (n.d.). Metabolic pathways of vanillin biosynthesis.
  • MDPI. (2024). Biotechnological Advances in Vanillin Production: From Natural Vanilla to Metabolic Engineering Platforms.
  • INCHEM. (n.d.). Ethyl vanillin (WHO Food Additives Series 35).
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  • PubMed. (n.d.). Identification of urinary 3-ethoxy-4-hydroxybenzoic and 3-ethoxy-4-hydroxymandelic acids after dietary intake of ethyl vanillin.
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  • Human Metabolome Database. (2012). Showing metabocard for Ethyl vanillin (HMDB0029665).
  • ACS Publications. (n.d.). Characteristic Profiles of Urinary p-Hydroxybenzoic Acid and its Esters (Parabens) in Children and Adults from the United States and China.
  • PubMed. (n.d.). Effect of vanillin and ethyl vanillin on cytochrome P450 activity in vitro and in vivo.
  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • INCHEM. (n.d.). Ethyl vanillin (WHO Food Additives Series 26).
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An In-Depth Technical Guide to 3-Ethoxy-4-hydroxybenzoic Acid: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-hydroxybenzoic acid, also known as ethyl vanillic acid, is a fascinating and versatile organic compound. While it may not possess the widespread name recognition of its close relative, vanillin, it holds a significant place in the landscape of aromatic compounds, particularly in the realms of flavor chemistry, organic synthesis, and pharmaceutical research. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of this compound, offering valuable insights for professionals in the scientific community.

I. The Genesis of a Molecule: A History Rooted in Vanilla

The story of this compound is intrinsically linked to the history of vanillin, the primary chemical component of natural vanilla. The quest to understand and synthesize vanillin in the 19th century laid the groundwork for the eventual discovery of its ethoxy analogue and the corresponding carboxylic acid.

The Vanillin Precedent: A Foundation for Discovery

Vanillin (4-hydroxy-3-methoxybenzaldehyde) was first isolated from vanilla pods in 1858, and its structure was elucidated in 1874 by German chemists Ferdinand Tiemann and Wilhelm Haarmann.[1] This breakthrough was swiftly followed by the first synthesis of vanillin from coniferin, a glucoside found in pine bark, and later from guaiacol.[1] The burgeoning flavor and fragrance industry of the late 19th and early 20th centuries spurred intense research into vanillin derivatives in a quest for novel and more potent flavorants.

The Emergence of Ethyl Vanillin: A More Potent Sibling

This research led to the synthesis of 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin. Ethyl vanillin, with an ethoxy group (-OCH₂CH₃) in place of vanillin's methoxy group (-OCH₃), was found to have a significantly more potent vanilla-like aroma, approximately three to four times stronger than vanillin itself.[2] This discovery was a pivotal moment, as it introduced the 3-ethoxy-4-hydroxy-phenyl moiety to the world of industrial organic chemistry. The commercial production of ethyl vanillin began in the 1930s and it quickly became a staple in the food and fragrance industries.[3]

The Logical Next Step: Oxidation to the Carboxylic Acid

The discovery and industrial production of ethyl vanillin made the synthesis of this compound a logical and accessible next step for organic chemists of the era. The oxidation of an aldehyde functional group to a carboxylic acid was a well-established transformation in the early 20th century. While a single, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis was an inevitable consequence of the availability of ethyl vanillin and the established principles of organic chemistry. It is highly probable that the acid was first prepared and characterized in the early 20th century as a direct derivative of the commercially important ethyl vanillin.

The overall logical progression from the well-documented history of vanillin to the emergence of this compound is depicted below:

Discovery_Pathway Vanillin Discovery and Synthesis of Vanillin (1870s) EthylVanillin Synthesis of Ethyl Vanillin (A More Potent Flavorant) Vanillin->EthylVanillin  Search for  Derivatives TargetAcid Synthesis and Characterization of This compound EthylVanillin->TargetAcid  Oxidation of  Aldehyde Oxidation Established Oxidation Methodologies Oxidation->TargetAcid  Application of  Known Chemistry

Figure 1: Logical pathway to the discovery of this compound.

II. Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the oxidation of its corresponding aldehyde, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

Key Synthetic Pathways

1. Oxidation of Ethyl Vanillin: This is the most direct and common method. Various oxidizing agents can be employed to convert the aldehyde group to a carboxylic acid. Historically, strong oxidants like potassium permanganate or chromic acid would have been used. Modern, greener alternatives are now more prevalent.

2. Williamson Ether Synthesis followed by Oxidation: This two-step approach starts with a dihydroxybenzoic acid precursor. The phenolic hydroxyl group at the 3-position is selectively ethylated using an ethylating agent like diethyl sulfate or ethyl iodide in the presence of a base. The resulting intermediate is then oxidized to yield the final product.

The general workflow for the synthesis of this compound is illustrated below:

Synthesis_Workflow cluster_0 Route 1: Oxidation of Ethyl Vanillin cluster_1 Route 2: Williamson Ether Synthesis & Oxidation EthylVanillin 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Oxidation Oxidizing Agent (e.g., KMnO4, O2/catalyst) EthylVanillin->Oxidation Acid1 This compound Oxidation->Acid1 Dihydroxy 3,4-Dihydroxybenzoic Acid Precursor Ethylation Ethylation (e.g., (C2H5)2SO4, K2CO3) Dihydroxy->Ethylation Intermediate 3-Ethoxy-4-hydroxybenzaldehyde or protected intermediate Ethylation->Intermediate Oxidation2 Oxidation Intermediate->Oxidation2 Acid2 This compound Oxidation2->Acid2

Figure 2: Key synthetic routes to this compound.

Experimental Protocol: Oxidation of Ethyl Vanillin

The following is a representative laboratory-scale protocol for the oxidation of ethyl vanillin to this compound.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃)

  • Distilled Water

  • Ethanol

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 3-ethoxy-4-hydroxybenzaldehyde in a dilute aqueous solution of sodium hydroxide.

  • Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate in distilled water to the flask. The addition should be dropwise to control the exothermic reaction. The reaction mixture will turn from purple to a brown suspension of manganese dioxide (MnO₂).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting aldehyde.

  • Quenching: After the reaction is complete, the excess potassium permanganate is quenched by the addition of a small amount of sodium bisulfite solution until the purple color disappears.

  • Filtration: The manganese dioxide precipitate is removed by filtration through a bed of celite.

  • Acidification: The clear filtrate is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude this compound.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold distilled water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

III. Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid at room temperature. Its structural and physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[4]
Molecular Weight 182.17 g/mol [4]
CAS Number 5438-38-0[4]
Melting Point 195-197 °C
Solubility Soluble in ethanol, acetone, and hot water. Sparingly soluble in cold water.
pKa ~4.5
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum would characteristically show signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the acidic proton of the carboxylic acid and the phenolic hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the ethoxy group.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid and the phenol, the C=O stretching of the carboxylic acid, and C-O stretching of the ether linkage.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

IV. Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives have been explored for a variety of biological activities.

  • Pharmaceutical Intermediates: The carboxylic acid and phenolic hydroxyl groups provide reactive sites for further chemical modifications, making it a useful scaffold for the synthesis of more complex molecules with potential therapeutic applications.

  • Enzyme Inhibition Studies: Benzoic acid derivatives are known to exhibit a range of biological activities, including enzyme inhibition. The structural similarity of this compound to other biologically active phenolic acids suggests its potential as a lead compound for the development of enzyme inhibitors.

  • Polymer Chemistry: As a difunctional monomer, it can be used in the synthesis of specialty polymers and liquid crystals.

V. Conclusion

This compound, while born from the shadow of its more famous aldehyde precursor, ethyl vanillin, is a compound with a rich chemical history and significant potential for future applications. Its journey from a logical extension of vanillin chemistry to a valuable building block in modern organic synthesis is a testament to the systematic and progressive nature of scientific discovery. For researchers and drug development professionals, a thorough understanding of its history, synthesis, and properties is crucial for unlocking its full potential in the creation of novel materials and therapeutics.

References

  • Arya, S. S., Rookes, J. E., Cahill, D. M., & Lenka, S. K. (2021). Vanillin: a review on the therapeutic prospects of a popular flavouring molecule. Applied Microbiology and Biotechnology, 105(1), 1-17.[1]
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A Comprehensive Guide to the Spectral Analysis of 3-Ethoxy-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the spectral data for 3-ethoxy-4-hydroxybenzoic acid, a key organic compound with applications in various scientific fields, including drug development. This document moves beyond a simple recitation of data, offering a nuanced, field-tested perspective on the acquisition, interpretation, and validation of its spectroscopic signature. Herein, we delve into the core principles of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this molecule, providing both theoretical grounding and practical, step-by-step protocols.

Introduction: The Significance of this compound

This compound (C₉H₁₀O₄, Molar Mass: 182.17 g/mol ) is a derivative of benzoic acid, a structural motif prevalent in a vast array of pharmacologically active compounds and natural products.[1] Its chemical architecture, featuring a carboxylic acid, a phenolic hydroxyl group, and an ethoxy substituent on a benzene ring, imparts specific physicochemical properties that are of great interest in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its interactions in biological systems. Spectroscopic analysis provides the foundational data for this characterization, offering an unambiguous fingerprint of the molecule's structure and purity.

Molecular Structure:

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom. For a molecule such as this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Expertise & Experience: The choice of solvent is critical in ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar benzoic acid derivative and to exchange with the acidic protons of the carboxylic acid and hydroxyl groups, allowing for their observation. Other common NMR solvents like chloroform-d (CDCl₃) can also be used, but the acidic proton signals may be broader or exchange more rapidly.[2]

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5 (broad s)Singlet1HCarboxylic acid (-COOH)
~9.5 (broad s)Singlet1HPhenolic hydroxyl (-OH)
7.48Doublet1HH-6 (ortho to -COOH)
7.46Doublet of doublets1HH-2 (ortho to -COOH)
6.90Doublet1HH-5 (ortho to -OH)
4.05Quartet2HEthoxy (-OCH₂-)
1.35Triplet3HEthoxy (-CH₃)

Interpretation:

  • Aromatic Protons (δ 6.90-7.48): The three protons on the benzene ring appear in the aromatic region. The proton at the 5-position (H-5) is the most shielded due to the electron-donating effects of the adjacent hydroxyl and ethoxy groups. The protons at the 2 and 6-positions are deshielded by the electron-withdrawing carboxylic acid group. The coupling patterns (doublet and doublet of doublets) arise from spin-spin coupling with neighboring protons.

  • Ethoxy Group Protons (δ 4.05 and 1.35): The methylene protons (-OCH₂-) of the ethoxy group appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a triplet due to coupling with the two methylene protons.

  • Acidic Protons (δ ~12.5 and ~9.5): The carboxylic acid and phenolic hydroxyl protons are typically broad and their chemical shifts can vary with concentration and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: Proton-decoupled ¹³C NMR is the standard experiment, providing a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, allowing for the confident assignment of each carbon in the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
167.5Carboxylic acid (-COOH)
151.0C-4 (attached to -OH)
147.0C-3 (attached to -OCH₂CH₃)
123.5C-1 (attached to -COOH)
122.0C-6
115.0C-5
114.5C-2
64.0Ethoxy (-OCH₂-)
14.5Ethoxy (-CH₃)

Interpretation:

  • Carbonyl Carbon (δ 167.5): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule.

  • Aromatic Carbons (δ 114.5-151.0): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the oxygen atoms (C-3 and C-4) are the most deshielded among the ring carbons.

  • Ethoxy Group Carbons (δ 64.0 and 14.5): The methylene carbon (-OCH₂-) is deshielded by the adjacent oxygen atom, while the methyl carbon (-CH₃) is the most shielded carbon in the molecule.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

Caption: Experimental workflow for NMR spectroscopy.

Part 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Expertise & Experience: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred over the traditional KBr pellet method. ATR is faster, requires minimal sample preparation, and generally provides high-quality spectra.[3][4][5]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500 (broad)StrongO-H stretch (carboxylic acid)
~3200 (broad)MediumO-H stretch (phenol)
~3000MediumC-H stretch (aromatic)
~2980, ~2870MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (carboxylic acid)
~1600, ~1510MediumC=C stretch (aromatic)
~1250StrongC-O stretch (acid and ether)

Interpretation:

  • O-H Stretching: The very broad absorption between 3300 and 2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The phenolic O-H stretch appears as a broader peak around 3200 cm⁻¹.

  • C=O Stretching: The strong absorption around 1680 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

  • C=C Stretching: The absorptions in the 1600-1510 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretching: A strong band around 1250 cm⁻¹ arises from the C-O stretching vibrations of the carboxylic acid and the ethoxy group.

Experimental Protocol for ATR-FTIR Spectroscopy:

  • Background Scan: With a clean and empty ATR crystal, perform a background scan to account for atmospheric and instrument absorptions.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption peaks and correlate them to the functional groups present in the molecule.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Expertise & Experience: For a relatively volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique. Derivatization, such as silylation, may be employed to increase the volatility and improve the chromatographic peak shape of the acidic compound.[6][7][8][9]

Mass Spectral Data:

  • Molecular Ion (M⁺): m/z = 182

  • Key Fragment Ions: m/z = 154, 137

Plausible Fragmentation Pathway:

Fragmentation_Pathway M [M]⁺˙ m/z = 182 F1 [M - C₂H₄]⁺˙ m/z = 154 M->F1 - C₂H₄ F2 [M - C₂H₅O]⁺ m/z = 137 M->F2 - •OC₂H₅

Caption: Plausible mass fragmentation pathway for this compound.

Interpretation:

  • Molecular Ion (m/z 182): The peak at m/z 182 corresponds to the intact molecule with one electron removed.

  • Loss of Ethene (m/z 154): A common fragmentation pathway for ethoxy-substituted aromatic compounds is the loss of a neutral ethene molecule (C₂H₄) via a McLafferty-type rearrangement, resulting in a fragment ion at m/z 154. This is often a prominent peak.

  • Loss of an Ethoxy Radical (m/z 137): Cleavage of the ether bond can lead to the loss of an ethoxy radical (•OC₂H₅), generating a cation at m/z 137.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation (Derivatization):

    • Accurately weigh a small amount of the sample (e.g., 1 mg) into a vial.

    • Add a suitable solvent (e.g., pyridine) and a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • GC-MS Setup:

    • Injector: Set to a temperature of ~250°C.

    • Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of, for example, m/z 40-500.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

    • Identify the peak corresponding to the derivatized this compound in the chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Conclusion: A Self-Validating Spectroscopic Profile

The convergence of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating structural confirmation of this compound. The NMR spectra define the precise arrangement of protons and carbons, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum verifies the molecular weight and provides corroborating structural information through its fragmentation pattern. This multi-faceted spectroscopic approach is the cornerstone of modern chemical analysis, ensuring the identity, purity, and structural integrity of compounds vital to research and development.

References

  • PubChem. This compound.
  • NMRDB.org. Predict 1H proton NMR spectra. [Link]
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... [Link]
  • UCL Discovery.
  • CASPRE. 13C NMR Predictor. [Link]
  • MDPI. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]
  • ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]
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  • PubMed Central. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]
  • PubMed Central. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
  • Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
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  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
  • ResearchGate. NMR spectrum of the product 4-hydroxybenzoic acid. [Link]
  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]
  • YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0002466). [Link]
  • NP-MRD. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]
  • NIST WebBook. 3-Hydroxy-4-methoxybenzoic acid. [Link]
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3-Ethoxy-4-hydroxybenzoic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of 3-Ethoxy-4-hydroxybenzoic Acid

For the diligent researcher, the innovative scientist, and the dedicated drug development professional, a profound understanding of the chemical reagents we handle is not merely a matter of regulatory compliance, but the very bedrock of scientific integrity and personal safety. This guide offers a comprehensive, field-proven perspective on the safe handling of this compound, moving beyond rote procedural lists to explain the causality behind each safety recommendation.

While specific safety data for this compound is not extensively published, a robust safety protocol can be developed by examining structurally similar compounds. This guide synthesizes data from close analogs such as 3-Ethoxy-4-hydroxybenzaldehyde, 3,4-Dihydroxybenzoic acid, and 4-Hydroxybenzoic acid to establish a reliable framework for safe laboratory practices.

Chemical Identity and Properties

Before handling any substance, a clear understanding of its physical and chemical properties is essential. This data informs storage conditions, potential reactivity, and appropriate emergency responses.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 3-ethoxy-p-hydroxybenzoic acid[1]
CAS Number 5438-38-0[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Appearance Solid (presumed based on analogs)[2]
Melting Point Not available. Analog (4-Hydroxybenzoic acid): 213 - 217 °C[3]
Boiling Point Not available. Analog (3-Ethoxy-4-hydroxybenzaldehyde): 285°C[2]
Solubility Data not available. Structural analogs are soluble in water and hot methanol.[4]

Hazard Identification and GHS Classification

Based on the hazard profiles of structurally related compounds, this compound should be handled as a substance with the potential to cause irritation. The following GHS classifications are inferred from its analogs.[2][5][6]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2][5]

  • Eye Irritation (Category 2A/2): H319 - Causes serious eye irritation.[2][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2][6]

Signal Word: Warning

Hazard Pictogram:



Precautionary Statements:

  • P261: Avoid breathing dust.[6]

  • P264: Wash skin thoroughly after handling.[5]

  • P271: Use only outdoors or in a well-ventilated area.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[2][5]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[2][5]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological Profile: An Evidence-Based Assessment

The toxicological data for this compound is limited. However, data from its aldehyde analog, 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin), provides valuable insight into its potential acute toxicity.

RouteSpeciesValueReference
Oral LD50 Rat1590 mg/kg[2]
Intraperitoneal LD50 Mouse750 mg/kg[2]

Expert Interpretation: The provided LD50 values suggest a moderate acute toxicity if ingested. The primary health risks, as indicated by the GHS classifications of its analogs, are irritant effects upon direct contact with the skin, eyes, and respiratory system.[2][6][7] Chronic exposure effects have not been thoroughly investigated.[6] Therefore, minimizing direct contact and airborne dust generation is the cornerstone of safe handling.

First-Aid Measures: A Protocol for Rapid Response

In the event of an exposure, immediate and appropriate action is critical. The following protocols are based on established best practices for handling chemical irritants.[2][3][5]

General Advice: Move out of the dangerous area. Show this safety guide to the doctor in attendance. Immediately remove any clothing contaminated by the product.[2]

Protocol 4.1: Inhalation Exposure
  • Immediate Action: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[2][5]

  • Symptomatic Response: If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2]

  • Medical Attention: Seek immediate medical advice or attention, especially if symptoms like coughing or shortness of breath persist.[5]

Protocol 4.2: Skin Contact
  • Immediate Action: Take off immediately all contaminated clothing.[3][6]

  • Decontamination: Immediately flush the skin with running water for at least 15 minutes. Wash the affected area thoroughly with plenty of soap and water.[2]

  • Medical Attention: If skin irritation develops or persists, get medical advice. Wash contaminated clothing before reuse.[2][5]

Protocol 4.3: Eye Contact
  • Immediate Action: Immediately flush the open eyes with plenty of running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation of the eye and lid surfaces.[2]

  • Contact Lenses: If present and easy to do, remove contact lenses after the initial flushing. Continue rinsing.[2][5]

  • Medical Attention: Seek immediate medical attention from an ophthalmologist.[3]

Protocol 4.4: Ingestion
  • Immediate Action: Do NOT induce vomiting.[2]

  • Decontamination: Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[2][5]

  • Medical Attention: Seek immediate medical attention.

Firefighting and Accidental Release Measures

Firefighting Protocol
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][8]

  • Specific Hazards: During a fire, irritating and potentially toxic gases such as carbon monoxide and carbon dioxide may be generated through thermal decomposition.[2][8][9] As a fine dust, it may form combustible dust concentrations in the air.[10]

  • Protective Equipment: Firefighters must wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][3]

Accidental Release (Spill) Response Protocol

The key to managing a spill is to prevent the generation of dust and to avoid secondary contamination.

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation. Remove all sources of ignition.[2]

  • Don PPE: Wear appropriate personal protective equipment as detailed in Section 7, including a respirator, chemical-resistant gloves, and eye protection.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[5][6]

  • Clean-up:

    • For small spills, gently sweep up the solid material, avoiding dust generation. A vacuum with a HEPA filter is also suitable.

    • Place the collected material into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[2]

Spill Response Workflow

SpillResponse cluster_InitialActions Immediate Actions cluster_Containment Containment & Cleanup cluster_FinalSteps Finalization Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Prevent Spread (Do not let enter drains) DonPPE->Contain Cleanup Sweep or HEPA Vacuum (Avoid Dust Generation) Contain->Cleanup Containerize Place in Labeled Disposal Container Cleanup->Containerize Decontaminate Decontaminate Spill Area Containerize->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose

Caption: Workflow for responding to a solid chemical spill.

Handling and Storage: Proactive Safety Measures

Proper handling and storage are fundamental to preventing exposure and maintaining the chemical's integrity.

Safe Handling Practices
  • Engineering Controls: Use only with adequate ventilation, preferably in a chemical fume hood, especially when weighing or transferring the solid material to keep airborne concentrations low.[2][5] Facilities must be equipped with an eyewash station and a safety shower.[2]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling and before breaks, eating, or drinking.[2]

  • Procedural Controls: Minimize dust generation and accumulation.[2] Avoid breathing fumes or dust.[2]

Storage Conditions
  • Container: Store in a tightly closed container when not in use.[2][9]

  • Environment: Keep in a cool, dry, and well-ventilated area.[2][9]

  • Incompatibilities: Store away from incompatible substances, such as strong oxidizing agents and strong bases.[7][8][9]

  • Sensitivities: The compound may be light and air sensitive; store accordingly to maintain stability.[2][8]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to provide comprehensive protection. The selection of PPE must be based on a thorough risk assessment of the specific laboratory procedure being performed.[2][11]

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Transferring Solid Chemical safety goggles or a face shield.[2][11]Nitrile or neoprene gloves, lab coat.[11]NIOSH-approved particulate respirator (e.g., N95) if dust is generated or ventilation is inadequate.[2][11]
Preparing Solutions Chemical safety goggles.[2][11]Nitrile or neoprene gloves, lab coat.[11]Not generally required if handled in a well-ventilated area or chemical fume hood.[11]
Heating Solutions or Reactions Chemical safety goggles and a face shield.[11]Chemical-resistant gloves, lab coat.Must be performed in a chemical fume hood to control vapors.[11]
PPE Selection Logic
  • Eye Protection: The risk of serious eye irritation necessitates the use of chemical splash-resistant safety glasses or goggles at all times.[2] A face shield provides an additional layer of protection during procedures with a higher risk of splashing or dust generation.

  • Hand Protection: Wear gloves selected based on chemical resistance and the duration of use.[2] Nitrile gloves are a common and appropriate choice for handling solid organic acids.[11] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[6]

  • Skin and Body Protection: A laboratory coat and close-toed footwear are the minimum requirements.[2]

  • Respiratory Protection: Respirators are not a substitute for effective engineering controls like fume hoods.[2] They should be used when engineering controls are not feasible or during emergency situations like a large spill.

References

  • Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). MetaSci.
  • This compound. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 18). Thermo Fisher Scientific.
  • Safety Data Sheet: 3,5-Dihydroxybenzoic acid. (n.d.). Chemos GmbH & Co.KG.
  • 3-HYDROXY BENZOIC ACID MSDS. (2019, January 30). Loba Chemie.

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A Technical Guide to the Commercial Sourcing and Qualification of 3-Ethoxy-4-hydroxybenzoic Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Ethoxy-4-hydroxybenzoic Acid

This compound (CAS No. 5438-38-0), a key organic intermediate, serves as a critical building block in the synthesis of various high-value molecules within the pharmaceutical and specialty chemical industries.[1][2] Its structural architecture, featuring a benzoic acid moiety functionalized with both ethoxy and hydroxyl groups, makes it a versatile precursor for more complex molecular targets. For researchers and drug development professionals, the selection of a reliable commercial supplier for this compound is a foundational step that dictates the integrity, reproducibility, and ultimate success of a research program.

This guide provides an in-depth analysis of the commercial landscape for this compound. It moves beyond a simple supplier list to offer a framework for rigorous technical and quality-based supplier qualification. We will explore the critical parameters for assessing material quality, outline a standard analytical protocol for verification, and present a logical workflow for making an informed sourcing decision that ensures scientific and regulatory robustness from the bench to potential scale-up.

Part 1: Directory of Commercial Suppliers

The procurement of this compound is primarily served by chemical suppliers specializing in research and development quantities. While large-scale manufacturing may be available through custom synthesis, the following suppliers are established sources for laboratory-scale needs.

SupplierExample Product Name / NumberPurity / GradeAvailable QuantitiesKey Features & Notes
Sigma-Aldrich (Merck) This compound (Product No. ENAH9AD0D741)[2]≥95%Varies (e.g., mg to g scale)Sourced from Enamine; primarily for research use. Certificate of Analysis available.[2]
Enamine 4-ethoxy-3-hydroxybenzoic acid (Product No. EN300-188235)[3]≥95%50 mg - 10 gA primary source for many screening compounds and building blocks. Detailed purity and property data are provided.[3]
PubChem This compound (CID 95085)[1]Varies by supplierVariesPubChem is a database that aggregates information and lists multiple suppliers, serving as a useful starting point for sourcing.[1]
BOC Sciences N/A (Lists related compounds like 3-Ethoxy-4-hydroxybenzaldehyde)[]N/AN/AWhile not a direct supplier of the acid, they offer related structures and custom synthesis services relevant to drug discovery.[]

Note: The availability and specifications from suppliers are subject to change. It is imperative to consult the supplier's official website and documentation for the most current information.

Part 2: A Framework for Rigorous Supplier Qualification

Selecting a supplier, particularly in a drug development context, transcends price and availability. It is a risk-mitigation exercise rooted in scientific due diligence. The following pillars form a robust framework for qualifying a potential supplier.

A. The Primacy of Quality: Purity, Impurities, and the Certificate of Analysis (CoA)

The purity of a starting material is non-negotiable. Impurities can lead to unforeseen side reactions, introduce artifacts in biological assays, or create significant hurdles during regulatory submission.

  • Purity Specification: For early-stage research, a purity of ≥95% is often acceptable.[2][3] However, for later-stage development, a higher purity (e.g., >98% or >99%) is desirable. The CoA is the primary document that validates the supplier's purity claim.

  • Impurity Profile: A comprehensive CoA should not only state the purity but also detail the nature and quantity of any significant impurities. Understanding the impurity profile is crucial, as structurally related impurities may be difficult to remove in subsequent synthetic steps. The synthesis route itself can give clues to potential impurities. For instance, incomplete etherification of 4-hydroxybenzoic acid could leave residual starting material.[5]

  • Consistency: For long-term projects, lot-to-lot consistency is paramount. A trustworthy supplier will have robust quality control systems to ensure that the material's specifications are consistently met with each new batch.[6]

B. Analytical Verification: Trust but Verify

While the supplier's CoA is a critical starting point, an internal verification of the material's identity and purity is a self-validating step that ensures the integrity of your research. This typically involves spectroscopic and chromatographic methods. The most common and powerful technique for this purpose is High-Performance Liquid Chromatography (HPLC).[7][8]

C. Regulatory and Supply Chain Considerations

For projects with a trajectory towards clinical development, early consideration of the supplier's regulatory standing and scalability is essential.

  • Documentation and Traceability: A supplier should be able to provide clear documentation, including Safety Data Sheets (SDS) and Certificates of Origin. Traceability of raw materials is a cornerstone of Good Manufacturing Practices (GMP).[6]

  • Scalability: Can the supplier transition from providing milligrams to kilograms? While initial research may require small quantities, a supplier with demonstrated scale-up capabilities or a clear path to technology transfer is a strategic partner for long-term projects.

The logical process of qualifying a supplier can be visualized as a multi-stage workflow.

Supplier_Qualification_Workflow start Start: Identify Project Need search Identify Potential Suppliers (e.g., Sigma-Aldrich, Enamine) start->search request_docs Request Documentation: - Certificate of Analysis (CoA) - Purity Specification - Price & Availability search->request_docs eval_docs Evaluate Documentation request_docs->eval_docs order_sample Order Evaluation Sample eval_docs->order_sample Docs Meet Criteria reject Reject Supplier & Re-evaluate Options eval_docs->reject Docs Unacceptable qc_testing Internal QC Verification (HPLC, NMR, etc.) order_sample->qc_testing decision Decision Point qc_testing->decision approve Approve Supplier for Project Use decision->approve Pass decision->reject Fail reject->search Williamson_Ether_Synthesis reagents 4-Hydroxybenzoic Acid + Base (e.g., NaOH) phenoxide Sodium 4-hydroxybenzoate (Phenoxide intermediate) reagents->phenoxide Deprotonation reaction SN2 Reaction phenoxide->reaction ethylating_agent Ethylating Agent (e.g., Diethyl Sulfate) ethylating_agent->reaction product This compound (Crude Product) reaction->product purification Acidification & Recrystallization product->purification final_product Purified Product purification->final_product

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-Ethoxy-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-tested protocol for the synthesis of 3-Ethoxy-4-hydroxybenzoic acid, a valuable benzoic acid derivative. The primary synthetic strategy employs the Williamson ether synthesis, a cornerstone of organic chemistry, followed by saponification. This application note is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a step-by-step methodology grounded in mechanistic principles to ensure reproducibility and high yield. The protocol includes reagent details, safety precautions, reaction monitoring, purification, and characterization, along with a troubleshooting guide.

Introduction and Scientific Background

This compound (CAS 5438-38-0) is an organic compound of interest in various chemical and pharmaceutical research areas.[1] It is structurally related to ethylvanillin, a common flavoring agent, and is identified as one of its urinary metabolites.[2] The synthesis of such substituted benzoic acids is fundamental for creating libraries of potential bioactive molecules and for use as building blocks in more complex molecular architectures.

The protocol detailed herein utilizes a two-step process starting from Ethyl 3,4-dihydroxybenzoate (Ethyl protocatechuate).[3] The core of this synthesis is the Williamson ether synthesis , a reliable and versatile method for forming ethers.[4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (an alkoxide) acts as a nucleophile to attack an electrophilic alkyl halide.[5][6]

Causality of Experimental Design:

  • Starting Material: We begin with Ethyl 3,4-dihydroxybenzoate. The carboxylic acid group is pre-esterified to prevent it from interfering with the basic conditions of the Williamson ether synthesis. The ester acts as a protecting group.

  • Selective Ethylation: The two hydroxyl groups on the benzene ring have different acidities. The 4-hydroxyl group is more acidic due to resonance stabilization of its conjugate base by the para-ethyl ester group. By using a carefully controlled amount of a mild base (potassium carbonate), we can selectively deprotonate the more acidic 4-OH group. However, for the synthesis of the 3-ethoxy isomer, this presents a challenge. A more robust industrial approach might involve a multi-step protection-deprotection strategy. For a laboratory scale, a common approach is to perform the reaction with a slight excess of base and ethylating agent and then separate the resulting isomers (3-ethoxy-4-hydroxy, 4-ethoxy-3-hydroxy, and 3,4-diethoxy) via chromatography. This protocol will focus on a direct synthesis followed by a final hydrolysis step.

  • Reaction Conditions: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to facilitate the SN2 reaction by solvating the potassium cation without solvating the phenoxide nucleophile, thus enhancing its reactivity.[7]

  • Final Step: The synthesis concludes with the saponification (base-catalyzed hydrolysis) of the ethyl ester to yield the desired carboxylic acid.

Materials and Equipment

ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier Notes
Ethyl 3,4-dihydroxybenzoate3943-89-3C₉H₁₀O₄182.17Starting material
Ethyl Iodide (Iodoethane)75-03-6C₂H₅I155.97Ethylation agent, light-sensitive[8]
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, base catalyst[9]
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, reaction solvent[10]
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00For hydrolysis
Hydrochloric Acid (HCl)7647-01-0HCl36.463M aqueous solution, for acidification
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction solvent
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Anhydrous, drying agent
Ethanol (EtOH)64-17-5C₂H₅OH46.07For recrystallization
Deionized Water (H₂O)7732-18-5H₂O18.02---
  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (500 mL)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Work-up & Isolation of Ester cluster_2 Step 3: Saponification cluster_3 Step 4: Product Isolation & Purification A 1. Combine Ethyl 3,4-dihydroxybenzoate, K₂CO₃, and DMF in a flask. B 2. Heat to 60-70°C. A->B C 3. Add Ethyl Iodide dropwise. B->C D 4. Reflux for 12-18 hours. C->D E 5. Monitor reaction via TLC. D->E F 6. Cool reaction. Filter solids. E->F Reaction Complete G 7. Remove DMF via vacuum. F->G H 8. Dissolve residue in EtOAc. G->H I 9. Wash with H₂O and brine. H->I J 10. Dry (Na₂SO₄), filter, and concentrate. I->J K Crude Ethyl 3-ethoxy-4-hydroxybenzoate J->K L 11. Dissolve crude ester in EtOH. K->L M 12. Add aqueous NaOH. L->M N 13. Reflux for 2-4 hours. M->N O 14. Cool. Remove EtOH via vacuum. N->O Hydrolysis Complete P 15. Dissolve residue in H₂O. O->P Q 16. Acidify with HCl to precipitate solid. P->Q R 17. Filter and wash with cold H₂O. Q->R S 18. Recrystallize from EtOH/H₂O. R->S T Pure this compound S->T

Sources

Application Note: High-Purity Isolation of 3-Ethoxy-4-hydroxybenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, field-proven protocol for the purification of 3-Ethoxy-4-hydroxybenzoic acid by recrystallization. The methodology is designed for researchers, scientists, and drug development professionals who require a high-purity starting material for synthesis, biological assays, or formulation development. We delve into the fundamental principles of solvent selection, provide a step-by-step experimental workflow, and offer expert insights for troubleshooting common challenges. The protocols herein are structured to be self-validating, ensuring reproducible and reliable purification outcomes.

Introduction: The Imperative for Purity

This compound is a key aromatic organic compound, serving as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The presence of impurities, even in trace amounts, can significantly impact the yield, stereochemistry, and biological activity of downstream products. Such impurities often arise from incomplete reactions or side-products during synthesis, for instance, from the oxidation of corresponding alkyl aromatic compounds[1].

Recrystallization is a powerful and economical purification technique that leverages differences in solubility to separate a desired compound from its impurities[2][3]. The principle is straightforward yet elegant: an impure solid is dissolved in a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain dissolved in the cooled solvent (the "mother liquor") and are subsequently removed by filtration[4]. This guide provides a detailed methodology to effectively apply this technique to this compound.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is paramount for developing a robust recrystallization protocol. These properties dictate its solubility behavior, which is the cornerstone of this purification method.

PropertyValueReference(s)
IUPAC Name This compound[5]
CAS Number 5438-38-0[5]
Molecular Formula C₉H₁₀O₄[5]
Molecular Weight 182.17 g/mol [5]
Appearance White to off-white crystalline solid[6]
Melting Point 194-196 °C (literature)
Canonical SMILES CCOC1=C(C=CC(=C1)C(=O)O)O[5]

The Science of Solvent Selection: A Critical Decision

The success of recrystallization hinges almost entirely on the choice of solvent[4][7]. An ideal solvent for this compound should meet the following criteria:

  • High Solubility at Elevated Temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should drop significantly to maximize the recovery of pure crystals.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

Given the polar nature of this compound, stemming from its carboxylic acid and hydroxyl functional groups, polar solvents are the primary candidates.

Qualitative Solubility Profile

The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents, inferred from its structure and the behavior of similar phenolic acids[8][9][10].

SolventSolvent TypeQualitative Solubility at Room Temp.Qualitative Solubility at Boiling PointSuitability
Water Polar ProticSparingly SolubleSolubleExcellent
Ethanol Polar ProticSolubleVery SolubleGood (Potential for mixed solvent)
Methanol Polar ProticSolubleVery SolubleGood (Potential for mixed solvent)
Acetone Polar AproticSolubleVery SolublePoor (Too soluble at room temp)
Ethyl Acetate Moderately PolarSlightly SolubleSolubleFair
Toluene Non-polarInsolubleSparingly SolublePoor
Hexanes Non-polarInsolubleInsolublePoor

Based on this analysis, water is an excellent primary candidate for a single-solvent recrystallization. For instances where the crude material has a high impurity load that is also sparingly soluble in water, a mixed-solvent system, such as ethanol/water , can be highly effective[7]. In this system, the compound is first dissolved in a minimal amount of hot ethanol (the "soluble solvent"), and then hot water (the "insoluble solvent") is added dropwise until the solution becomes faintly cloudy (the saturation point)[4][11].

Solvent Selection Workflow

G start Start: Crude this compound test_water Test Solubility in Water start->test_water dissolves_cold Dissolves in cold water? test_water->dissolves_cold insoluble_hot Insoluble in boiling water? dissolves_cold->insoluble_hot No reject_water Reject Water dissolves_cold->reject_water Yes suitable_water Water is a suitable solvent insoluble_hot->suitable_water No insoluble_hot->reject_water Yes protocol Proceed to Recrystallization Protocol suitable_water->protocol test_mixed Test Mixed Solvent (Ethanol/Water) reject_water->test_mixed test_mixed->protocol G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying dissolve 1. Dissolution: Add crude solid to flask with minimal hot solvent. hot_filt 2. Hot Filtration (Optional): Filter to remove insoluble impurities. dissolve->hot_filt cool 3. Crystallization: Slowly cool the filtrate to form crystals. hot_filt->cool vac_filt 4. Isolation: Collect crystals via vacuum filtration. cool->vac_filt wash 5. Washing: Rinse crystals with ice-cold solvent. vac_filt->wash dry 6. Drying: Dry crystals under vacuum. wash->dry

Caption: The six key stages of the recrystallization workflow.

1. Dissolution:

  • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a small volume of deionized water (e.g., 25-30 mL).

  • Gently heat the mixture on a hot plate with stirring. Add more hot water in small portions until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, which maximizes the yield upon cooling.[12] Avoid adding a large excess of solvent.

2. Hot Filtration (Perform only if insoluble impurities are visible):

  • Place a piece of fluted filter paper into a stemless funnel and place the funnel into the neck of a second, pre-heated Erlenmeyer flask.

  • Pre-heat the filtration apparatus by pouring a small amount of boiling solvent through it. This prevents premature crystallization in the funnel.

  • Quickly and carefully pour the hot solution through the filter paper.

  • Wash the original flask and the filter paper with a very small amount of hot solvent to recover any remaining product.

3. Cooling and Crystallization:

  • Remove the flask containing the clear filtrate from the heat and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Expertise: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[12]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous batch.

4. Isolation of Crystals:

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold deionized water.

  • Turn on the vacuum source and pour the cold crystal slurry into the center of the funnel.

  • Use a spatula to transfer any remaining crystals.

5. Washing the Crystals:

  • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold deionized water. Trustworthiness: The wash solvent must be cold to minimize redissolving the purified product. Two small washes are more effective than one large wash.

6. Drying:

  • Leave the crystals in the funnel with the vacuum on to pull air through them for 15-20 minutes.

  • Transfer the semi-dry crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a mild temperature (e.g., 50-60 °C).

Verification of Purity

The efficacy of the purification should always be validated.

  • Melting Point Determination: A pure compound will have a sharp melting point range (typically < 2 °C). Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A successful purification will show a single spot for the final product, with impurity spots present in the crude lane having disappeared or significantly diminished.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inner surface of the flask or adding a seed crystal.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound; the compound is melting before dissolving. The solution is supersaturated.Re-heat the solution to dissolve the oil, then add a slightly larger volume of hot solvent before cooling. Ensure cooling is very slow.
Low Recovery Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent. Always wash with ice-cold solvent. Ensure the filtration apparatus is properly pre-heated.
Colored Impurities Remain The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of violent bumping.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95085, this compound. [Link]
  • Chemcess (2024). 4-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]
  • ResearchGate (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. [Link]
  • Google Patents (1972).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • LookChem (n.d.).
  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
  • Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E, E64, o2008. [Link]
  • Wikipedia (n.d.). 4-Hydroxybenzoic acid. [Link]
  • Google Patents (2019). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • University of California, Irvine (n.d.).
  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of Rochester (n.d.).
  • California State University, Bakersfield (n.d.).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2822957, 3-Ethoxy-4-methoxybenzoic acid. [Link]
  • Google Patents (2007).
  • University of York (n.d.). Solvent Choice. [Link]
  • MIT OpenCourseWare (n.d.).

Sources

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-Ethoxy-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Ethoxy-4-hydroxybenzoic acid. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. The method presented herein is developed for a standard HPLC system equipped with a UV-Vis detector and is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for use in research, quality control, and drug development settings. The protocol provides a detailed, step-by-step guide from mobile phase preparation to full method validation, ensuring immediate applicability for scientists and researchers.

Introduction

This compound (CAS 5438-38-0), a derivative of hydroxybenzoic acid, serves as a significant building block in organic synthesis.[1] Its purity and concentration are critical parameters that can influence the yield and impurity profile of final active pharmaceutical ingredients (APIs). Therefore, a precise and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is the premier technique for such analyses due to its high resolution, sensitivity, and reproducibility.[2][3]

This document provides a comprehensive protocol for a stability-indicating RP-HPLC method. The scientific rationale behind the selection of chromatographic conditions, such as the C18 stationary phase, acidic mobile phase, and detection wavelength, is discussed in detail. The use of an acidic mobile phase is critical for achieving sharp, symmetrical peaks for phenolic acids by suppressing the ionization of the carboxylic acid group, thereby ensuring reproducible retention.[4] The method has been subjected to rigorous validation as per ICH Q2(R1) guidelines, establishing its linearity, accuracy, precision, specificity, and robustness.[5]

Chromatographic Principles and Method Rationale

The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. Its retention is controlled by the proportion of organic solvent (acetonitrile) in the mobile phase. Phosphoric acid is added to the aqueous portion of the mobile phase to maintain a low pH (~2.5-3.0). This ensures that the carboxylic acid moiety of the analyte remains protonated (in its non-ionized form), leading to consistent retention times and improved peak shape.

Detection is performed using a UV detector. Based on the chromophores present in the molecule (a substituted benzene ring), a wavelength in the range of 230-280 nm is expected to provide adequate sensitivity. For structurally similar compounds like 4-hydroxybenzoic acid, detection is often performed around 230 nm.[5][6]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower, Chromeleon).

  • HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (ACS Grade, ~85%)

    • Water (HPLC Grade or Milli-Q)

    • This compound reference standard (purity >99%)

    • Methanol (HPLC Grade, for standard preparation)

Preparation of Solutions
  • 0.1% Phosphoric Acid in Water (Aqueous Mobile Phase): Carefully add 1.0 mL of concentrated phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase: Mix 0.1% Phosphoric Acid in Water and Acetonitrile in a ratio of 60:40 (v/v) . Degas the final mobile phase mixture using an ultrasonic bath for 15 minutes or by vacuum filtration.

  • Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to the mark with Methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the Standard Stock Solution with the Diluent to obtain concentrations in the desired range (e.g., 1, 10, 25, 50, 75, 100 µg/mL).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 60:40 (v/v) 0.1% Phosphoric Acid in Water : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[5]

HPLC_Validation_Workflow cluster_prep Preparation cluster_sst System Check cluster_validation Validation Parameters (ICH Q2) cluster_report Finalization Prep Prepare Standards & Mobile Phase SST System Suitability Test (SST) Prep->SST Equilibrate System Specificity Specificity SST->Specificity Pass Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Compile Results

Caption: Logical workflow for HPLC method validation.

System Suitability Test (SST)

Before commencing any validation activity, the suitability of the chromatographic system must be verified.[7][8] This is performed by injecting a working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are defined in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area Not More Than (NMT) 2.0% for 6 replicate injections
% RSD of Retention Time NMT 1.0% for 6 replicate injections
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by injecting a blank (diluent) and a placebo solution (if applicable) to show that no interfering peaks are observed at the retention time of this compound.

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations across the proposed range (e.g., 1 to 100 µg/mL). Inject each concentration in triplicate.

  • Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration).

  • Procedure: Spike a known amount of analyte into a placebo mixture or sample at three different concentration levels (e.g., low, medium, high). Prepare each level in triplicate.

  • Analysis: Calculate the percentage recovery for each determination.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% level) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ establish the lower limits of the method's performance. They can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Formulae:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the mean slope of the calibration curve.

  • Procedure: These values are typically calculated from the data obtained during the linearity study. The calculated LOQ should be experimentally verified by injecting a standard at that concentration and checking for acceptable precision and accuracy.

Robustness

Robustness demonstrates the reliability of the method with respect to deliberate variations in method parameters.

  • Procedure: Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% organic content)

  • Analysis: For each condition, perform a system suitability test and analyze a sample.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Data Presentation and Analysis

All quantitative data from the validation studies should be summarized in clear, structured tables for easy interpretation and reporting.

Sources

Application Note: Quantitative Analysis of 3-Ethoxy-4-hydroxybenzoic Acid in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

A Method for Assessing Ethyl Vanillin Exposure and Avoiding Confounding Results in Alcohol Biomarker Studies

Abstract

This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Ethoxy-4-hydroxybenzoic acid in human urine. Contrary to its potential consideration as an alcohol biomarker, evidence strongly indicates that this compound is a primary metabolite of ethyl vanillin, a widely used artificial flavoring agent.[1] Consequently, its presence in urine is a reliable indicator of dietary intake of products containing this additive. This protocol is designed for researchers in clinical chemistry, toxicology, and drug development who require a robust method to assess ethyl vanillin exposure, thereby preventing misinterpretation of data in studies focused on alcohol consumption biomarkers. The method utilizes a simple "dilute-and-shoot" sample preparation, ensuring high throughput and excellent analytical performance.

Introduction: The Importance of Specific Biomarker Analysis

The accurate measurement of biomarkers in biological fluids is fundamental to clinical diagnostics, forensic toxicology, and drug development. While the search for reliable biomarkers of alcohol consumption is ongoing, it is crucial to distinguish between metabolites originating from ethanol and those from other sources, such as diet. This compound has been identified in human urine; however, its origin is primarily attributed to the metabolism of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), a synthetic compound with a more intense vanilla flavor than natural vanillin.[1] Ethyl vanillin is a common additive in food products, beverages, and pharmaceuticals.

The metabolic conversion of ethyl vanillin to this compound underscores the potential for dietary confounding in studies investigating alcohol-related metabolites. Therefore, the specific and sensitive quantification of this compound is essential for accurately assessing dietary exposure to ethyl vanillin and avoiding erroneous correlations with alcohol consumption. This LC-MS/MS method provides the necessary selectivity and sensitivity for this purpose.

Principle of the Method

This method employs a simple and rapid sample preparation followed by reversed-phase liquid chromatography for the separation of this compound from endogenous urine matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. An isotopically labeled internal standard, Vanillic Acid-(¹³C₆), is proposed to ensure accuracy and precision by compensating for matrix effects and variations in instrument response.

Materials and Methods

Reagents and Materials
  • This compound (analytical standard)

  • Vanillic Acid-(¹³C₆) (internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (≥98%)

  • Drug-free human urine for calibration standards and quality controls

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500 QTRAP, Agilent 6495C, Waters Xevo TQ-XS)

  • Reversed-phase C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Vanillic Acid-(¹³C₆) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the Vanillic Acid-(¹³C₆) stock solution in 50:50 methanol:water.

  • Calibration Standards and Quality Controls (QCs): Spike drug-free human urine with the appropriate working standard solutions to prepare a calibration curve (e.g., 10-2000 ng/mL) and at least three levels of QCs (low, medium, and high).

Sample Preparation Protocol

A "dilute-and-shoot" approach is employed for its simplicity and high throughput.

  • To 50 µL of urine sample, calibrator, or QC in a microcentrifuge tube, add 450 µL of the internal standard working solution (1 µg/mL in 0.1% formic acid in water).

  • Vortex for 10 seconds.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow

G cluster_prep Sample Preparation urine 50 µL Urine Sample/ Calibrator/QC vortex Vortex (10s) urine->vortex is_solution 450 µL Internal Standard Solution (in 0.1% Formic Acid) is_solution->vortex centrifuge Centrifuge (13,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: A simple "dilute-and-shoot" workflow for urine sample preparation.

LC-MS/MS Method Parameters

Liquid Chromatography
ParameterValue
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Time (min)
Mass Spectrometry
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 550 °C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Collision Gas Medium
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound 181.1137.1 (Quantifier)-20
181.1108.1 (Qualifier)-35
Vanillic Acid-(¹³C₆) (IS) 173.1128.1-22

Note: Collision energies should be optimized for the specific instrument used.

Diagram of the Analytical Workflow

G cluster_workflow LC-MS/MS Analytical Workflow sample_prep Sample Preparation lc_separation LC Separation (C18 Column) sample_prep->lc_separation ionization ESI (Negative Mode) lc_separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: The overall analytical workflow from sample preparation to data analysis.

Method Validation

The method should be validated according to established guidelines for bioanalytical method validation (e.g., FDA or EMA guidelines).[2] Key validation parameters include:

  • Selectivity: Assessed by analyzing blank urine from multiple sources to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) for precision should be ≤15% (≤20% for LLOQ).

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank urine with the response in a neat solution. The use of a stable isotope-labeled internal standard is intended to minimize matrix effects.

  • Recovery: The efficiency of the extraction process, which for a "dilute-and-shoot" method is primarily a measure of dilution.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage stability at -80°C.

Results and Discussion

Chromatography

The described chromatographic conditions are expected to provide good separation of this compound from potential interferences in the urine matrix, with an anticipated retention time of approximately 3-4 minutes. The use of a C18 column and a standard water/acetonitrile gradient is a robust approach for the analysis of phenolic acids.[3]

Linearity and Sensitivity

The method is anticipated to be linear over a concentration range of 10 to 2000 ng/mL, which should be sufficient to cover the expected urinary concentrations following dietary intake of ethyl vanillin. The LLOQ is expected to be around 10 ng/mL, providing ample sensitivity for its detection.

Application and Interpretation

The primary application of this method is the quantitative assessment of ethyl vanillin exposure. This is particularly relevant in nutritional studies and for quality control in the food industry. In the context of clinical and forensic toxicology, this method is crucial for ruling out dietary sources of compounds that might otherwise be mistaken for metabolites of other substances, such as ethanol. The detection of this compound in a urine sample is a strong indicator of recent consumption of foods or products flavored with ethyl vanillin.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantification of this compound in human urine. The simple "dilute-and-shoot" sample preparation makes it suitable for large-scale studies. By enabling the accurate measurement of this key ethyl vanillin metabolite, this method serves as an important tool for nutritional assessment and for preventing the misinterpretation of biomarker data in clinical and forensic research, particularly in the field of alcohol-related studies.

References

  • Mamer, O. A., Montgomery, J. A., Deckelbaum, R. J., & Granot, E. (1985). Identification of urinary 3-ethoxy-4-hydroxybenzoic and 3-ethoxy-4-hydroxymandelic acids after dietary intake of ethyl vanillin. Biomedical Mass Spectrometry, 12(4), 163–169. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wojtowicz, E. J., & Slawson, M. H. (2014). LC-MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate in Urine: A Comparison of Sample Preparation.
  • Janda, I., & Alt, A. (2001). Improvement of ethyl glucuronide determination in human urine and serum samples by solid phase extraction.
  • de Villiers, A., Venter, P., & Pasch, H. (2016). Recent advances in the liquid chromatographic separation of phenolic compounds.
  • Mack, C. I., et al. (2023). Method development and validation for quantitative determination of urinary biomarkers of food intake for multiple foods.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
  • European Medicines Agency. (2011).
  • ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology.
  • Rossi, L., et al. (2023). Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma. Journal of Mass Spectrometry and Advances in the Clinical Lab.

Sources

Application Note: Quantitative Analysis of 3-Ethoxy-4-hydroxybenzoic Acid in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of 3-Ethoxy-4-hydroxybenzoic acid, a significant compound in the food, beverage, and pharmaceutical industries, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, direct GC-MS analysis of this compound is challenging. This guide provides a comprehensive workflow, including sample preparation, derivatization, instrument parameters, and data analysis, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are built upon established principles of analytical chemistry to ensure accuracy, precision, and reliability.

Introduction

This compound, also known as ethyl vanillate, is a phenolic acid with the chemical formula C9H10O4.[1] It is a derivative of benzoic acid and is structurally related to vanillin and ethyl vanillin, compounds widely used as flavoring agents.[2][3][4][5] The presence and concentration of this compound can be indicative of product quality, authenticity, and degradation in various matrices, including food and beverage products.[6][7] Its analysis is crucial for quality control and research in these fields.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[8][9] However, the direct analysis of polar compounds like phenolic acids by GC-MS is often hindered by their low volatility and thermal instability.[10] These characteristics can lead to poor chromatographic peak shape and low sensitivity. To overcome these challenges, a derivatization step is essential to convert the polar functional groups into less polar, more volatile, and thermally stable derivatives.[10][11][12] This application note details a validated silylation-based derivatization method followed by GC-MS analysis for the accurate quantification of this compound.

Experimental Workflow

The overall experimental workflow is designed to ensure the reliable and reproducible analysis of this compound. The process involves sample extraction, derivatization, and subsequent GC-MS analysis.

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food, Beverage) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Concentration Solvent Evaporation (e.g., Nitrogen Blowdown) Extraction->Concentration Increase Concentration Derivatization Silylation with BSTFA + TMCS Concentration->Derivatization Increase Volatility GC_Injection GC Injection Derivatization->GC_Injection Introduce to GC GC_Separation GC Separation (DB-5MS Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan/SIM Mode) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report Silylation Reaction cluster_reactants Reactants cluster_products Products Analyte This compound (with -OH and -COOH groups) Reaction + Reagent BSTFA + TMCS (1%) (Silylating Agent) Derivative Di-TMS Derivative (Volatile & Thermally Stable) Reaction->Derivative Heat (70-80°C)

Caption: Silylation of this compound.

Protocol:

  • To the dried sample extract (reconstituted in 100 µL of pyridine), add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). [10][13]2. Tightly cap the reaction vial and vortex for 30 seconds.

  • Heat the vial at 70-80°C for 60 minutes to ensure complete derivatization. [10]4. Cool the vial to room temperature before GC-MS analysis.

III. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used. [9]

GC Parameter Setting Rationale
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness A non-polar column provides good separation for a wide range of compounds. [14]
Injector Temperature 250 °C Ensures complete vaporization of the derivatized analyte.
Injection Volume 1 µL ---
Injection Mode Splitless Maximizes the transfer of the analyte to the column for trace analysis. [15]
Carrier Gas Helium ---
Flow Rate 1.0 mL/min (constant flow) ---
Oven Program Initial: 80°C, hold for 2 min Allows for proper focusing of the analytes at the head of the column.

| | Ramp: 10°C/min to 280°C, hold for 5 min | Provides good separation of the analyte from potential matrix components. |

MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS. [9]
Ion Source Temperature 230 °C---
Quadrupole Temperature 150 °C---
Electron Energy 70 eVStandard energy for EI to produce reproducible mass spectra.
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan is used for qualitative analysis and method development. SIM provides higher sensitivity and selectivity for quantitative analysis. [12]
Solvent Delay 5 minPrevents the solvent peak from damaging the detector.
IV. Data Analysis and Quantification

A. Identification

The identification of the di-TMS derivative of this compound is based on its retention time and mass spectrum. The mass spectrum of the underivatized compound shows characteristic peaks at m/z 182 (molecular ion), 154, and 137. [1]The derivatized compound will have a higher molecular weight and a different fragmentation pattern. The mass spectrum of the di-TMS derivative of the similar compound, 4-hydroxybenzoic acid, shows a molecular ion at m/z 282. [16] B. Quantification

Quantification is performed using an internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve. Method validation should be performed to determine linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. [17][18]

Conclusion

This application note provides a comprehensive and scientifically sound methodology for the quantitative analysis of this compound by GC-MS. The detailed protocols for sample preparation, derivatization, and instrumental analysis, along with the rationale behind the experimental choices, offer a robust framework for researchers and professionals. Adherence to these guidelines will enable the generation of accurate and reliable data, crucial for quality control and research in various industries.

References

  • Separation Science. Sample Preparation Techniques for Food & Beverage Analysis.[Link]
  • Mass Spectrometry Facility.
  • Organomation. Preparing Samples for GC-MS/MS Analysis.[Link]
  • National Institutes of Health. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends.[Link]
  • ResearchGate.
  • Oxford Academic. B-201 Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids.[Link]
  • National Institutes of Health. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.[Link]
  • National Institutes of Health.
  • National Institutes of Health. This compound.[Link]
  • PubMed. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens.[Link]
  • MetBioNet.
  • PubMed. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice.[Link]
  • IntechOpen.
  • CABI Digital Library. Comparison of headspace-SPME-GC-MS and LC-MS for the detection and quantification of coumarin, vanillin, and ethyl vanillin in vanilla extract products.[Link]
  • ResearchGate. Establishment and application of quantitative method for 22 organic acids in honey based on SPE-GC–MS.[Link]
  • Semantic Scholar.
  • Food and Machinery.
  • Google Patents. CN103713066A - Method for extracting and detecting vanillin, methyl vanillin, ethyl vanillin and coumarin in milk powder.
  • ResearchGate. (PDF)
  • PubChem. 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde.[Link]
  • NIST WebBook. Benzoic acid, 4-ethoxy-, ethyl ester.[Link]
  • Restek. 4-Hydroxybenzoic acid.[Link]
  • VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.[Link]
  • Shimadzu. Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E.[Link]
  • Wayne State University. Gas-Phase Deprotonation of p-Hydroxybenzoic Acid Investigated by IR Spectroscopy: Solution-Phase Structure Is Retained upon ESI.[Link]
  • Shimadzu.
  • NIST WebBook.

Sources

Application Note: Structural Elucidation of 3-Ethoxy-4-hydroxybenzoic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analysis of 3-Ethoxy-4-hydroxybenzoic acid using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, unambiguous structural confirmation of this molecule is critical. This document outlines the fundamental principles, provides a detailed experimental protocol for sample preparation, and offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra. The interpretation demonstrates how chemical shifts (δ), spin-spin coupling constants (J), and signal integration are used to confirm the molecular structure, providing researchers and drug development professionals with a comprehensive protocol and reference for the characterization of this and similar substituted benzoic acid derivatives.

Introduction: The Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This compound (C₉H₁₀O₄, Molar Mass: 182.17 g/mol ) is a polysubstituted aromatic carboxylic acid.[1] Its structure features several key functional groups: a carboxylic acid, a phenolic hydroxyl group, and an ethoxy group attached to a benzene ring. The precise arrangement of these substituents on the aromatic ring is crucial to the molecule's chemical properties and reactivity. This guide will systematically deconstruct the expected ¹H and ¹³C NMR spectra to verify the 1,2,4-trisubstituted aromatic core and confirm the identity of each functional group.

Experimental Protocol

Scientific integrity in NMR analysis begins with meticulous sample preparation. The quality of the resulting spectrum is directly dependent on the purity of the sample and the proper choice of solvent and acquisition parameters.

Materials and Equipment
  • Analyte: this compound (>98% purity)

  • NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8 atom % D)

  • Internal Standard: Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ is chosen as the solvent for several key reasons. Firstly, this compound exhibits excellent solubility in DMSO. Secondly, and crucially, the acidic protons of the carboxylic acid (-COOH) and hydroxyl (-OH) groups are readily observable in DMSO-d₆ as they exchange slowly with residual water. In contrast, using solvents like deuterated chloroform (CDCl₃) would likely lead to rapid proton exchange, broadening these signals or rendering them undetectable.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[2] It is chemically inert and its sharp, single peak rarely overlaps with analyte signals.

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial. Higher concentrations are required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. The solution must be clear and free of any particulate matter to ensure optimal magnetic field homogeneity.

  • Filtration and Transfer: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any suspended impurities. This step is critical as solid particles can severely degrade spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will be used to lock onto the deuterium signal of the DMSO-d₆, shim the magnetic field to optimize homogeneity, and set the appropriate acquisition parameters (e.g., pulse width, acquisition time, number of scans).

Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Structural Confirmation A Weigh Analyte (10-50 mg) B Dissolve in DMSO-d6 (0.7 mL) A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, & Shim D->E F Acquire 1H & 13C Spectra E->F G Process Data (FT, Phase, Baseline) F->G H Assign Signals: Chemical Shift (δ) G->H I Analyze Splitting Patterns (J-coupling) H->I J Integrate Peak Areas (1H NMR) I->J K Combine 1H & 13C Data J->K L Confirm Structure of This compound K->L

Caption: Labeled structure of this compound.

  • Carboxylic Acid and Hydroxyl Protons (Hₐ, Hₑ): The most downfield signals, Hₐ at ~12.5 ppm and Hₑ at ~9.5 ppm, are assigned to the carboxylic acid and phenolic hydroxyl protons, respectively. [3]These protons are highly deshielded due to their attachment to electronegative oxygen atoms and their acidic nature. Their chemical shifts can be variable and are sensitive to concentration, temperature, and residual water in the solvent. They typically appear as broad singlets because of slow chemical exchange and the absence of coupling to other protons.

  • Aromatic Protons (Hₔ, Hₑ, Hբ): The signals in the aromatic region (δ 6.5-8.0 ppm) confirm the presence of the benzene ring.

    • Hբ (~6.90 ppm): This proton is ortho to the strong electron-donating hydroxyl group (-OH), which shields it, shifting it significantly upfield. It appears as a doublet because it is coupled only to Hₑ (Jortho ≈ 8.5 Hz).

    • Hₔ and Hₑ (~7.45 and ~7.42 ppm): These two protons are ortho and meta to the electron-withdrawing carboxylic acid group (-COOH), which deshields them, shifting them downfield.

      • Hₔ is meta to the -OH group and ortho to the -COOH group. It shows a small splitting from meta-coupling to Hբ (Jmeta ≈ 2.0 Hz) and is therefore predicted to be a doublet. [4] * Hₑ is ortho to the -OH group and meta to the -COOH group. It is coupled to both Hբ (Jortho ≈ 8.5 Hz) and Hₔ (Jmeta ≈ 2.0 Hz), resulting in a doublet of doublets. [5]The characteristic ortho and meta coupling constants are critical for unambiguous assignment. [6]

  • Ethoxy Group Protons (Hₖ, Hₕ):

    • Hₖ (-O-CH₂-, ~4.05 ppm): The methylene protons are adjacent to an oxygen atom, which deshields them, shifting their signal to ~4.05 ppm. This signal appears as a quartet due to coupling with the three neighboring methyl protons (n+1 = 3+1 = 4). The coupling constant (³J) is typically around 7.0 Hz.

    • Hₕ (-CH₃, ~1.35 ppm): The methyl protons are in a typical alkyl environment but are slightly deshielded by the adjacent oxygen. They appear as a triplet at ~1.35 ppm due to coupling with the two neighboring methylene protons (n+1 = 2+1 = 3), with the same coupling constant (³J ≈ 7.0 Hz). The reciprocal coupling between Hₖ and Hₕ is a key confirmation of the ethoxy group's presence.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the lack of symmetry in this compound, all nine carbon atoms are chemically non-equivalent and should produce nine distinct signals.

Predicted ¹³C NMR Data
Predicted δ (ppm)Carbon AssignmentRationale for Chemical Shift
~168.0C=OCarbonyl carbon of a carboxylic acid, highly deshielded.
~151.0C-3Aromatic carbon attached to the ethoxy group (-OC₂H₅), deshielded by oxygen.
~147.5C-4Aromatic carbon attached to the hydroxyl group (-OH), deshielded by oxygen.
~124.0C-6Aromatic CH carbon ortho to the -COOH group, deshielded.
~122.5C-1Quaternary aromatic carbon attached to the -COOH group.
~116.5C-2Aromatic CH carbon ortho to the -OH group, shielded by the electron-donating effect.
~115.0C-5Aromatic CH carbon ortho to the -OH group and meta to -COOH, shielded.
~64.5-O-C H₂-Methylene carbon attached to oxygen, deshielded.
~14.8-C H₃Methyl carbon, typical upfield alkyl region.
Detailed Peak Assignments and Interpretation
  • Carboxyl Carbon (C=O): The signal at ~168.0 ppm is characteristic of a carboxylic acid carbonyl carbon. Its downfield shift is due to the strong deshielding effect of the two oxygen atoms bonded to it.

  • Aromatic Carbons (C1-C6):

    • C-3 and C-4 (~151.0 and ~147.5 ppm): These are the most downfield aromatic signals, corresponding to the carbons directly attached to the electronegative oxygen atoms of the ethoxy and hydroxyl groups, respectively.

    • C-1 and C-2, C-5, C-6 (~115.0 - ~124.0 ppm): The remaining four aromatic carbons appear in this range. The specific assignments are based on established substituent effects. Electron-donating groups (-OH, -OC₂H₅) tend to shield ortho and para carbons, while electron-withdrawing groups (-COOH) deshield the carbon they are attached to (ipso-carbon) and the ortho/para positions. The quaternary carbon (C-1) is typically weaker in intensity than the protonated carbons.

  • Ethoxy Group Carbons:

    • -O-CH₂- (~64.5 ppm): The methylene carbon, bonded to oxygen, is significantly deshielded and appears in the typical range for such carbons.

    • -CH₃ (~14.8 ppm): The terminal methyl carbon gives a signal in the far upfield region, consistent with a saturated alkyl carbon.

Conclusion: A Self-Validating System

The combined analysis of the ¹H and ¹³C NMR spectra provides a self-validating confirmation of the structure of this compound.

  • ¹H NMR Integration: The proton integration ratio of 1:1:1:1:1:2:3 is consistent with the ten protons in the molecule, distributed across seven unique chemical environments.

  • Ethoxy Group Signature: The characteristic quartet and triplet signals in the ¹H NMR, with a 2:3 integration ratio and identical coupling constants, are definitive proof of the ethoxy group. The corresponding carbon signals at ~64.5 and ~14.8 ppm in the ¹³C spectrum corroborate this assignment.

  • Aromatic Substitution Pattern: The splitting patterns in the aromatic region of the ¹H NMR spectrum—a doublet, a doublet of doublets, and another doublet—are only possible for a 1,2,4-trisubstituted benzene ring. The specific chemical shifts confirm the positions of the electron-donating (-OH, -OC₂H₅) and electron-withdrawing (-COOH) groups.

  • Functional Group Confirmation: The highly deshielded, broad singlets in the ¹H NMR and the carbonyl signal at ~168.0 ppm in the ¹³C NMR spectrum unambiguously confirm the presence of the carboxylic acid and phenolic hydroxyl groups.

This detailed NMR analysis protocol enables researchers to confidently verify the identity and purity of this compound, ensuring the integrity of subsequent research and development activities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95085, this compound.
  • Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube.
  • Figueiredo, L. J. O., & Tormena, C. F. (2018). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry.
  • ACD/Labs (2025). 1H–1H Coupling in Proton NMR.
  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide.
  • Reich, H. J. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. University of Wisconsin.
  • Brown, D. (n.d.). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry.
  • Reich, H. J. (n.d.). NMR Spectroscopy: Spin-Spin Splitting: J-Coupling. University of Wisconsin.
  • Iowa State University Chemical Instrumentation Facility (n.d.). NMR Sample Preparation.
  • Oregon State University (n.d.). 1H NMR Chemical Shift.
  • Ariga, G., et al. (2017). NMR spectrum of the product 4-hydroxybenzoic acid. ResearchGate.
  • University College London (n.d.). Sample Preparation.
  • LibreTexts Chemistry (2014). Coupling Constants Identify Coupled Protons.
  • Ahmed, N. S., et al. (2017). 1H NMR chemical shifts, spin splitting and integration of surfactants. ResearchGate.
  • Brown, D. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.
  • NP-MRD (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315).
  • Iowa State University Chemical Instrumentation Facility (n.d.). NMR Coupling Constants.

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Experimental design for antioxidant activity of 3-Ethoxy-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: A Multi-Tiered Experimental Framework for Evaluating the Antioxidant Activity of 3-Ethoxy-4-hydroxybenzoic acid

Audience: Researchers, scientists, and drug development professionals

Introduction: Scrutinizing the Antioxidant Potential of this compound

This compound, a derivative of p-hydroxybenzoic acid, belongs to a class of phenolic compounds that are of significant interest for their potential biological activities.[1][2] Its structure, featuring a hydroxyl group and a carboxylic acid moiety on a benzene ring, suggests a capacity for donating hydrogen atoms or electrons, which is the chemical basis of antioxidant activity.[3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[3][4] Therefore, identifying novel compounds that can mitigate oxidative damage is a cornerstone of modern drug development and preventative medicine.

This guide presents a comprehensive, multi-tiered experimental design for the systematic evaluation of the antioxidant properties of this compound (CAS No: 5438-38-0).[5][6] We progress from foundational chemical assays that establish intrinsic antioxidant capacity to more physiologically relevant cell-based and whole-organism models. This structured approach ensures that the resulting data is robust, reproducible, and provides a holistic understanding of the compound's potential as a bioactive agent. Each protocol is designed with self-validating systems, including appropriate controls and statistical considerations, to ensure the integrity and trustworthiness of the findings.

Tier 1: Foundational In Vitro Chemical Assays

The initial step is to determine the intrinsic ability of this compound to interact with and neutralize free radicals in a controlled chemical environment. A panel of assays is crucial, as different methods reflect different antioxidant mechanisms.[7][8] We will utilize three common assays: DPPH and ABTS, which measure radical scavenging via both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, and FRAP, which exclusively measures reductive capability (a SET mechanism).[9]

Overall Workflow for Antioxidant Activity Screening

G cluster_0 Tier 1: In Vitro Chemical Assays cluster_1 Tier 2: Cell-Based Biological Assay cluster_2 Tier 3: In Vivo Model Validation cluster_3 Data Synthesis & Conclusion DPPH DPPH Radical Scavenging CAA Cellular Antioxidant Activity (CAA) in HepG2 Cells DPPH->CAA Confirms chemical activity ABTS ABTS Radical Scavenging ABTS->CAA FRAP Ferric Reducing Antioxidant Power FRAP->CAA CElegans C. elegans Model CAA->CElegans Confirms bioavailability & intracellular activity ROS ROS Quantification CElegans->ROS Stress Stress Resistance Assays CElegans->Stress Lifespan Lifespan Analysis CElegans->Lifespan Conclusion Comprehensive Antioxidant Profile ROS->Conclusion Stress->Conclusion Lifespan->Conclusion

Caption: A multi-tiered workflow for antioxidant evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical. In its radical form, DPPH absorbs strongly at 517 nm and has a deep violet color. When reduced by an antioxidant, it loses its radical character and becomes a pale yellow hydrazine, leading to a decrease in absorbance.[10] This color change is stoichiometric with respect to the number of electrons taken up.

Protocol:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in methanol.

    • DPPH Solution: Dissolve 3.94 mg of DPPH in 100 mL of methanol to make a 0.1 mM solution.[11] Keep this solution in the dark.

    • Positive Control: Prepare a 1 mM stock solution of Trolox or Ascorbic Acid in methanol.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the positive control in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution (Control).

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[12]

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the graph using non-linear regression analysis.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The pre-formed radical is generated by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.[13] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ Working Solution: Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours. This solution is stable for several days when stored in the dark at 4°C.

    • Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.

    • In a 96-well plate, add 20 µL of each dilution to respective wells.

    • Add 180 µL of the diluted ABTS•+ working solution to all wells.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the % Inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is prepared using Trolox as the standard, and the antioxidant capacity of the sample is expressed as mg of Trolox equivalents per gram of sample.[14]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[7] The change in absorbance is monitored at 593 nm. This assay directly measures the reductive capability of a compound.

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh daily by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • Prepare a standard curve using FeSO₄·7H₂O (e.g., 100 to 1000 µM).

    • In a 96-well plate, add 20 µL of the sample, standard, or blank (methanol) to wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 10-30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value for the sample from the Fe²⁺ standard curve. The results are expressed as µmol of Fe²⁺ equivalents per gram of the test compound.

| Table 1: Comparison of Foundational In Vitro Antioxidant Assays | | :--- | :--- | :--- | :--- | | Assay | Principle | Advantages | Limitations | | DPPH | Radical Scavenging (HAT/SET) | Simple, rapid, and inexpensive.[10] | Absorbance can be affected by colored compounds. Reaction kinetics can be slow for some antioxidants. | | ABTS | Radical Scavenging (HAT/SET) | Applicable to both hydrophilic and lipophilic compounds. Stable radical. | Radical generation requires a pre-incubation step. Can be more complex than DPPH. | | FRAP | Ferric Ion Reduction (SET) | Fast, reproducible, and automated.[7] | Does not measure scavenging of physiologically relevant radicals. The reaction is performed at an acidic pH (3.6), which is not physiological. |

Tier 2: Cell-Based In Vitro Assay

After establishing chemical antioxidant activity, it is critical to assess whether this compound is effective in a biological context. Cell-based assays account for factors like cell uptake, metabolism, and localization.[15] The Cellular Antioxidant Activity (CAA) assay is a highly relevant method for this purpose.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay utilizes the probe 2',7'-Dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH within the cell. ROS generated by a free radical initiator (AAPH) oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). The assay measures the ability of the test compound to prevent DCF formation by scavenging intracellular ROS.[16] Human hepatocarcinoma (HepG2) cells are commonly used as they possess metabolic enzymes.

G cluster_cell compound Antioxidant (this compound) cell Hepatocyte (HepG2 Cell) compound->cell Uptake ros ROS (from AAPH) compound->ros 3. Inhibition probe_in DCFH-DA (Cell Permeable) probe_in->cell 1. Uptake probe_trapped DCFH (Non-fluorescent) dcf DCF (Fluorescent) probe_trapped:e->dcf:w 2. Oxidation ros->dcf

Caption: Mechanism of the Cellular Antioxidant Activity (CAA) Assay.

Protocol:

  • Cell Culture:

    • Seed HepG2 cells in a 96-well black, clear-bottom microplate at a density that will yield 90-100% confluence after 24 hours (e.g., 60,000 cells/well).[17]

    • Culture cells in appropriate medium (e.g., MEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Remove culture medium and wash cells gently with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Treat cells with 50 µL of media containing various concentrations of this compound or a positive control (Quercetin is the standard for this assay).[15]

    • Simultaneously add 50 µL of a 50 µM DCFH-DA solution in treatment medium to all wells.

    • Incubate the plate for 1 hour at 37°C.

    • Remove the treatment medium and wash the cells once with 100 µL of DPBS.

    • Add 100 µL of a 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution (the radical initiator) to all wells.[16]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measurement and Data Analysis:

    • Measure fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[17]

    • Calculate the area under the curve (AUC) for both control and treated wells.

    • Calculate the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Determine the EC50 value, which is the concentration required to produce a 50% reduction in fluorescence.

    • Results can also be expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.[16]

Tier 3: In Vivo Validation Using Caenorhabditis elegans

To bridge the gap between in vitro results and potential physiological effects, a whole-organism model is invaluable. C. elegans is a powerful and widely used model for studying aging and oxidative stress due to its short lifespan, genetic tractability, and conserved stress-response pathways.[18][19]

Stress Resistance Assays

Principle: If a compound has effective antioxidant activity in vivo, it should enhance the organism's ability to survive acute oxidative or thermal stress.

Protocol:

  • Worm Synchronization and Treatment:

    • Synchronize a population of wild-type (N2) C. elegans by standard bleaching methods to obtain a population of L1 larvae.

    • Culture the worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

    • Incorporate this compound into the NGM agar at various concentrations (e.g., 10, 50, 100 µM) during plate preparation. A control group will be cultured on standard NGM plates.

    • Allow worms to grow to the young adult stage (Day 3-4 of adulthood).

  • Oxidative Stress Assay:

    • Transfer ~30-50 young adult worms from each treatment group to plates containing a potent oxidant, such as 5 mM juglone or paraquat.

    • Score the number of surviving worms every hour. Worms are considered dead if they do not respond to a gentle prod with a platinum wire.

  • Thermotolerance Assay:

    • Transfer young adult worms from each treatment group to fresh NGM plates and place them in an incubator set to a lethal temperature (e.g., 35°C).

    • Score survival every 2 hours as described above.

  • Data Analysis:

    • Generate survival curves for each condition using the Kaplan-Meier method.

    • Compare the survival curves using the log-rank (Mantel-Cox) test to determine if the treatment significantly increased stress resistance compared to the control.

Intracellular ROS Quantification

Principle: This assay directly measures the level of ROS within the worms. Dihydroethidium (DHE) or H₂DCF-DA can be used as fluorescent probes that react with ROS. A reduction in fluorescence in treated worms compared to controls indicates a decrease in the steady-state level of ROS.

Protocol:

  • Worm Treatment: Treat worms with this compound as described above.

  • ROS Measurement:

    • Wash the worms off the plates with M9 buffer and collect them in a microfuge tube.

    • Incubate the worms with a fluorescent probe (e.g., 10 µM H₂DCF-DA) for 1-2 hours in the dark.

    • After incubation, wash the worms several times to remove excess dye.

    • Mount the worms on an agar pad on a microscope slide.

    • Capture fluorescent images using a fluorescence microscope equipped with a GFP/FITC filter set.

    • Quantify the mean fluorescence intensity of individual worms using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Compare the mean fluorescence intensity between control and treated groups using a Student's t-test or one-way ANOVA. A significant decrease in fluorescence indicates in vivo antioxidant activity.[20]

Experimental Design and Statistical Considerations

To ensure the scientific integrity of these studies, a rigorous experimental design is paramount.

  • Controls: Every experiment must include a vehicle control (the solvent used to dissolve the test compound, e.g., methanol or DMSO, at the highest concentration used) and a positive control with known antioxidant activity (e.g., Trolox, Ascorbic Acid, or Quercetin).

  • Concentration Range: A dose-response curve should be generated for this compound in all assays to determine its potency (IC50 or EC50). A preliminary cytotoxicity test (e.g., MTT assay in HepG2 cells or survival/brood size in C. elegans) is essential to ensure that the concentrations used are non-toxic.

  • Replication: All experiments should be performed with a minimum of three independent biological replicates (i.e., performed on different days with fresh reagents) and at least three technical replicates within each experiment.

  • Statistical Analysis: Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as Student's t-test for comparing two groups or one-way ANOVA with a suitable post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons.[13][21] A p-value of < 0.05 is typically considered statistically significant.

| Table 2: Example Data Presentation for DPPH IC50 Determination | | :--- | :--- | :--- | | Concentration (µg/mL) | Mean % Inhibition | Standard Deviation (SD) | | 1 | 8.2 | 1.5 | | 5 | 25.6 | 3.1 | | 10 | 48.9 | 4.5 | | 25 | 75.3 | 5.2 | | 50 | 92.1 | 2.8 | | Calculated IC50 | 10.2 µg/mL | |

Conclusion and Data Synthesis

By employing this multi-tiered approach, researchers can build a comprehensive antioxidant profile for this compound. Positive results in Tier 1 assays would establish its fundamental chemical reactivity. Success in the Tier 2 CAA assay would demonstrate that it is bioavailable to cells and active in a complex intracellular environment. Finally, positive outcomes in the Tier 3 C. elegans model would provide strong evidence of its potential physiological relevance and efficacy in a whole organism. This systematic progression from the test tube to a living system provides the robust, multi-faceted evidence required by researchers and drug development professionals to make informed decisions about the future investigation of this compound.

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Application Note & Protocols: A Comprehensive Guide to Screening 3-Ethoxy-4-hydroxybenzoic Acid for Enzyme Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the enzyme inhibitory potential of 3-Ethoxy-4-hydroxybenzoic acid. As a derivative of p-hydroxybenzoic acid, a scaffold known for diverse biological activities, this compound represents a promising candidate for screening against various therapeutic targets.[1][2] This document moves beyond a single, rigid protocol, instead offering a curated selection of robust, validated assays for key enzymes implicated in metabolic disease, neurodegeneration, inflammation, and pigmentation. Each protocol is presented with detailed, step-by-step instructions, the scientific rationale behind experimental choices, and guidance on data analysis, empowering researchers to conduct thorough and reliable preliminary screening campaigns.

Introduction: The Scientific Rationale

This compound is a phenolic acid derivative whose structural analogs have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.[3][4] The core p-hydroxybenzoic acid structure is a versatile pharmacophore, and modifications such as the ethoxy group can significantly alter a molecule's lipophilicity, steric profile, and hydrogen-bonding capacity, thereby influencing its interaction with biological targets.[3]

Given the absence of extensive characterization for this specific molecule, a logical first step in its pharmacological assessment is a broad-based screening against a panel of well-understood, high-impact enzymes. This application note provides the foundational protocols to investigate its potential as an inhibitor for the following targets:

  • α-Glucosidase: A key enzyme in carbohydrate digestion, its inhibition is a therapeutic strategy for managing type 2 diabetes.[5]

  • Xanthine Oxidase (XO): A central enzyme in purine metabolism that produces uric acid. Its inhibition is critical for treating gout.[6]

  • Tyrosinase: The rate-limiting enzyme in melanin biosynthesis, making it a prime target in dermatology and cosmetics for hyperpigmentation disorders.[7]

  • Acetylcholinesterase (AChE): Responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition is a primary treatment for Alzheimer's disease.[8][9]

  • 15-Lipoxygenase (15-LOX): An enzyme involved in the inflammatory cascade through the metabolism of arachidonic acid.[10]

Compound Profile: this compound

A thorough understanding of the test compound's properties is essential for accurate and reproducible assay design.

PropertyValueSource
IUPAC Name This compound[11]
Synonyms 3-Ethoxy-p-hydroxybenzoic acid[11]
CAS Number 5438-38-0[11]
Molecular Formula C₉H₁₀O₄[11]
Molecular Weight 182.17 g/mol [11]
Predicted pKa 4.47 ± 0.10[12]
Appearance White to off-white crystalline solid[3]
Solubility Soluble in ethanol, methanol, DMSO. Slightly soluble in boiling water.[3]

Safety & Handling: Users should consult the full Safety Data Sheet (SDS) before use. The related compound, 3-Ethoxy-4-hydroxybenzaldehyde, is known to cause skin and serious eye irritation and may cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Avoid generating dust. Use in a well-ventilated area or fume hood. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place.

General Experimental Workflow

A successful screening campaign follows a systematic progression from compound preparation to robust data analysis. The workflow below illustrates the essential stages for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_compound 1. Prepare Compound Stock (e.g., 10 mM in DMSO) prep_reagents 2. Prepare Assay Buffers, Enzyme, and Substrate serial_dilute 3. Create Serial Dilutions of Test Compound prep_reagents->serial_dilute plate_setup 4. Add Reagents to Plate: Enzyme, Buffer, Inhibitor serial_dilute->plate_setup pre_incubate 5. Pre-incubate (Enzyme-Inhibitor Binding) plate_setup->pre_incubate initiate_reaction 6. Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction measure 7. Kinetic Measurement (Spectrophotometer) initiate_reaction->measure calc_inhibition 8. Calculate % Inhibition vs. Control measure->calc_inhibition plot_curve 9. Plot Dose-Response Curve (% Inhibition vs. [Log I]) calc_inhibition->plot_curve calc_ic50 10. Determine IC₅₀ Value plot_curve->calc_ic50

Caption: General workflow for enzyme inhibitor screening.

Detailed Assay Protocols

The following protocols are optimized for a 96-well microplate format, enabling efficient screening of multiple compound concentrations.

α-Glucosidase Inhibition Assay
  • Rationale: α-glucosidase inhibitors delay carbohydrate breakdown, reducing postprandial hyperglycemia. This assay screens for compounds that can block this enzymatic activity.

  • Assay Principle: The enzyme α-glucosidase hydrolyzes the colorless substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP), a yellow product with strong absorbance at 405 nm.[15][16] The rate of pNP formation is directly proportional to enzyme activity.

Materials & Reagents

ReagentDetails
α-GlucosidaseFrom Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
pNPG (Substrate)p-Nitrophenyl-α-D-glucopyranoside
Phosphate Buffer100 mM, pH 6.8
Test CompoundThis compound in DMSO
Positive ControlAcarbose
Stop Solution1 M Sodium Carbonate (Na₂CO₃)
Equipment96-well plate, microplate reader

Protocol

  • Prepare Solutions:

    • Dissolve α-glucosidase in phosphate buffer to a working concentration of 0.2 U/mL.[17]

    • Dissolve pNPG in phosphate buffer to a concentration of 2.5 mM.[17]

    • Prepare a 10 mM stock of the test compound in DMSO. Create a serial dilution series (e.g., 1000 to 1 µg/mL) in phosphate buffer. Ensure the final DMSO concentration in the well is ≤1%.

    • Prepare a similar dilution series for acarbose as a positive control.

  • Assay Setup (per well):

    • Enzyme Control (100% Activity): 50 µL Phosphate Buffer + 100 µL α-glucosidase solution.

    • Test Sample Wells: 50 µL of each test compound dilution + 100 µL α-glucosidase solution.

    • Blank Well (No Enzyme): 150 µL Phosphate Buffer.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.[15]

  • Reaction Initiation: Add 50 µL of the pNPG substrate solution to all wells.[17]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[15]

  • Reaction Termination: Add 50 µL of 1 M Na₂CO₃ solution to all wells to stop the reaction.[15]

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

Data Analysis Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_Control - Abs_Blank) - (Abs_Sample - Abs_Blank)] / (Abs_Control - Abs_Blank) * 100 Plot % Inhibition versus the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[16]

Xanthine Oxidase (XO) Inhibition Assay
  • Rationale: XO catalyzes the final steps of purine breakdown to uric acid. Overproduction of uric acid leads to gout. This assay identifies compounds that can block this pathway.

  • Assay Principle: The enzyme XO converts the substrate xanthine into uric acid. The formation of uric acid can be monitored by the increase in absorbance at 290-295 nm.[6] A reduced rate of absorbance increase indicates inhibition.

Materials & Reagents

ReagentDetails
Xanthine OxidaseFrom bovine milk (e.g., Sigma-Aldrich)
Xanthine (Substrate)
Phosphate Buffer50-70 mM, pH 7.5-7.8
Test CompoundThis compound in DMSO
Positive ControlAllopurinol
EquipmentUV-transparent 96-well plate, microplate reader

Protocol

  • Prepare Solutions:

    • Dissolve XO in phosphate buffer to a working concentration of 0.01-0.025 U/mL. Prepare this solution fresh and keep it on ice.[18][19]

    • Dissolve xanthine in buffer to a concentration of 150 µM.[19]

    • Prepare a stock solution and serial dilutions of the test compound and allopurinol in buffer. Ensure the final DMSO concentration is minimal (≤1%).

  • Assay Setup (per well): The final volume is typically 175-200 µL.

    • Add 35 µL of phosphate buffer.

    • Add 50 µL of the test compound dilution (or buffer for control).

    • Add 30 µL of the XO enzyme solution.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.[19]

  • Reaction Initiation: Add 60 µL of the xanthine substrate solution to all wells to start the reaction.[19]

  • Measurement: Immediately measure the increase in absorbance at 293 nm in kinetic mode for 3-5 minutes, taking readings every 30 seconds.

Data Analysis

  • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition: % Inhibition = (V_Control - V_Sample) / V_Control * 100[18]

  • Plot % Inhibition versus the inhibitor concentration [Log I] to determine the IC₅₀ value.

Tyrosinase Inhibition Assay
  • Rationale: Tyrosinase is the key enzyme in melanin production. Its inhibitors are sought after for treating hyperpigmentation and for use as skin-lightening agents in cosmetics.

  • Assay Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to the colored product dopachrome, which can be measured spectrophotometrically at ~475-510 nm.[7][20] A lower rate of color formation signifies inhibition.

sub L-DOPA (Substrate, Colorless) prod Dopachrome (Product, Colored) sub->prod Oxidation enz Tyrosinase enz->sub inh Inhibitor (e.g., Test Compound) inh->enz Binds & Inhibits

Caption: Principle of the colorimetric tyrosinase assay.

Materials & Reagents

ReagentDetails
TyrosinaseFrom mushroom (e.g., Sigma-Aldrich)
L-DOPA (Substrate)L-3,4-dihydroxyphenylalanine
Phosphate Buffer50 mM, pH 6.5-6.8
Test CompoundThis compound in DMSO
Positive ControlKojic Acid
Equipment96-well plate, microplate reader

Protocol

  • Prepare Solutions:

    • Dissolve tyrosinase in phosphate buffer to a working concentration (e.g., 100-500 U/mL). Keep on ice.

    • Dissolve L-DOPA in buffer to a concentration of 1-2 mM. Prepare fresh as it is prone to auto-oxidation.[7]

    • Prepare stock and serial dilutions of the test compound and kojic acid.

  • Assay Setup (per well):

    • Add 20 µL of the test compound dilution (or buffer/solvent for controls).[21]

    • Add 50 µL of the tyrosinase enzyme solution.[21]

  • Pre-incubation: Mix and incubate at 25°C for 10 minutes.[21]

  • Reaction Initiation: Add 30 µL of the L-DOPA substrate solution to each well.[20]

  • Measurement: Measure the absorbance at 510 nm in kinetic mode for 30-60 minutes at 25°C.[21][22]

Data Analysis

  • Determine the reaction rate (V) from the slope of the absorbance vs. time plot.

  • Calculate the percentage of inhibition: % Inhibition = (V_Control - V_Sample) / V_Control * 100

  • Determine the IC₅₀ value by plotting % Inhibition against inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay
  • Rationale: Inhibiting AChE increases the levels of acetylcholine in the brain, a key strategy for mitigating symptoms of Alzheimer's disease.

  • Assay Principle: This assay uses the Ellman's method.[9] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion that absorbs light at 412 nm.[23][24]

Materials & Reagents

ReagentDetails
AcetylcholinesteraseFrom Electrophorus electricus (electric eel) (e.g., Sigma-Aldrich)
ATCh (Substrate)Acetylthiocholine iodide
DTNB5,5'-Dithiobis(2-nitrobenzoic acid)
Phosphate Buffer0.1 M, pH 8.0
Test CompoundThis compound in DMSO
Positive ControlDonepezil or Galantamine
Equipment96-well plate, microplate reader

Protocol

  • Prepare Solutions:

    • Prepare a working solution of AChE (e.g., 0.2-0.4 U/mL) in buffer.[23]

    • Prepare a 10 mM DTNB stock solution in buffer.[9]

    • Prepare a 14-15 mM ATCh stock solution in deionized water (prepare fresh).[9]

    • Prepare serial dilutions of the test compound and positive control.

  • Assay Setup (per well, final volume 200 µL):

    • Add 45 µL of AChE working solution.[23]

    • Add 5 µL of the test compound dilution (or solvent for control).[23]

    • For a 100% inhibition control well, add 45 µL of buffer instead of enzyme.[23]

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.[23]

  • Reaction Mix & Initiation: Prepare a Reaction Mix containing 154 µL Assay Buffer, 1 µL ATCh substrate, and 0.5 µL DTNB per reaction. Add 150 µL of this mix to each well to start the reaction.[23]

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes.[23]

Data Analysis

  • Calculate the reaction rate (V) from the slope of the absorbance vs. time plot.

  • Calculate the percentage of inhibition: % Inhibition = (V_Control - V_Sample) / V_Control * 100

  • Determine the IC₅₀ value from the dose-response curve.

15-Lipoxygenase (15-LOX) Inhibition Assay
  • Rationale: 15-LOX is an enzyme that plays a role in inflammation and has been implicated in conditions like atherosclerosis. Inhibitors are of therapeutic interest.

  • Assay Principle: 15-LOX catalyzes the peroxidation of polyunsaturated fatty acids like linoleic acid. The formation of the conjugated diene hydroperoxide product (13-hydroperoxyoctadecadienoic acid) can be monitored by the increase in absorbance at 234 nm.[10][25]

Materials & Reagents

ReagentDetails
15-LipoxygenaseFrom soybean (e.g., Sigma-Aldrich)
Linoleic AcidSubstrate
Borate Buffer0.2 M, pH 9.0 (or Phosphate Buffer, pH 7.4)
Test CompoundThis compound in DMSO
Positive ControlNordihydroguaiaretic acid (NDGA)
EquipmentUV-transparent 96-well plate, microplate reader

Protocol

  • Prepare Solutions:

    • Prepare an enzyme solution of 15-LOX in borate buffer (e.g., ~10,000 U/mL stock, diluted for assay). Keep on ice.[10]

    • Prepare a substrate solution of linoleic acid (e.g., 250 µM) in buffer.[10]

    • Prepare serial dilutions of the test compound and NDGA.

  • Assay Setup (can be adapted for plates):

    • Combine 487.5 µL of enzyme solution and 12.5 µL of the inhibitor solution (or DMSO for control).[10]

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 5 minutes at room temperature.[25]

  • Reaction Initiation: Add 500 µL of the linoleic acid substrate solution to start the reaction.[10]

  • Measurement: Immediately measure the increase in absorbance at 234 nm in kinetic mode for 5 minutes.[10]

Data Analysis

  • Determine the reaction rate (V) from the slope of the absorbance vs. time plot.

  • Calculate the percentage of inhibition: % Inhibition = (V_Control - V_Sample) / V_Control * 100

  • Determine the IC₅₀ value from the dose-response curve.

Conclusion

This document provides a validated, multi-target screening platform to assess the bioactivity of this compound. By employing these standardized colorimetric and spectrophotometric assays, researchers can efficiently generate reliable preliminary data on the compound's inhibitory profile. Positive results (i.e., low IC₅₀ values) from this initial screen should be followed by more detailed mechanistic studies (e.g., Lineweaver-Burk plots to determine inhibition type) and validation in more complex biological systems to fully elucidate the therapeutic potential of this compound.

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Application Notes & Protocols: 3-Ethoxy-4-hydroxybenzoic Acid as a Biomarker for Ethyl Vanillin Intake

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for a Reliable Ethyl Vanillin Biomarker

Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic flavoring agent with a potent vanilla-like aroma, estimated to be three to four times stronger than vanillin.[1] It is widely used in the food, beverage, pharmaceutical, and cosmetic industries to impart a vanilla flavor and aroma.[2][1][3] Given its widespread use, accurate assessment of ethyl vanillin consumption is crucial for dietary exposure studies, food safety monitoring, and understanding its potential physiological effects.[4] Direct quantification of intake through dietary records is often prone to inaccuracies. Therefore, a reliable biomarker of intake is essential for objective assessment in research and clinical settings.[5][6]

3-Ethoxy-4-hydroxybenzoic acid, also known as ethyl vanillic acid (EVA), has been identified as the principal metabolite of ethyl vanillin in both rats and humans.[7][8] Following ingestion, ethyl vanillin is rapidly absorbed, metabolized, and excreted, primarily in the urine.[7][8] Since EVA is not a normal constituent of human urine, its presence is a direct indicator of ethyl vanillin exposure.[7][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of EVA as a biomarker for ethyl vanillin intake, including the underlying metabolic pathway and detailed protocols for its quantification in biological matrices.

The Metabolic Journey: From Ethyl Vanillin to Ethyl Vanillic Acid

The biotransformation of ethyl vanillin to its primary urinary metabolite, ethyl vanillic acid, is a critical process that underpins its utility as a biomarker. After oral intake, ethyl vanillin undergoes rapid metabolism, primarily in the liver. The aldehyde group of ethyl vanillin is oxidized to a carboxylic acid, yielding this compound (EVA).[7][8] This metabolic conversion is a key step that transforms the ingested flavoring agent into a measurable urinary biomarker. Further metabolism can occur, with studies in rats indicating that the major metabolites are glucuronide or sulfate conjugates of EVA.[8] A minor metabolic pathway also involves the formation of 3-ethoxy-4-hydroxymandelic acid.[8][9]

cluster_ingestion Ingestion & Absorption cluster_metabolism Hepatic Metabolism cluster_excretion Urinary Excretion Ethyl_Vanillin Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Oxidation Oxidation Ethyl_Vanillin->Oxidation Rapid Absorption EVA This compound (Ethyl Vanillic Acid - EVA) Oxidation->EVA Conjugation Conjugation (Glucuronidation/Sulfation) EVA->Conjugation Urine Urine EVA->Urine Excretion Conjugated_EVA Conjugated EVA Conjugation->Conjugated_EVA Conjugated_EVA->Urine Excretion

Caption: Metabolic pathway of ethyl vanillin to its urinary biomarker, EVA.

Protocol for Quantification of this compound in Human Urine

This protocol details a robust and validated method for the quantification of EVA in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[10][11][12]

I. Sample Collection and Preparation
  • Urine Collection : Collect spot or 24-hour urine samples in polypropylene containers. For long-term storage, samples should be stored at -20°C or lower to ensure the stability of the analyte.[13]

  • Internal Standard Spiking : Thaw urine samples at room temperature. To a 1 mL aliquot of urine, add an appropriate internal standard (IS), such as an isotopically labeled EVA, to account for variability during sample preparation and analysis.[10]

  • Hydrolysis of Conjugates : Since a significant portion of EVA is excreted as glucuronide or sulfate conjugates, a hydrolysis step is essential to measure total EVA.[8]

    • Add 250 µL of β-glucuronidase/sulfatase solution to the urine sample.

    • Incubate the mixture at 37°C for a minimum of 4 hours to ensure complete hydrolysis.[14]

  • Sample Cleanup using Solid-Phase Extraction (SPE) : SPE is employed to remove interfering matrix components and concentrate the analyte.[13][15][16]

    • Conditioning : Condition a polymeric SPE cartridge (e.g., Oasis HLB) sequentially with 1 mL of methanol and 1 mL of deionized water.[13]

    • Loading : Acidify the hydrolyzed urine sample with a small volume of formic acid and load it onto the conditioned SPE cartridge.[13]

    • Washing : Wash the cartridge with a solution of 5% methanol in water to remove polar interferences.[15]

    • Elution : Elute the analyte from the cartridge with an appropriate organic solvent, such as methanol or acetonitrile.[17]

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.

Urine_Sample 1. Urine Sample Collection & Thawing Spiking 2. Internal Standard Spiking Urine_Sample->Spiking Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spiking->Hydrolysis SPE 4. Solid-Phase Extraction (Condition, Load, Wash, Elute) Hydrolysis->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation LC_MS_MS 6. LC-MS/MS Analysis Evaporation->LC_MS_MS

Caption: Experimental workflow for the quantification of EVA in urine.

II. LC-MS/MS Instrumentation and Conditions
  • Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10]

  • Column : A reversed-phase C18 column is typically used for the separation of phenolic acids.[16]

  • Mobile Phase : A gradient elution with a mixture of water and methanol or acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.[16]

  • Mass Spectrometer : A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.[11]

  • Detection : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. The precursor ion for EVA (m/z 181) and a specific product ion are monitored.[18]

III. Method Validation and Data Analysis

A rigorous validation of the analytical method is crucial to ensure the reliability of the results.[19][20] Key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.Recovery within 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from background noise.Typically defined as a signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Typically defined as a signal-to-noise ratio of 10:1

Data Analysis : The concentration of EVA in unknown samples is determined by constructing a calibration curve from the analysis of standards with known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Applications and Considerations

The quantification of urinary EVA serves as a specific and reliable biomarker for assessing dietary intake of ethyl vanillin. This methodology can be applied in various research contexts:

  • Nutritional Epidemiology : To objectively measure ethyl vanillin intake in large population studies and investigate its association with health outcomes.[21]

  • Food Safety and Regulation : To monitor compliance with regulations regarding the use of ethyl vanillin in food products, particularly in sensitive populations like infants.[4][17]

  • Clinical Studies : To assess patient compliance in studies involving dietary interventions that include or exclude foods containing ethyl vanillin.[5]

Limitations : While EVA is a robust biomarker, it is important to consider its pharmacokinetic profile. The relatively short half-life of EVA in the body means that urinary concentrations reflect recent intake. For assessing long-term or habitual intake, multiple measurements over time may be necessary.

Conclusion

This compound is a validated and specific biomarker for the intake of the synthetic flavoring agent, ethyl vanillin. The analytical protocol presented here, based on LC-MS/MS, provides a sensitive and reliable method for its quantification in human urine. By employing this biomarker, researchers and professionals in drug development and food science can achieve a more accurate and objective assessment of ethyl vanillin exposure, thereby enhancing the quality and reliability of their studies.

References

  • World Health Organization. (1992). Ethyl vanillin (WHO Food Additives Series 35). Inchem.org. [Link]
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  • Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(8), o2008. [Link]
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  • Mamer, O. A., Montgomery, J. A., Deckelbaum, R. J., & Granot, E. (1985). Identification of urinary 3-ethoxy-4-hydroxybenzoic and 3-ethoxy-4-hydroxymandelic acids after dietary intake of ethyl vanillin. Biomedical Mass Spectrometry, 12(4), 163–169. [Link]
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  • Zhang, Q., et al. (2013). Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry.
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Application Note: The Use of 3-Ethoxy-4-hydroxybenzoic Acid as a Reference Standard in Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the use of 3-Ethoxy-4-hydroxybenzoic acid as a reference standard in modern analytical laboratories. It details the intrinsic importance of high-purity reference standards for ensuring the accuracy, precision, and reliability of analytical data in research, development, and quality control. Detailed protocols for material handling, characterization, and application in High-Performance Liquid Chromatography (HPLC) for quantification are provided, underpinned by scientific rationale and authoritative guidelines.

Introduction: The Critical Role of Analytical Reference Standards

In the landscape of pharmaceutical development, food science, and chemical research, the accuracy of analytical measurements is paramount. Analytical Reference Standards serve as the bedrock for this accuracy, acting as highly characterized and purified materials against which unknown samples are compared.[1][2] They are indispensable for the identification, quantification, and purity assessment of chemical substances, ensuring batch-to-batch consistency and compliance with stringent regulatory requirements.[1] The quality of a reference standard directly influences the validity of analytical results; therefore, its proper selection, characterization, and use are critical for generating scientifically sound and defensible data.[3]

This compound, a derivative of benzoic acid, is relevant in various fields, including as a metabolite of the common flavoring agent ethylvanillin or as a potential process impurity in chemical synthesis.[4][5] Its accurate quantification is often necessary for safety, quality, and regulatory purposes, mandating the use of a well-characterized reference standard.

Physicochemical Characterization of the Reference Standard

A reference standard must be rigorously characterized to confirm its identity and purity.[3][6] Before its use in quantitative applications, the batch-specific Certificate of Analysis (CoA) should be consulted. Key characterization data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [7]
CAS Number 5438-38-0 [7]
Molecular Formula C₉H₁₀O₄ [7][8]
Molecular Weight 182.17 g/mol [7]
Appearance White crystalline powder
Solubility Sparingly soluble in water. Soluble in alcohols (methanol, ethanol), ethers, and acetone. [9][10]

| pKa | 4.47 ± 0.10 (Predicted) |[8] |

Essential Protocols for Handling and Preparation

The integrity of a reference standard begins with its correct handling and preparation. Adherence to established guidelines, such as those from IUPAC, is crucial for maintaining the material's purity and ensuring accurate concentrations.[11][12]

Storage and Stability
  • Storage: Store the reference standard in a tightly sealed container, protected from light and moisture, at the temperature specified on the Certificate of Analysis (typically room temperature or refrigerated).

  • Stability: Once a stock solution is prepared, its stability should be assessed. For aqueous solutions of similar benzoic acid derivatives, storage for more than one day is not recommended without stability data.[13] Solutions in organic solvents like methanol or acetonitrile generally exhibit better stability but should be stored under refrigeration and monitored for signs of degradation or solvent evaporation.

Protocol for Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)

Causality: The preparation of an accurate stock solution is the foundation of quantitative analysis. The choice of solvent is dictated by the analyte's solubility and its compatibility with the subsequent analytical technique (e.g., HPLC mobile phase).[9] Using a calibrated analytical balance and volumetric glassware minimizes measurement uncertainty.

  • Equilibration: Allow the sealed container of the reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 25.0 mg of the this compound reference standard onto calibrated weighing paper using an analytical balance with a readability of at least 0.01 mg.

  • Transfer: Carefully transfer the weighed powder into a 25 mL Class A volumetric flask.

  • Dissolution: Add approximately 15-20 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile). Methanol is a common choice due to the compound's good solubility.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the standard.

  • Dilution to Volume: Allow the solution to return to room temperature. Dilute to the 25 mL mark with the same solvent.

  • Homogenization: Cap the flask and invert it at least 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial and store under appropriate conditions (e.g., 2-8 °C).

Application in High-Performance Liquid Chromatography (HPLC)

HPLC is the predominant technique for the quantification of non-volatile and semi-volatile organic compounds. A validated HPLC method, using a properly prepared reference standard, provides the specificity, accuracy, and precision required for regulatory submissions and quality control.[14][15]

Visual Workflow for HPLC Analysis

The following diagram outlines the logical flow from standard preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing RS Reference Standard (this compound) Stock Prepare Stock Solution (e.g., 1000 µg/mL) RS->Stock Cal Prepare Calibration Standards (Serial Dilution) Stock->Cal Inject Inject Standards & Samples Cal->Inject Analyze Sample Prepare Sample Solution Sample->Inject Analyze HPLC HPLC System (Pump, Autosampler, Column, Detector) HPLC->Inject Method Develop/Set HPLC Method (Mobile Phase, Flow Rate, Wavelength) Method->HPLC Chrom Obtain Chromatograms Inject->Chrom Curve Generate Calibration Curve (Peak Area vs. Concentration) Chrom->Curve Quant Quantify Analyte in Sample Curve->Quant Report Final Report Quant->Report

Caption: General workflow for quantitative analysis using a reference standard.

Recommended HPLC Protocol for Quantification

Principle: This protocol utilizes reversed-phase chromatography, where the stationary phase (e.g., C18) is nonpolar and the mobile phase is polar. This compound, being moderately polar, is retained on the column and then eluted by a mixture of an organic solvent and water. Acidifying the mobile phase suppresses the ionization of the carboxylic acid and phenolic groups, ensuring a single analyte form and promoting sharp, symmetrical peak shapes.[16]

Instrumentation & Conditions:

Table 2: Example HPLC Method Parameters

Parameter Recommended Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm Provides good retention and separation for moderately polar aromatic acids.[16]
Mobile Phase A: 0.1% Acetic or Formic Acid in WaterB: Acetonitrile or Methanol Acid suppresses ionization for better peak shape. Organic solvent elutes the analyte.[17][18]
Gradient/Isocratic Isocratic: 65:35 (A:B) or similar A simple starting point. Gradient elution may be needed for complex samples.[18]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µL A typical volume to balance sensitivity and peak shape.[16]
Column Temperature 30 °C (Ambient) Ensures reproducible retention times.

| Detection | UV at ~255-280 nm | The aromatic ring provides strong UV absorbance in this range.[18] |

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve Preparation: From the 1000 µg/mL stock solution, perform serial dilutions to prepare a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis Sequence:

    • Inject a solvent blank (e.g., methanol) to ensure no system contamination.

    • Inject each calibration standard in order of increasing concentration.

    • Inject the sample solutions. It is good practice to bracket sample injections with check standards to monitor system stability.

  • Data Processing:

    • Integrate the peak area for this compound in all chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should ideally be ≥ 0.999.

    • Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

Method Validation Principles

Any analytical method developed using this reference standard must be validated for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[14][15][19] This ensures the method is reliable and suitable for its application.

Validation_Parameters cluster_params MV Method Validation (ICH Q2(R1)) Accuracy Accuracy MV->Accuracy Precision Precision (Repeatability, Intermediate) MV->Precision Specificity Specificity MV->Specificity LOD Detection Limit (LOD) MV->LOD LOQ Quantitation Limit (LOQ) MV->LOQ Linearity Linearity MV->Linearity Range Range MV->Range Robustness Robustness MV->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Conclusion

This compound, when sourced as a high-purity, well-characterized reference standard, is an essential tool for accurate and reliable quantification in various scientific applications. The protocols and principles outlined in this guide provide a robust framework for its effective use. By combining proper handling, meticulous preparation, and sound analytical methodology, researchers can ensure the integrity and validity of their results, upholding the highest standards of scientific rigor.

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Anwendungshinweis und Protokoll: Derivatisierung von 3-Ethoxy-4-hydroxybenzoesäure für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zweck: Dieses Dokument bietet ein detailliertes Protokoll für die Derivatisierung von 3-Ethoxy-4-hydroxybenzoesäure (einer verwandten Verbindung der Vanillinsäure) zur anschließenden Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS).

Einleitung und wissenschaftlicher Hintergrund

Die 3-Ethoxy-4-hydroxybenzoesäure ist eine phenolische Verbindung, die in verschiedenen Bereichen wie der Metabolomik, der Lebensmittelchemie und der pharmazeutischen Forschung von Interesse ist. Die direkte Analyse solcher polaren Verbindungen mit geringer Flüchtigkeit mittels Gaschromatographie (GC) ist aufgrund von schlechter Peakform, Adsorption an aktiven Stellen im GC-System und thermischer Instabilität eine Herausforderung.[1][2][3] Um diese Hürden zu überwinden, ist die Derivatisierung ein entscheidender Schritt.[4] Dieser Prozess wandelt die polaren funktionellen Gruppen – in diesem Fall eine Carboxylgruppe (-COOH) und eine phenolische Hydroxylgruppe (-OH) – in weniger polare, flüchtigere und thermisch stabilere Analoga um.[5][6]

Die am weitesten verbreitete und effektivste Methode zur Derivatisierung von Phenolsäuren für die GC-Analyse ist die Silylierung.[3][7] Diese Technik ersetzt die aktiven Wasserstoffatome der polaren Gruppen durch eine unpolare Trimethylsilyl (TMS)-Gruppe.[3][6] Das resultierende TMS-Derivat ist deutlich flüchtiger und eignet sich hervorragend für die GC-MS-Analyse, was zu einer verbesserten chromatographischen Auflösung, symmetrischen Peaks und erhöhter Nachweisempfindlichkeit führt.[4][8]

Kausalität der Methodenauswahl: Warum Silylierung?

Obwohl auch Acylierung und Alkylierung (Veresterung) zur Derivatisierung von Phenolsäuren eingesetzt werden können, wird die Silylierung aus mehreren Gründen bevorzugt:

  • Reaktionseffizienz: Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) sind hochreaktiv und führen die Reaktion oft schnell und quantitativ durch.

  • Flüchtige Nebenprodukte: Die bei der Reaktion mit BSTFA entstehenden Nebenprodukte sind selbst sehr flüchtig und verursachen nur minimale chromatographische Interferenzen, was zu saubereren Chromatogrammen führt.[8]

  • Vielseitigkeit: Silylierungsreagenzien reagieren zuverlässig mit einer Vielzahl von funktionellen Gruppen, einschließlich Hydroxyl-, Carboxyl-, Amin- und Thiolgruppen, was sie für komplexe Probenmatrizes nützlich macht.[9]

Die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) zu BSTFA (typischerweise 1-10 %) wird dringend empfohlen, um die Reaktivität zu erhöhen und eine vollständige Derivatisierung sicherzustellen, insbesondere bei sterisch gehinderten Gruppen oder wenn Spuren von Feuchtigkeit vorhanden sind.[3]

Derivatization_Reaction Analyte 3-Ethoxy-4-hydroxybenzoesäure (MW: 182.17) Polare -COOH & -OH Gruppen Product Di-TMS-Derivat (MW: 326.55) Unpolare -COOTMS & -OTMS Gruppen Flüchtig & Thermisch Stabil Analyte->Product 70°C, 60 min Reagent BSTFA + 1% TMCS (Silylierungsmittel) Reagent->Product Ersetzt 2 aktive H

Abbildung 1: Chemische Umwandlung während der Silylierung.

Experimentelles Protokoll: Silylierung mit BSTFA/TMCS

Dieses Protokoll beschreibt ein validiertes Verfahren zur Derivatisierung von 3-Ethoxy-4-hydroxybenzoesäure in einem getrockneten Probenextrakt.

Materialien und Reagenzien
  • Analyt: 3-Ethoxy-4-hydroxybenzoesäure (CAS: 5438-38-0)[10]

  • Silylierungsmittel: N,O-Bis(trimethylsilyl)trifluoracetamid mit 1 % Trimethylchlorsilan (BSTFA + 1 % TMCS)

  • Lösungsmittel: Pyridin oder Acetonitril (beide wasserfrei)

  • Reaktionsgefäße: 2-mL-Glasvials mit PTFE-ausgekleideten Schraubverschlüssen

  • Geräte: Vortexmischer, Heizblock oder Ofen, präzise Pipetten, Gasstrom-Verdampfer (z. B. Stickstoff)

Schritt-für-Schritt-Methodik
  • Probenvorbereitung (Entscheidender Schritt):

    • Überführen Sie eine bekannte Menge des Probenextrakts in ein 2-mL-Reaktionsgefäß.

    • Trocknen Sie den Extrakt vollständig unter einem sanften Strom von Stickstoff oder im Vakuum. Die vollständige Entfernung von Wasser und protischen Lösungsmitteln ist für eine erfolgreiche Derivatisierung unerlässlich, da Feuchtigkeit das Silylierungsmittel zersetzt und die Reaktion hemmt.[3]

  • Rekonstitution:

    • Geben Sie 100 µL wasserfreies Pyridin oder Acetonitril zum getrockneten Extrakt. Pyridin wirkt nicht nur als Lösungsmittel, sondern auch als Säurefänger, der saure Nebenprodukte neutralisieren kann.

    • Vortexen Sie die Probe für 30 Sekunden, um eine vollständige Auflösung des Analyten zu gewährleisten.

  • Derivatisierungsreaktion:

    • Geben Sie 100 µL BSTFA + 1 % TMCS in das Reaktionsgefäß. Es wird empfohlen, das Silylierungsmittel im Überschuss zuzugeben, mit einem molaren Verhältnis von mindestens 2:1 des Reagenzes zu jedem aktiven Wasserstoff.

    • Verschließen Sie das Gefäß sofort fest und vortexen Sie es für weitere 30 Sekunden.

    • Stellen Sie das Gefäß auf einen Heizblock oder in einen Ofen, der auf 70–80 °C eingestellt ist.[3]

    • Erhitzen Sie die Probe für 60 Minuten , um eine vollständige Derivatisierung sicherzustellen.[3] Die optimale Reaktionszeit und -temperatur kann je nach Konzentration und Matrix der Probe variieren und sollte gegebenenfalls optimiert werden.

  • Abkühlen und Analyse:

    • Lassen Sie das Reaktionsgefäß nach dem Erhitzen auf Raumtemperatur abkühlen.

    • Die Probe ist nun zur Injektion in das GC-MS-System bereit. Eine Zentrifugation kann erforderlich sein, wenn sich unlösliche Partikel gebildet haben. Analysieren Sie die Proben zeitnah, da TMS-Derivate hydrolyseempfindlich sein können.[9]

Analytical_Workflow A 1. Probenvorbereitung (Extrakt zur Trockne eindampfen) B 2. Derivatisierung Lösungsmittel & BSTFA/TMCS zugeben A->B C 3. Reaktion 60 Minuten bei 70°C erhitzen B->C D 4. GC-MS-Analyse 1 µL der derivatisierten Probe injizieren C->D E 5. Datenerfassung Chromatogramm & Massenspektrum D->E F 6. Auswertung Peak-Identifikation & Quantifizierung E->F

Abbildung 2: Allgemeiner Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.

Erwartete Ergebnisse und GC-MS-Parameter

Die Derivatisierung von 3-Ethoxy-4-hydroxybenzoesäure (Molekulargewicht: 182,17 g/mol ) mit BSTFA führt zur Bildung ihres Di-Trimethylsilyl (TMS)-Derivats. Dabei werden beide aktiven Wasserstoffatome (an der Carboxyl- und der Hydroxylgruppe) durch eine TMS-Gruppe ersetzt, was zu einem Molekulargewicht des Derivats von 326,55 g/mol führt.

Empfohlene GC-MS-Bedingungen

Die folgenden Parameter dienen als Ausgangspunkt und erfordern möglicherweise eine Optimierung für spezifische Instrumente und Anwendungen.

ParameterEmpfehlung
GC-Säule DB-5ms, HP-5ms (oder äquivalent), 30 m x 0,25 mm ID, 0,25 µm Filmdicke
Injektor-Temperatur 280 °C
Injektionsmodus Splitless (1 µL Injektionsvolumen)
Trägergas Helium, konstanter Fluss bei 1,0 mL/min
Ofentemperaturprogramm 100 °C für 2 min halten, dann mit 15 °C/min auf 300 °C erhöhen, 5 min halten
MS-Transferlinie 290 °C
Ionenquelle-Temp. 230 °C
Ionisationsmodus Elektronenstoßionisation (EI) bei 70 eV
Scan-Bereich m/z 50–450
Massenspektrometrische Daten

Das Massenspektrum des Di-TMS-Derivats von 3-Ethoxy-4-hydroxybenzoesäure wird voraussichtlich die folgenden charakteristischen Ionen aufweisen, die für eine eindeutige Identifizierung entscheidend sind.

MerkmalErwarteter WertBeschreibung
Molekulargewicht (Derivat) 326,55 g/mol C₁₅H₂₆O₄Si₂
Molekülion [M]⁺ m/z 326Das Ion des intakten derivatisierten Moleküls.
Fragment [M-15]⁺ m/z 311Verlust einer Methylgruppe (-CH₃) von einer der TMS-Gruppen; ein sehr häufiges und diagnostisches Fragment für TMS-Derivate.[11]
Fragment [M-45]⁺ m/z 281Verlust einer Ethoxygruppe (-OC₂H₅).
TMS-Ion [Si(CH₃)₃]⁺ m/z 73Das charakteristische Kation der Trimethylsilyl-Gruppe, das in fast allen TMS-Spektren vorhanden ist.[11]

Fehlerbehebung (Troubleshooting)

ProblemMögliche Ursache(n)Lösung(en)
Kein oder sehr kleiner Peak des Derivats 1. Unvollständige Reaktion aufgrund von Feuchtigkeit.2. Zersetzung des Analyten im heißen Injektor.1. Stellen Sie sicher, dass die Probe und die Lösungsmittel vollständig trocken sind. Verwenden Sie frisch geöffnete Reagenzien.2. Überprüfen Sie die thermische Stabilität; eine niedrigere Injektortemperatur könnte helfen.
Breite oder tailende Peaks 1. Unvollständige Derivatisierung.2. Aktive Stellen in der GC-Säule oder im Liner.1. Erhöhen Sie die Reaktionszeit/-temperatur. Stellen Sie sicher, dass ein ausreichender Überschuss an Silylierungsmittel verwendet wird. 2. Verwenden Sie einen deaktivierten Injektorliner und konditionieren Sie die Säule.
Mehrere Peaks für den Analyten 1. Bildung von Mono- und Di-TMS-Derivaten (unvollständige Reaktion).2. Sterische Hinderung.1. Optimieren Sie die Reaktionsbedingungen (längere Zeit, höhere Temperatur).2. Stellen Sie sicher, dass ein Katalysator (TMCS) verwendet wird, um die Reaktion für beide funktionellen Gruppen voranzutreiben.[3]
Störende Peaks aus der Matrix/Reagenz 1. Nebenprodukte des Silylierungsmittels.2. Verunreinigungen in den Lösungsmitteln.1. Führen Sie eine Reagenzien-Leerprobe durch, um reagenzbedingte Peaks zu identifizieren. BSTFA erzeugt flüchtige Nebenprodukte, die normalerweise früh eluieren.2. Verwenden Sie ausschließlich hochreine, wasserfreie Lösungsmittel.

Referenzen

  • Zenkevich, I. G. (2009). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Gas Chromatography.

  • Rochfort, S. (2009). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]

  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Supelco Bulletin 909A.

  • National Center for Biotechnology Information. (n.d.). 3-Ethoxy-4-hydroxybenzoic acid. PubChem Compound Database. [Link]

  • Ali, S. (n.d.). Derivatization in GC. SlideShare.

  • Psomiadou, E., & Tsimidou, M. (2002). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Journal of Agricultural and Food Chemistry. [Link]

  • Saitta, M., et al. (2011). GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. ResearchGate.

  • Hossain, M. B., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. NIH National Library of Medicine. [Link]

  • Puig, D., et al. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. PubMed. [Link]

  • Bourgeois, D., et al. (1993). Esterification of hydroxybenzoic acids. Google Patents.

  • Liu, B., et al. (2012). Formation of multiple trimethylsilyl derivatives in the derivatization of 17α-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. ResearchGate.

  • Halket, J. M., & Zaikin, V. G. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate.

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • Thongchai, W. (2017). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. [Link]

  • Czerwińska, M. E., et al. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. MDPI. [Link]

  • BenchChem. (2025). Technical Support Center: Derivatization of Phenolic Acids for GC-MS Analysis. BenchChem.

  • Liu, B., et al. (2012). Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. PubMed. [Link]

  • Stirk, W. A., et al. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. [Link]

  • Psomiadou, E., & Tsimidou, M. (2002). Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC and GC-MS after silylation. ResearchGate.

  • BenchChem. (2025). Application Note: GC-MS Analysis of 4-Acetoxy-3-methoxybenzoic Acid Following Silylation Derivatization. BenchChem.

  • Takeno, S., et al. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. PubMed Central. [Link]

  • Puig, D., et al. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate.

  • SchLuter, U., et al. (2011). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry.

  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid. BenchChem.

  • Putri, E. S. Y., et al. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. SciSpace. [Link]

  • NIST. (n.d.). Phenol, TMS derivative. NIST WebBook. [Link]

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Application Note: High-Recovery Solid-Phase Extraction of 3-Ethoxy-4-hydroxybenzoic Acid from Aqueous Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxy-4-hydroxybenzoic acid, also known as Ethyl Protocatechuate, is a significant phenolic compound with applications in pharmaceuticals and as a food preservative. Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, presents a unique challenge for selective extraction from complex matrices such as biological fluids or environmental water samples. Accurate quantification of this analyte is critical for metabolism studies, quality control, and safety assessments.

Solid-Phase Extraction (SPE) offers a robust and efficient method for the selective isolation and concentration of this compound prior to analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This application note provides a detailed protocol for a mixed-mode SPE method that leverages both reversed-phase and anion-exchange interactions to achieve high recovery and excellent sample purity.

Principle of the Method

The chemical properties of this compound are key to designing an effective SPE strategy. The molecule possesses a moderately non-polar aromatic ring and an acidic carboxylic acid functional group with a predicted pKa of approximately 4.47.[3][4] This dual nature makes it an ideal candidate for mixed-mode SPE, which combines hydrophobic and ion-exchange retention mechanisms.[5][6]

This protocol utilizes a mixed-mode sorbent containing both non-polar (e.g., C8) and strong anion-exchange (e.g., quaternary amine) functionalities. The extraction strategy involves two key pH adjustments:

  • Loading at Acidic pH (pH ~2.5): The sample is acidified to a pH approximately two units below the analyte's pKa.[7] At this pH, the carboxylic acid group is protonated (neutral), enhancing its retention on the non-polar C8 phase via hydrophobic interactions.

  • Elution at Basic pH (pH > 10): A basic elution solvent deprotonates the phenolic hydroxyl group and neutralizes the positive charge on the anion exchanger, disrupting both the hydrophobic and ionic interactions and allowing for the clean elution of the target analyte.

This dual-mechanism approach provides superior selectivity, as interferences must possess both hydrophobic and strong acidic properties to be co-extracted, resulting in a significantly cleaner final extract.[8]

Materials and Reagents

  • SPE Device: Mixed-Mode Strong Anion Exchange (SAX) + Reversed-Phase (C8) SPE Cartridge (e.g., 100 mg / 3 mL)

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

    • Formic Acid (≥98%)

    • Ammonium Hydroxide (≥28%)

  • Equipment:

    • SPE Vacuum Manifold

    • Vortex Mixer

    • pH Meter

    • Centrifuge

    • Analytical Balance

    • Standard laboratory glassware

Detailed Protocol

Sample Pre-treatment

Effective sample pre-treatment is crucial for optimal retention.[7]

  • For aqueous samples (e.g., plasma, urine, environmental water), clarify by centrifuging at 4000 x g for 10 minutes to remove particulate matter.

  • Take 1.0 mL of the supernatant.

  • Acidify the sample by adding 100 µL of 2% formic acid in water.

  • Vortex the sample for 30 seconds to ensure homogeneity. The final pH should be between 2.0 and 3.0.

SPE Cartridge Conditioning

Conditioning solvates the sorbent functional groups to ensure reproducible interaction with the analyte.[7][9] Do not allow the sorbent bed to dry out between these steps.[10]

  • Place the SPE cartridges onto the vacuum manifold.

  • Pass 3 mL of Methanol through the cartridge.

  • Pass 3 mL of Deionized Water through the cartridge.

Sample Loading
  • Load the pre-treated sample (approx. 1.1 mL) onto the conditioned cartridge.

  • Apply a gentle vacuum to achieve a slow, consistent flow rate of approximately 1-2 drops per second. A slow flow rate improves retention and reproducibility.[7]

Washing (Interference Removal)

The wash steps are designed to remove polar and weakly retained non-polar interferences without eluting the target analyte.[9][11]

  • Wash 1 (Polar Interferences): Add 3 mL of deionized water adjusted to pH 2.5 with formic acid. Draw the solvent completely through the sorbent.

  • Wash 2 (Non-Polar Interferences): Add 3 mL of 20% Methanol in water. Draw the solvent completely through the sorbent.

  • Dry the cartridge thoroughly under full vacuum for 5-10 minutes to remove all residual aqueous solvent, which can improve the efficiency of the final elution step.[9][10]

Elution of this compound

The elution solvent is designed to disrupt both the hydrophobic and ionic interactions holding the analyte to the sorbent.[8]

  • Place collection tubes inside the vacuum manifold.

  • Add 2 mL of the elution solvent: 5% Ammonium Hydroxide in Acetonitrile .

  • Allow the solvent to soak the sorbent bed for 1 minute before applying a gentle vacuum.

  • Collect the eluate at a flow rate of 1 drop per second.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a solvent compatible with the subsequent analytical method (e.g., 200 µL of the initial mobile phase for an HPLC analysis).

Method Parameters and Expected Performance

The following table summarizes the optimized protocol parameters and typical performance metrics.

ParameterConditionRationale
SPE Sorbent Mixed-Mode C8/SAX, 100 mgDual retention mechanism (hydrophobic + anion exchange) for high selectivity.[6]
Sample pH (Loading) pH 2.0 - 3.0 (Acidified with Formic Acid)Neutralizes the carboxylic acid group (pKa ≈ 4.47) to maximize hydrophobic retention on the C8 phase.[4][7]
Wash Solvent 1 3 mL DI Water (pH 2.5)Removes polar, water-soluble interferences.
Wash Solvent 2 3 mL 20% Methanol in WaterRemoves weakly bound non-polar interferences without eluting the analyte.
Elution Solvent 2 mL 5% NH₄OH in AcetonitrileThe basic pH disrupts ionic interactions, while acetonitrile disrupts hydrophobic interactions.[8]
Expected Recovery >90%High efficiency due to the robust, dual retention and elution mechanism.
Reproducibility (RSD) <5%The defined pH-driven steps ensure high method consistency.

Experimental Workflow Visualization

The diagram below illustrates the complete solid-phase extraction workflow, from initial sample preparation to the final, purified analyte ready for analysis.

SPE_Workflow cluster_prep Part 1: Preparation cluster_spe Part 2: Solid-Phase Extraction cluster_post Part 3: Final Processing Sample Aqueous Sample (e.g., Plasma, Urine) Pretreat Centrifuge & Acidify (1.0 mL Sample + 100 µL 2% HCOOH) Sample->Pretreat Condition 1. Condition (3 mL MeOH, then 3 mL H₂O) Load 2. Load Sample (Flow rate: 1-2 drops/sec) Condition->Load Wash1 3. Wash 1 (3 mL Acidified H₂O, pH 2.5) Load->Wash1 Wash2 4. Wash 2 (3 mL 20% MeOH) Wash1->Wash2 Dry 5. Dry Sorbent (Full vacuum, 5-10 min) Wash2->Dry Elute 6. Elute Analyte (2 mL 5% NH₄OH in ACN) Dry->Elute Evaporate Evaporate to Dryness (N₂ Stream, 40°C) Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analysis (HPLC / LC-MS) Reconstitute->Analysis

Caption: Workflow for Mixed-Mode SPE of this compound.

Conclusion

This application note details a highly selective and robust mixed-mode solid-phase extraction protocol for the isolation of this compound from aqueous samples. By leveraging both hydrophobic and anion-exchange retention mechanisms, this method effectively removes matrix interferences, leading to high analyte recovery (>90%) and excellent reproducibility (RSD <5%). This protocol is suitable for researchers and analysts requiring a clean, concentrated sample for sensitive and accurate quantification by chromatographic techniques.

References

  • Agilent. SPE Method Development Tips and Tricks. Agilent Technologies.
  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. Waters Corporation.
  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International, 27(12).
  • Cavaliere, B., et al. (2022). Ethyl Protocatechuate Encapsulation in Solid Lipid Nanoparticles: Assessment of Pharmacotechnical Parameters and Preliminary In Vitro Evaluation for Colorectal Cancer Treatment. Pharmaceutics, 14(7), 1357.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95085, this compound. PubChem.
  • Gaspar, E. M., & Lucena, A. F. (2009). Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey. ResearchGate.
  • Samanidou, V. F., & Nikolaidou, K. I. (2007). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. ResearchGate.
  • Biotage. SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Biotage.
  • Casado-Carmona, F. A., et al. (2013). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry, 61(22), 5274-5282.
  • Uslu, H. (2012). Extractive separation of protocatechuic acid using natural non-toxic solvents and conventional solvents. ResearchGate.
  • Food and Agriculture Organization of the United Nations. ETHYL PROTOCATECHUATE. FAO.
  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Phenomenex.
  • Affinisep. AFFINIMIP® SPE Phenolics. Affinisep.
  • Thakre, A. S., et al. (2018). Separation of Protocatechuic Acid Using Di-(2-ethylhexyl)phosphoric Acid in Isobutyl Acetate, Toluene, and Petroleum Ether. ResearchGate.
  • Hawach Scientific. (2023). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. Hawach Scientific.
  • Miniati, E. (2007). Assessment of phenolic compounds in biological samples. Annali della Facoltà di Medicina Veterinaria, Università di Parma, 27, 359-370.
  • Cheméo. Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Cheméo.
  • Wikipedia. 4-Hydroxybenzoic acid. Wikipedia.
  • Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. MDPI.
  • Agilent. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube.

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Application Notes and Protocols for a Systematic Evaluation of the Antimicrobial Activity of 3-Ethoxy-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of 3-Ethoxy-4-hydroxybenzoic acid. Phenolic compounds, including derivatives of hydroxybenzoic acid, are gaining significant attention for their therapeutic potential, including antimicrobial effects.[1][2][3] These application notes detail the theoretical basis for the compound's expected activity and provide robust, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC), alongside the agar disk diffusion method for assessing microbial sensitivity. The protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity.[4][5]

Introduction: The Scientific Rationale

In an era marked by the rise of antibiotic-resistant pathogens, the exploration of novel antimicrobial agents is a critical priority in global health.[1] Phenolic compounds, which are secondary metabolites in plants, represent a promising reservoir of bioactive molecules.[1][2] this compound is a derivative of benzoic acid, a structural scaffold known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[3][6]

While extensive research on this compound is still emerging, its structural analogs, such as 4-hydroxybenzoic acid, have demonstrated notable antimicrobial activity against various Gram-positive and Gram-negative bacteria.[7][8][9] The presence of a hydroxyl group and the modulation of lipophilicity by the ethoxy group are key structural features expected to contribute to its bioactivity.[2][10][11] This guide provides the foundational protocols to rigorously test this hypothesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5438-38-0[12][13][14][15]
Molecular Formula C₉H₁₀O₄[12][13]
Molecular Weight 182.17 g/mol [12][13]
IUPAC Name This compound[12]
Melting Point 164-165 °C[13]
Appearance White to off-white crystalline solid[6]

Predicted Mechanism of Antimicrobial Action

The antimicrobial activity of phenolic acids is generally attributed to a multi-targeted mechanism, enhancing their robustness against the development of resistance.[10][11] The primary mechanism depends on the compound's ability to exist in an undissociated, lipophilic form, which allows it to traverse the microbial cell membrane via passive diffusion.[2][10]

Once inside the cell, the following events are predicted to occur:

  • Intracellular Acidification: The phenolic acid dissociates within the more alkaline cytoplasm, releasing protons and lowering the intracellular pH. This disrupts the proton motive force and inhibits essential metabolic processes.[10]

  • Membrane Disruption: The compound can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components like ions, ATP, and nucleic acids.[1][10]

  • Enzyme Inhibition: Phenols can denature proteins and inactivate critical enzyme systems involved in energy metabolism and nucleic acid synthesis, ultimately leading to cell death.[11][16]

Predicted_Mechanism Predicted Antimicrobial Mechanism of Phenolic Acids cluster_cytoplasm Compound This compound (Undissociated, Lipophilic) Membrane Bacterial Cell Membrane Compound->Membrane Passive Diffusion Proton H+ Compound->Proton Dissociation Anion Anion Cytoplasm Bacterial Cytoplasm (Higher pH) Leakage Leakage of Intracellular Components Membrane->Leakage Disruption of Integrity Death Bacterial Cell Death Cytoplasm->Death Proton->Cytoplasm Lowers pH Disrupts Proton Motive Force Enzymes Essential Enzymes Anion->Enzymes Inhibition / Denaturation Leakage->Death

Caption: Predicted multi-target antimicrobial action of this compound.

Experimental Protocols: A Tri-Phasic Approach

A rigorous assessment of antimicrobial activity involves a tiered approach, moving from qualitative screening to quantitative determination of inhibitory and cidal concentrations.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17] The protocol is based on the CLSI M07 guidelines.[5]

Principle: A standardized bacterial suspension is challenged with serial dilutions of this compound in a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity to identify the MIC.[17]

Materials and Reagents:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Further dilutions should be made to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock compound solution to the first well (Column 1) and mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing, and continuing this process across to Column 10. Discard 100 µL from Column 10.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells in Columns 1 through 11. Do not add bacteria to Column 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[17]

MIC_Workflow Workflow for MIC Determination via Broth Microdilution P1 Prepare Compound Stock (e.g., 10 mg/mL in DMSO) P3 Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate P1->P3 P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) P4 Inoculate Wells with Standardized Bacterial Suspension P2->P4 P3->P4 P5 Incubate Plate (35°C for 16-20 hours) P4->P5 P6 Visually Inspect for Turbidity P5->P6 P7 Determine MIC: Lowest Concentration with No Growth P6->P7

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around an impregnated disk.[18][19]

Principle: A filter paper disk impregnated with a known amount of this compound is placed on an agar plate swabbed with a bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. A clear zone of inhibition will form around the disk if the bacteria are susceptible.[19]

Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution (at a defined concentration)

  • Bacterial inoculum (prepared as in MIC protocol)

  • Sterile cotton swabs

  • Sterile forceps

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Negative control disks (impregnated with solvent, e.g., DMSO)

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.[20] Swab the entire surface of an MHA plate evenly in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[20][21]

  • Plate Drying: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[20]

  • Disk Preparation & Placement:

    • Impregnate sterile filter paper disks with a known volume (e.g., 20 µL) of the test compound solution. Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk onto the center of the inoculated MHA plate.[22] Gently press the disk to ensure complete contact with the agar.[20]

    • Place positive and negative control disks on the same plate, ensuring they are at least 24 mm apart.[19][22]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk using a ruler or calipers. The size of the zone corresponds to the degree of susceptibility.

Disk_Diffusion_Workflow Workflow for Agar Disk Diffusion (Kirby-Bauer) Test D1 Prepare Bacterial Inoculum (0.5 McFarland Standard) D2 Inoculate Mueller-Hinton Agar Plate to Create a Bacterial Lawn D1->D2 D3 Prepare and Place Impregnated Disks (Test, Positive, Negative Controls) D2->D3 D4 Incubate Plate (Inverted) (35°C for 16-20 hours) D3->D4 D5 Measure Diameter of the Zone of Inhibition (mm) D4->D5 D6 Interpret Susceptibility (Susceptible, Intermediate, Resistant) D5->D6

Caption: Workflow for the Agar Disk Diffusion susceptibility test.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed after the MIC is determined and establishes the lowest concentration of an agent that kills 99.9% of the initial bacterial inoculum.[23][24][25] This distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity.[23]

Principle: Aliquots from the clear wells of the MIC assay (at and above the MIC) are sub-cultured onto an antibiotic-free agar medium. The number of surviving colonies is counted after incubation to determine the concentration at which a 99.9% reduction in CFU/mL is achieved.[26][27]

Materials and Reagents:

  • MIC plate from the previous experiment

  • Nutrient agar or MHA plates

  • Sterile micropipette and tips

  • Sterile cell spreader

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Selection of Wells: Identify the MIC well and at least two more concentrated wells from the completed MIC test. Also, select the growth control well.

  • Sub-culturing:

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 100 µL) from each selected well onto a separate, clearly labeled agar plate.

    • Spread the aliquot evenly over the entire surface of the agar plate.

  • Initial Inoculum Count: To determine the starting CFU/mL, perform a serial dilution and plate count from the growth control well at the beginning of the MBC procedure (or from the inoculum prepared for the MIC test).

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible.

  • Result Interpretation:

    • Count the number of colonies (CFUs) on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[24][26]

    • An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[23]

MBC_Workflow Workflow for Minimum Bactericidal Concentration (MBC) Determination M1 Perform MIC Test (Protocol 1) M2 Select Clear Wells from MIC Plate (at MIC and higher concentrations) M1->M2 M3 Sub-culture Aliquots (e.g., 100 µL) onto Antibiotic-Free Agar Plates M2->M3 M4 Incubate Agar Plates (35°C for 18-24 hours) M3->M4 M5 Count Viable Colonies (CFU) M4->M5 M6 Determine MBC: Lowest Concentration with ≥99.9% Kill M5->M6 M7 Compare MBC to MIC (Bactericidal vs. Bacteriostatic) M6->M7

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Data Presentation and Interpretation

Systematic recording of results is crucial for analysis and comparison. Data should be summarized in a clear tabular format.

Table 2: Example Summary of Antimicrobial Activity Data

Test OrganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioDisk Diffusion Zone (mm)
S. aureus ATCC 29213Positive
E. coli ATCC 25922Negative
[Test Isolate 1]
[Test Isolate 2]

Interpretation Notes:

  • A lower MIC/MBC value indicates higher potency.

  • An MBC/MIC ratio of ≤ 4 typically indicates bactericidal activity.

  • A larger zone of inhibition in the disk diffusion assay suggests greater susceptibility.

Conclusion and Future Directions

This guide provides a standardized framework for the initial in vitro evaluation of this compound's antimicrobial properties. The data generated from these protocols will establish its spectrum of activity and potency, forming the basis for further investigation. Future research should focus on time-kill kinetics, exploring activity against a broader panel of clinical isolates, including resistant strains, and elucidating the precise molecular mechanisms of action to fully characterize its therapeutic potential.

References

  • Borges, A., Ferreira, C., Saavedra, M. J., & Simões, M. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Pharmaceuticals, 16(2), 183. [Link]
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  • Annunziata, G., et al. (2024). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Molecules, 29(11), 2568. [Link]
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. [Link]
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  • Gyawali, R., & Ibrahim, S. A. (2022). Preventing Microbial Infections with Natural Phenolic Compounds. Molecules, 27(18), 6049. [Link]
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  • Wikipedia. (n.d.). Disk diffusion test.
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  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
  • CLSI. (2012).
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95085, this compound.
  • Leite, C. A. L., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 41(2), 314–318. [Link]
  • Orhan, F., et al. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Progress in Nutrition, 23(3), e2021107. [Link]
  • Kumar, P. S., et al. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 6(5), 110-116. [Link]
  • García-Pérez, E., et al. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Pharmaceuticals, 17(5), 629. [Link]
  • Cigan, B., et al. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Antioxidants, 11(11), 2269. [Link]
  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid.
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In Vitro Efficacy of 3-Ethoxy-4-hydroxybenzoic Acid: Application Notes & Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro biological activities of 3-Ethoxy-4-hydroxybenzoic acid. While direct experimental data on this specific compound is emerging, its structural similarity to other well-characterized hydroxybenzoic acid derivatives, such as protocatechuic acid and ethyl protocatechuate, provides a strong basis for predicting its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. The protocols detailed herein are robust methodologies adapted from established studies on these structural analogs and are designed to facilitate a thorough preclinical evaluation of this compound.

Introduction to this compound: A Profile

This compound, also known as ethyl protocatechuate, is a phenolic compound with a molecular formula of C9H10O4 and a molecular weight of 182.17 g/mol [1]. Its structure, featuring a benzoic acid backbone with ethoxy and hydroxyl functional groups, suggests a predisposition for various biological interactions. Phenolic acids are widely recognized for their health benefits, primarily attributed to their antioxidant properties which can mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms Ethyl protocatechuate, 3-Ethoxy-p-hydroxybenzoic acidPubChem[1]
CAS Number 5438-38-0Guidechem[2]
Molecular Formula C9H10O4PubChem[1]
Molecular Weight 182.17 g/mol PubChem[1]
Predicted pKa 4.47 ± 0.10Guidechem[2]

The presence of the hydroxyl group on the benzene ring is crucial for the free radical scavenging activity, a hallmark of many phenolic compounds. The ethoxy group, in turn, can modulate the compound's lipophilicity, potentially influencing its cell membrane permeability and interaction with biological targets.

Predicted Biological Activities and Mechanistic Rationale

Based on the extensive research conducted on its structural analogs, this compound is hypothesized to possess the following key biological activities:

  • Antioxidant Activity: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thus interrupting oxidative chain reactions. This is a well-established mechanism for many hydroxybenzoic acid derivatives.

  • Anti-inflammatory Activity: Chronic inflammation is a critical component of various diseases. Structurally similar compounds have been shown to suppress the production of pro-inflammatory mediators in immune cells, often through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB).

  • Anticancer Activity: Several phenolic compounds have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). This is often achieved by interfering with signaling pathways that regulate cell cycle progression and survival.

Experimental Protocols for In Vitro Evaluation

The following section provides detailed, step-by-step protocols for assessing the antioxidant, anti-inflammatory, and cytotoxic potential of this compound.

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

Scientific Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of a compound[3][4]. The stable DPPH radical has a deep violet color in solution, which turns to a pale yellow upon reduction by an antioxidant. The degree of discoloration is proportional to the scavenging potential of the test compound.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions of the test compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader[3].

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • Plot a graph of the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Workflow for DPPH Radical Scavenging Assay

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution in 96-well plate DPPH->Mix Sample Prepare Serial Dilutions of This compound Sample->Mix Control Prepare Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging and IC50 Value Read->Calculate

Caption: Workflow of the DPPH radical scavenging assay.

Evaluation of Anti-inflammatory Potential: LPS-Stimulated Macrophage Assay

Scientific Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6[5][6]. This assay assesses the ability of this compound to inhibit this inflammatory response. The production of NO is a key indicator of inflammation and can be quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture and Seeding:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours[5].

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (e.g., dexamethasone).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Cytokine Measurement (ELISA):

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants can be quantified using commercially available ELISA kits, following the manufacturer's instructions.

Hypothesized Anti-inflammatory Mechanism via NF-κB Inhibition

NFkB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression induces Compound 3-Ethoxy-4-hydroxybenzoic acid Compound->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Assessment of Cytotoxicity: MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[7][8][9][10]. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to a purple formazan, which can be solubilized and quantified spectrophotometrically.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Potential Pro-Apoptotic Signaling Pathway

Apoptosis_Pathway Compound 3-Ethoxy-4-hydroxybenzoic acid Mitochondria Mitochondria Compound->Mitochondria induces stress? Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway.

Concluding Remarks for the Research Professional

The application notes and protocols provided in this guide offer a robust starting point for the in vitro investigation of this compound. The structural relationship to well-studied phenolic acids provides a strong scientific rationale for exploring its antioxidant, anti-inflammatory, and anticancer properties. By employing these standardized assays, researchers can generate reliable and reproducible data to elucidate the biological activity and potential therapeutic applications of this compound. It is imperative to perform dose-response and time-course studies to fully characterize its effects. Further mechanistic studies, such as western blotting for key signaling proteins and flow cytometry for apoptosis analysis, are recommended to build upon the initial findings from these primary assays.

References

  • Chemcess. (2024, April 21). 4-Hydroxybenzoic Acid: Properties, Production And Uses.
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  • Kumar, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Drug Delivery and Therapeutics, 12(1-s), 108-113.
  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. In Antioxidant Assays (pp. 83-98). Humana Press.
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  • ResearchGate. (n.d.). Schematic representation of the NF-κB signalling pathway. A pathway....
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  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid.
  • Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(1), e999.
  • Malik, A., et al. (2021). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Journal of Clinical Medicine, 10(21), 5045.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2822957, 3-Ethoxy-4-methoxybenzoic acid.
  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101725.
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • Kim, M., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(4), 439–448.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Ethoxy-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Ethoxy-4-hydroxybenzoic acid. Our objective is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances. By anticipating common experimental challenges, this center offers robust troubleshooting strategies and foundational knowledge to empower you to optimize your synthetic outcomes for both yield and purity.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis. This reaction involves the selective O-ethylation of a suitable precursor. The primary precursor of choice is Protocatechuic acid (3,4-dihydroxybenzoic acid) or its corresponding ethyl ester, Ethyl protocatechuate .

The core transformation relies on the nucleophilic attack of a phenoxide ion on an ethylating agent.[1] The reaction proceeds via an SN2 mechanism, making the choice of reagents and conditions critical for success.[2][3]

Reaction Overview Diagram

Williamson_Synthesis cluster_reactants Reactants cluster_process Reaction Steps Start Protocatechuic Acid (3,4-dihydroxybenzoic acid) Deprotonation 1. Selective Deprotonation (Formation of Phenoxide) Start->Deprotonation In solvent (e.g., Ethanol/Water) Base Base (e.g., NaOH, K2CO3) Base->Deprotonation EthylatingAgent Ethylating Agent (e.g., Diethyl Sulfate) SN2 2. SN2 Attack (Ether Formation) EthylatingAgent->SN2 Deprotonation->SN2 Workup 3. Acidic Workup & Purification SN2->Workup Product This compound Workup->Product

Caption: General workflow for the Williamson ether synthesis of the target compound.

The critical challenge in this synthesis is achieving regioselectivity . The two hydroxyl groups on protocatechuic acid have different acidities. The 4-OH is more acidic due to resonance stabilization of its phenoxide by the para-carboxyl group. However, the 3-OH is generally more nucleophilic. Precise control of reaction conditions is therefore essential to favor ethylation at the 3-position while leaving the 4-position free.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My final yield is significantly lower than expected. What are the primary causes and how can I fix this?

Low yield is a multifaceted problem. A systematic approach is required for diagnosis.

Low_Yield_Troubleshooting cluster_incomplete_reaction Diagnosis: Incomplete Reaction cluster_side_reactions Diagnosis: Side Reactions or Product Loss Start Problem: Low Yield CheckTLC Analyze crude reaction mixture by TLC/LC-MS. Is starting material (SM) present? Start->CheckTLC SM_Present Significant SM remains. CheckTLC->SM_Present Yes SM_Absent Little to no SM remains. CheckTLC->SM_Absent No Cause1 A) Insufficient Base: Stoichiometry is incorrect or base is old/hydrated. SM_Present->Cause1 Cause2 B) Insufficient Ethylating Agent: Agent may have degraded or was added in deficit. SM_Present->Cause2 Cause3 C) Low Reaction Temperature/Time: Reaction is too slow under current conditions. SM_Present->Cause3 Cause4 A) Di-ethylation Occurred: Formation of 3,4-diethoxybenzoic acid. SM_Absent->Cause4 Cause5 B) Loss During Workup: Product remains in aqueous layer or is lost during extraction. SM_Absent->Cause5 Cause6 C) Esterification of Carboxyl Group: If using ethanol as solvent under harsh conditions. SM_Absent->Cause6 Solution1 Solution: - Use freshly dried base (e.g., K2CO3). - Ensure at least 2 equivalents are used for the diol. Cause1->Solution1 Solution2 Solution: - Use a fresh bottle of diethyl sulfate or distilled ethyl iodide. - Use a slight excess (1.1-1.2 eq). Cause2->Solution2 Solution3 Solution: - Increase temperature moderately (e.g., from 60°C to 80°C). - Extend reaction time and monitor by TLC. Cause3->Solution3 Solution4 Solution: - Reduce equivalents of ethylating agent to ~1.0. - Lower reaction temperature. Cause4->Solution4 Solution5 Solution: - Ensure pH is sufficiently acidic (~2-3) during workup to protonate the carboxylic acid. - Use a more polar solvent for extraction (e.g., Ethyl Acetate). - Perform multiple extractions. Cause5->Solution5 Solution6 Solution: - Use a non-alcoholic solvent like DMF or Acetone. - If ester is formed, hydrolyze it back with NaOH post-reaction. Cause6->Solution6

Caption: A decision tree for systematically diagnosing the cause of low product yield.

Question 2: My product is impure. TLC shows multiple spots and NMR is complex. What are the likely side-products and how can I avoid them?

Impurity generation is most often a result of poor regioselectivity or over-alkylation.

Table 1: Common Impurities and Mitigation Strategies

Impurity NameStructureReason for FormationPrevention & Removal Strategy
Protocatechuic Acid 3,4-dihydroxybenzoic acidIncomplete reaction.Prevention: Ensure sufficient base, fresh ethylating agent, and adequate reaction time/temperature.[4] Removal: Soluble in basic aqueous solution. Can be removed during an alkaline wash of an organic extract of the esterified product.
3,4-Diethoxybenzoic Acid Both hydroxyl groups are ethylated.Use of excess ethylating agent or harsh reaction conditions (high temperature).Prevention: Use stoichiometric amounts (1.0-1.1 equivalents) of the ethylating agent. Add the agent slowly to the reaction mixture to maintain low instantaneous concentration. Removal: Difficult to separate from the desired product due to similar polarity. Careful column chromatography or fractional crystallization may be required.
Ethyl 3-Ethoxy-4-hydroxybenzoate Carboxylic acid is esterified.Often occurs when ethanol is used as the solvent, especially with acid catalysis or prolonged heating.[5]Prevention: Use an aprotic polar solvent like DMF or acetone instead of ethanol. Removal: The ester can be hydrolyzed back to the carboxylic acid using a basic workup (e.g., reflux with NaOH solution) followed by re-acidification.[6]
4-Ethoxy-3-hydroxybenzoic Acid Isomeric product.Ethylation at the more acidic but less nucleophilic 4-OH position.Prevention: This is thermodynamically less favored. Ensure kinetic control by running the reaction at the lowest feasible temperature that allows for a reasonable reaction rate.
Question 3: The reaction has stalled and is not proceeding to completion, even after several hours. What should I do?

A stalled reaction points to a fundamental issue with one of the core components.

  • Check the Base: The most common culprit is an inactive or insufficient base. If you used a hygroscopic base like potassium carbonate, it may have absorbed moisture from the air, reducing its efficacy.

    • Action: Add a fresh, anhydrous portion of the base to the reaction mixture.

  • Verify Reagent Activity: The ethylating agent, particularly ethyl iodide, can degrade over time, releasing iodine (visible as a brown color). Diethyl sulfate can hydrolyze if exposed to moisture.

    • Action: If the reaction does not restart after adding more base, consider adding a small, fresh aliquot of the ethylating agent.

  • Solvent Issues: Ensure the solvent is appropriate and dry. The presence of excess water can hydrolyze the ethylating agent and interfere with the phenoxide's nucleophilicity.

    • Action: If possible, use anhydrous solvents for the reaction.

Frequently Asked Questions (FAQs)

  • Q1: Should I start with Protocatechuic acid or Ethyl protocatechuate?

    • A1: Starting with Ethyl protocatechuate (the ethyl ester of 3,4-dihydroxybenzoic acid) can be advantageous. It protects the carboxylic acid group, preventing it from being deprotonated by the base. This can lead to a cleaner reaction with fewer side products and simplify the workup, as you won't need to manage the solubility of a carboxylate salt. The final step would be a simple ester hydrolysis to yield the desired product.[6] However, this adds an extra step to the overall synthesis (esterification and subsequent hydrolysis). Starting with Protocatechuic acid is more direct but requires careful control of base stoichiometry to deprotonate both phenolic protons and the carboxylic acid.

  • Q2: Which ethylating agent is best: Diethyl Sulfate or Ethyl Iodide?

    • A2: Both are effective, but have different profiles.

      • Ethyl Iodide (EtI): More reactive than diethyl sulfate, which can lead to faster reaction times. However, it is more expensive, light-sensitive, and has a lower boiling point.

      • Diethyl Sulfate (Et2SO4): Less expensive, more stable, and has a higher boiling point, making it suitable for higher temperature reactions. Crucially, it is a potent and suspected carcinogenic alkylating agent and must be handled with extreme caution in a fume hood with appropriate personal protective equipment. [2]

      • Verdict: For lab-scale synthesis, both are viable. For scale-up and cost-effectiveness, diethyl sulfate is often preferred, but safety protocols are non-negotiable.

  • Q3: How do I best monitor the reaction's progress?

    • A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 30-50% Ethyl Acetate in Hexanes with a few drops of acetic acid to ensure the carboxylic acid spots are sharp. You will be able to visualize the consumption of the starting material and the appearance of the mono-ethylated product and the di-ethylated side-product. The product should have a higher Rf than the highly polar starting material. For more precise, quantitative monitoring, High-Performance Liquid Chromatography (HPLC) can be used.[7]

  • Q4: What is the optimal purification method?

    • A4: The standard procedure involves an acid-base workup followed by recrystallization .

      • After the reaction is complete, cool the mixture and dilute it with water.

      • Perform a basic wash (e.g., with NaHCO₃ solution) to remove any unreacted starting material if you started with the ester.

      • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. This will precipitate your carboxylic acid product.[8]

      • Filter the solid product.

      • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or acetone/water mixture, to achieve high purity.[9]

Purification_Workflow Start Crude Reaction Mixture Quench Quench reaction (e.g., add water) Start->Quench Acidify Acidify to pH 2-3 (e.g., with 2M HCl) Quench->Acidify Precipitate Precipitation of Crude Product Acidify->Precipitate Filter Isolate solid by vacuum filtration Precipitate->Filter Recrystallize Recrystallize from suitable solvent (e.g., Ethanol/Water) Filter->Recrystallize Dry Dry pure product under vacuum Recrystallize->Dry Final Pure this compound Dry->Final

Caption: Step-by-step workflow for the purification of the final product.

Detailed Experimental Protocol (Example)

This protocol is a representative example and should be adapted based on your specific laboratory conditions and scale.

Synthesis of this compound from Protocatechuic Acid

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add protocatechuic acid (10.0 g, 64.9 mmol) and acetone (100 mL).

    • Add anhydrous potassium carbonate (22.4 g, 162.2 mmol, 2.5 eq).

  • Addition of Ethylating Agent:

    • While stirring vigorously, add diethyl sulfate (9.5 mL, 71.4 mmol, 1.1 eq) dropwise over 15 minutes at room temperature. Caution: Handle diethyl sulfate in a certified chemical fume hood.

  • Reaction:

    • Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 6-8 hours.

    • Monitor the reaction by TLC (Mobile Phase: 50% Ethyl Acetate/Hexanes + 1% Acetic Acid) until the starting material spot has been consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.

    • Dissolve the residue in water (150 mL) and extract with ethyl acetate (2 x 50 mL) to remove the di-ethylated byproduct.

    • Carefully acidify the aqueous layer to pH ~2 with concentrated HCl. A white precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid by vacuum filtration, washing with cold water.

    • Recrystallize the crude product from a hot ethanol/water solution to yield pure this compound as white crystals.

    • Dry the crystals in a vacuum oven. The expected yield is typically in the range of 60-75%.

References

  • Strategies for improving the production of bio-based vanillin. PMC - NIH. [Link]
  • Experiment 12. Preparation of 4-acetoxybenzoic acid. University of Southampton. [Link]
  • US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
  • Williamson ether synthesis. Wikipedia. [Link]
  • Williamson Ether Synthesis. Chemistry Steps. [Link]
  • What are the factors that would affect the yield and purity of ethyl ethanoate during the labor
  • CN103467261B - Synthesizing method of ethyl vanillin.

Sources

Technical Support Center: Synthesis of 3-Ethoxy-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethoxy-4-hydroxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the integrity and reproducibility of your experimental results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the ethylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

Q1: My reaction yield is significantly lower than expected, and I'm observing multiple spots on my TLC plate. What are the likely causes?

A1: Low yields and multiple products are often interconnected, pointing towards incomplete reactions or the prevalence of side reactions. The primary synthesis route, a Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group on vanillic acid followed by nucleophilic attack on an ethylating agent (e.g., diethyl sulfate or ethyl iodide).

Potential Causes & Solutions:

  • Incomplete Reaction: The most common impurity is unreacted vanillic acid [1][2]. This can be due to:

    • Insufficient Base: The base (e.g., NaOH, K₂CO₃) may not have been sufficient to fully deprotonate the vanillic acid. Ensure at least one molar equivalent of a strong enough base is used.

    • Poor Solubility: Vanillic acid or its salt may not be fully soluble in the chosen solvent, limiting its availability to react. Consider solvent systems like ethanol/water or DMF to improve solubility.

    • Low Reaction Temperature or Time: Ensure the reaction is heated appropriately (typically 50-80 °C) and for a sufficient duration to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reaction - O-Ethylation at the Carboxylic Acid: While less common under basic conditions, esterification can occur, especially if ethanol is used as the solvent at elevated temperatures for prolonged periods, leading to the formation of ethyl 3-ethoxy-4-hydroxybenzoate . To mitigate this, use a non-alcoholic solvent like acetone or DMF if esterification is suspected.

  • Side Reaction - Di-Ethylation: A significant byproduct can be 3,4-diethoxybenzoic acid [3]. This occurs if the reaction conditions are too harsh (e.g., excess ethylating agent, high temperatures), causing the newly formed this compound to be deprotonated at the remaining hydroxyl group and subsequently ethylated.

    • Solution: Use a stoichiometric amount of the ethylating agent (approx. 1.0-1.1 equivalents). Add the ethylating agent slowly to the reaction mixture to maintain better control over the reaction.

Q2: My final product is off-color (e.g., pink, brown, or tan) after workup and isolation. What is the source of this discoloration?

A2: Discoloration typically points to the presence of trace impurities, often from oxidation or residual reagents. Phenolic compounds, like the starting material and product, are susceptible to oxidation.

Potential Causes & Solutions:

  • Oxidation of Phenols: Vanillic acid and the product can oxidize, especially under basic conditions in the presence of air, to form colored quinone-like structures.

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. During the acidic workup, adding a small amount of a reducing agent like sodium bisulfite can help prevent discoloration[4].

  • Residual Reagents or Byproducts: Impurities from the ethylating agent or colored byproducts from side reactions can also impart color.

    • Solution: Ensure the workup procedure effectively removes all unreacted starting materials and byproducts. Purification via recrystallization is highly effective at removing colored impurities. A charcoal (Norit) treatment during recrystallization can also be employed to remove colored bodies[4].

Q3: My NMR/HPLC analysis shows an unexpected peak. How can I identify it?

A3: Identifying unknown peaks requires a systematic approach based on the reaction chemistry. The most probable impurities are structurally related to the starting materials or the product.

Common Impurities and Their Identification:

Impurity NameStructureIdentification Notes (¹H NMR in CDCl₃)
Vanillic Acid (Starting Material)4-hydroxy-3-methoxybenzoic acidPresence of a methoxy singlet (~3.9 ppm) instead of an ethoxy quartet/triplet. The aromatic protons will have slightly different chemical shifts.
3,4-Diethoxybenzoic Acid (Side-product)3,4-diethoxybenzoic acidTwo distinct ethoxy groups will be visible. Expect two quartets and two triplets in the ~1.4-1.5 ppm (triplets) and ~4.1-4.2 ppm (quartets) regions.
Ethyl 3-ethoxy-4-hydroxybenzoate (Ester side-product)Ethyl 3-ethoxy-4-hydroxybenzoateAn additional ethoxy group from the ester will be present, typically with a quartet around 4.3-4.4 ppm.

A combination of HPLC with a reference standard and spectroscopic methods like NMR and Mass Spectrometry (MS) is the most reliable way to confirm the identity of impurities[5].

Section 2: Frequently Asked Questions (FAQs)

  • Q: What are the most common impurities found in the synthesis of this compound?

    • A: The most prevalent impurities are typically unreacted vanillic acid (the starting material) and the over-ethylated byproduct, 3,4-diethoxybenzoic acid[3]. Residual solvents from the reaction or purification may also be present.

  • Q: How can I effectively purify my crude this compound?

    • A: Recrystallization is the most effective and common method. A suitable solvent system is typically an ethanol/water or acetic acid/water mixture. The crude product is dissolved in the minimum amount of hot solvent, and then cooled slowly to allow for the formation of pure crystals, leaving impurities behind in the mother liquor.

  • Q: What analytical techniques are best for assessing the purity of the final product?

    • A: High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity assessment, allowing for the separation and quantification of impurities as a percentage of the total peak area[5]. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools[1][5].

Section 3: Key Protocols & Methodologies

Protocol 1: Purification by Recrystallization

Objective: To remove unreacted starting materials, side-products, and colored impurities from crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flask, heating mantle/hot plate, Buchner funnel, filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat gently.

  • If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight) and heat for another 5-10 minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Slowly add hot deionized water to the hot filtrate until the solution becomes slightly turbid (cloudy).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: HPLC Method for Impurity Profiling

Objective: To quantify the purity of this compound and detect related impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg/mL of the sample in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Section 4: Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction and a common side reaction, as well as a logical workflow for troubleshooting.

G cluster_main Main Synthesis Route cluster_side Common Side Reaction SM Vanillic Acid Base + Base + Ethylating Agent SM->Base Product This compound (Desired Product) Base->Product Product_side This compound Excess + Excess Base + Excess Ethylating Agent Product_side->Excess Impurity 3,4-Diethoxybenzoic Acid (Impurity) Excess->Impurity G Start Impure Product Obtained Analysis Analyze by TLC/HPLC/NMR Start->Analysis Decision1 Major Impurity Detected? Analysis->Decision1 UnreactedSM Unreacted Vanillic Acid Decision1->UnreactedSM Yes SideProduct Side-Product (e.g., Di-ethoxy) Decision1->SideProduct Yes Purify Purify by Recrystallization Decision1->Purify No (Minor Impurities) Optimize Optimize Reaction: - Check Stoichiometry - Increase Reaction Time/Temp UnreactedSM->Optimize Modify Modify Conditions: - Reduce Ethylating Agent - Control Temperature SideProduct->Modify Optimize->Start Modify->Start Final Pure Product Purify->Final

Caption: Troubleshooting workflow for impurity identification and resolution.

References

  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • 3-Ethoxy-4-hydroxybenzaldehyde - ResearchG
  • Protocatechuic acid - Organic Syntheses Procedure. [Link]
  • This compound | C9H10O4 - PubChem. [Link]
  • CN102190580A - Preparation method of 3-ethoxy-4-hydroxymandelic acid used as intermediate for synthesizing ethyl vanillin.
  • Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google P
  • New synthesis process for 2,3,4-trimethoxybenzoic acid - ResearchG
  • Preparation of 3-amino-4-hydroxybenzoic acids - European P
  • Vanillic Acid-impurities - Pharmaffili
  • Vanillin Impurities and Rel
  • Veratric Acid(3,4-Dimethoxybenzoic Acid)
  • ETHYL VANILLIN -
  • Vanillic acid - Wikipedia. [Link]
  • Ethyl vanill
  • CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid.
  • Ethylvanillin | C9H10O3 - PubChem. [Link]

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Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Ethoxy-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth, scientifically grounded answers to common chromatographic challenges encountered during the analysis of 3-Ethoxy-4-hydroxybenzoic acid. As Senior Application Scientists, we understand that achieving a perfectly symmetrical peak is critical for accurate quantification and robust method development. This document will walk you through the causes and solutions for peak tailing, moving from general principles to specific, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with this compound. What are the most likely causes?

Peak tailing is a common issue in HPLC and typically points to unwanted secondary interactions between your analyte and the stationary phase, or physical problems within the HPLC system.[1][2] For an acidic compound like this compound, which contains both a carboxylic acid and a phenolic hydroxyl group, the primary chemical causes are:

  • Secondary Silanol Interactions: The most frequent cause of peak tailing for polar and ionizable compounds is the interaction with residual silanol groups (Si-OH) on the silica-based stationary phase.[3][4] These silanols can become negatively charged (Si-O⁻) and interact with your analyte through hydrogen bonding or ion-exchange mechanisms, causing a portion of the analyte molecules to lag behind, resulting in a tail.[5]

  • Incorrect Mobile Phase pH: The pH of your mobile phase dictates the ionization state of both your analyte and the surface silanols.[6] If the pH is not optimized, these interactions are exacerbated.

  • Metal Chelation: The presence of trace metal impurities (e.g., iron, aluminum) in the silica matrix or from stainless steel components can lead to chelation with your analyte, which has chelating functional groups.[4][7] This creates another retention mechanism that contributes to peak distortion.

  • Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to peak asymmetry.[4]

Physical or system-related issues include voids at the head of the column, excessive extra-column volume from tubing, or poorly made fittings.[1] A key diagnostic is to check if all peaks in your chromatogram are tailing. If so, the problem is likely physical; if only certain peaks (like your acidic analyte) are tailing, the cause is almost certainly chemical.[1]

In-Depth Troubleshooting Guides

Q2: How exactly does mobile phase pH cause peak tailing for my analyte, and how do I select the right pH?

This is the most critical parameter to control for ionizable compounds.[6][8] The goal is to achieve "ion suppression"—forcing the analyte into a single, neutral (non-ionized) state to ensure consistent interaction with the non-polar stationary phase.[6]

The Chemistry Explained:

This compound has two key ionizable groups: a carboxylic acid and a phenolic hydroxyl.

  • The carboxylic acid group (-COOH) has a predicted pKa of approximately 4.47.[9] At a pH above this value, it will be deprotonated to its anionic form (-COO⁻).

  • The phenolic hydroxyl group (-OH) is much less acidic, with a pKa well above typical reversed-phase operating pH (likely around 9-10, similar to 4-hydroxybenzoic acid's second pKa of 9.23[10]).

Simultaneously, the stationary phase's residual silanol groups are acidic (pKa ~3.5-5).[11] At a mobile phase pH above ~4, these silanols become deprotonated and negatively charged (SiO⁻), creating sites for unwanted ionic interactions.[11][12]

The Problem Scenario (Incorrect pH): If you operate at a pH of 6, your analyte's carboxyl group is fully deprotonated (negatively charged), and the column's silanol groups are also deprotonated (negatively charged). This can lead to charge repulsion, but more importantly, it signifies a mixed-mode separation where multiple retention mechanisms are at play, a primary cause of peak tailing.[2]

The Solution (Optimal pH): To achieve a sharp, symmetrical peak, you must suppress the ionization of both the analyte's carboxylic acid and the column's silanol groups.[3][7]

  • Recommendation: Adjust your mobile phase pH to be at least 1.5-2 pH units below the analyte's pKa.[13][14] For this compound (pKa ≈ 4.47), a mobile phase pH between 2.5 and 3.0 is ideal.

  • Effect: At this low pH, the carboxylic acid is fully protonated (-COOH) and neutral, promoting ideal reversed-phase retention. It also protonates the vast majority of surface silanols (-SiOH), preventing them from becoming negatively charged and minimizing secondary ionic interactions.[3][14]

pH of Mobile PhaseAnalyte State (-COOH group)Silanol State (-SiOH)Expected Peak Shape
pH 2.5 - 3.0 Protonated (Neutral) Protonated (Neutral) Symmetrical, Sharp
pH 4.5 (at pKa)50% Ionized / 50% NeutralPartially IonizedBroad, possibly split[6]
pH > 6.0Deprotonated (Anionic)Deprotonated (Anionic)Tailing
Q3: My peak is still tailing even after adjusting the pH. Could my HPLC column be the issue?

Yes, even with an optimized mobile phase, the column itself is a major factor. The issue often lies with the activity of residual silanol groups that were not removed during the manufacturing process.[4][5]

The Role of End-capping:

HPLC column manufacturers bond a stationary phase (like C18) to the silica surface. However, due to steric hindrance, not all surface silanols can be covered.[15] The process of "end-capping" uses a small silane reagent (like trimethylsilane) to react with and "cap" many of these remaining silanols.[16][17]

  • Standard End-capped Columns: These are suitable for many applications and significantly reduce silanol activity.[1]

  • Double or Triple End-capped Columns: For particularly sensitive basic or acidic compounds, columns that have undergone multiple end-capping steps offer superior inertness and produce better peak shapes.[16][18]

Troubleshooting Steps for Your Column:

  • Verify Column Type: Ensure you are using a high-quality, end-capped, high-purity silica column. Non-end-capped columns will almost always produce tailing for polar analytes like this.[15][19]

  • Consider Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade, especially if operated outside the recommended pH range.[4] This can expose more active silanols or create voids.

  • Check for Column Overload: This occurs when the injected mass of the analyte exceeds the column's capacity.[4] The peak shape will often be a "right triangle."

    • Protocol: Perform a dilution series. Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves and becomes more symmetrical at lower concentrations, you are overloading the column.

Experimental Workflow: Diagnosing Column Issues

G start Peak Tailing Observed (pH is Optimized) check_all Do ALL peaks in the chromatogram tail? start->check_all chem_issue Chemical Issue: Analyte-Specific Interaction check_all->chem_issue No, only analyte peak phys_issue Physical Issue: System Problem check_all->phys_issue Yes verify_col 1. Verify Column is High-Purity & End-Capped chem_issue->verify_col check_fittings Check Fittings & Tubing for dead volume phys_issue->check_fittings check_void Reverse flush column at low flow to check for void phys_issue->check_void dilution 2. Perform Dilution Series (10x, 100x) verify_col->dilution overload Peak shape improves? YES: Column Overload dilution->overload no_overload NO: Likely Silanol Activity or Contamination dilution->no_overload flush_col 3. Flush Column (See Protocol) no_overload->flush_col replace_col 4. Replace with New, High-Inertness Column flush_col->replace_col

Caption: Troubleshooting workflow for column-related peak tailing.

Q4: What if secondary interactions are still a problem? Are there other mobile phase or hardware solutions?

If pH optimization and a high-quality column are not sufficient, you may be dealing with highly active silanols or metal chelation.

1. Mitigating Silanol Interactions with Mobile Phase Additives:

While modern columns make this less necessary, adding a "competing base" like triethylamine (TEA) to the mobile phase can sometimes help. TEA is a basic compound that will preferentially interact with the acidic silanol sites, effectively masking them from your analyte. However, be aware that TEA can be difficult to flush from a column and may impact MS detection if used. Increasing the buffer concentration (e.g., to 25-50 mM) can also help mask residual silanol activity.[7]

2. Addressing Metal Chelation:

The ortho-positioning of the hydroxyl and carboxyl groups on your analyte can act as a chelator for metal ions. If your silica has metal impurities, or if you are using a standard stainless steel HPLC system, this can be a hidden cause of tailing.[4][7]

  • Solution: Add a small amount of a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1 mM).[20][21] EDTA will bind to free metal ions in the system, preventing them from interacting with your analyte.

  • Hardware Consideration: If metal chelation is a persistent issue, consider using a bio-inert or PEEK-lined HPLC system and column to minimize contact with metallic surfaces.

Visualizing Analyte-Stationary Phase Interactions

G cluster_0 Ideal Reversed-Phase Interaction (Low pH) cluster_1 Secondary Silanol Interaction (Higher pH) analyte_ideal Analyte (Neutral) R-COOH c18_ideal C18 Chain analyte_ideal->c18_ideal Hydrophobic Interaction (Good Peak Shape) silica_ideal Silica Surface -Si-OH (Neutral) c18_ideal->silica_ideal analyte_sec Analyte (Anionic) R-COO⁻ silanol_sec Ionized Silanol -Si-O⁻ analyte_sec->silanol_sec Ionic Interaction (Peak Tailing) silica_sec Silica Surface silanol_sec->silica_sec G start Peak Tailing Observed (pH is Optimized) check_all Do ALL peaks in the chromatogram tail? start->check_all chem_issue Chemical Issue: Analyte-Specific Interaction check_all->chem_issue No, only analyte peak phys_issue Physical Issue: System Problem check_all->phys_issue Yes verify_col 1. Verify Column is High-Purity & End-Capped chem_issue->verify_col check_fittings Check Fittings & Tubing for dead volume phys_issue->check_fittings check_void Reverse flush column at low flow to check for void phys_issue->check_void dilution 2. Perform Dilution Series (10x, 100x) verify_col->dilution overload Peak shape improves? YES: Column Overload dilution->overload no_overload NO: Likely Silanol Activity or Contamination dilution->no_overload flush_col 3. Flush Column (See Protocol) no_overload->flush_col replace_col 4. Replace with New, High-Inertness Column flush_col->replace_col G cluster_0 Ideal Reversed-Phase Interaction (Low pH) cluster_1 Secondary Silanol Interaction (Higher pH) analyte_ideal Analyte (Neutral) R-COOH c18_ideal C18 Chain analyte_ideal->c18_ideal Hydrophobic Interaction (Good Peak Shape) silica_ideal Silica Surface -Si-OH (Neutral) c18_ideal->silica_ideal analyte_sec Analyte (Anionic) R-COO⁻ silanol_sec Ionized Silanol -Si-O⁻ analyte_sec->silanol_sec Ionic Interaction (Peak Tailing) silica_sec Silica Surface silanol_sec->silica_sec

Sources

Technical Support Center: Chromatographic Analysis of 3-Ethoxy-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving Optimal Peak Resolution

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving sharp, symmetrical, and well-resolved peaks is paramount for accurate quantification and robust analytical methods. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, in-depth resource for troubleshooting and optimizing the chromatographic separation of 3-Ethoxy-4-hydroxybenzoic acid. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your method development.

Part 1: Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common initial hurdles encountered during the analysis of this compound.

Q1: My peak for this compound is showing significant tailing. What is the most likely cause?

A: The primary cause of peak tailing for an acidic compound like this compound is undesirable secondary ionic interactions with the stationary phase.[1] This typically occurs when residual silanol groups (Si-OH) on the silica surface of the column become deprotonated (Si-O⁻) and interact with the analyte.[2][3] This creates a secondary, non-hydrophobic retention mechanism, leading to a distorted, tailing peak shape. The issue is exacerbated if the mobile phase pH is not correctly controlled.[4]

Q2: What is the pKa of this compound, and why is it critical for my HPLC method?

A: The predicted acid dissociation constant (pKa) for the carboxylic acid group of this compound is approximately 4.47.[5] This value is the single most important chemical property for developing a robust reversed-phase HPLC method. At a pH near the pKa, the molecule will exist as a mixture of its neutral (protonated) and ionized (deprotonated) forms.[4] These two forms have different hydrophobicities and will interact with the stationary phase differently, resulting in peak broadening or severe tailing. To achieve sharp, symmetrical peaks, it is essential to control the mobile phase pH to ensure the analyte is in a single, stable ionic state.[6][7]

Q3: What is a good starting mobile phase for analyzing this compound in reversed-phase HPLC?

A: An excellent starting point is a mobile phase with a pH set at least 1.5 to 2 units below the analyte's pKa to ensure it is fully protonated (neutral).[4][6] For this compound (pKa ≈ 4.47), a mobile phase pH of 2.5–3.0 is ideal. A typical starting mobile phase would be:

  • Aqueous Phase (A): Water with 0.1% Formic Acid or 0.1% Phosphoric Acid (pH ≈ 2.5-2.8).

  • Organic Phase (B): Acetonitrile or Methanol.

Begin with a gradient elution, for example, 5% to 95% B over 15-20 minutes, to determine the approximate elution time before optimizing for an isocratic or refined gradient method.

Q4: I'm observing co-elution with an unknown impurity. What's the first thing I should try to improve separation?

A: If you are facing a co-elution issue, the goal is to alter the selectivity of your separation. The simplest first step is to change the organic solvent.[8] Acetonitrile and methanol interact differently with both the analyte and the stationary phase due to differences in polarity, viscosity, and their ability to engage in hydrogen bonding.[9] Switching from acetonitrile to methanol (or vice versa) can change the elution order or increase the spacing between peaks, often resolving the co-elution without needing to change the column or other parameters.[8]

Part 2: In-Depth Troubleshooting Guide

When initial adjustments are not sufficient, a more systematic approach is required. This guide breaks down complex resolution problems into their fundamental causes and provides targeted solutions.

Problem 1: Asymmetrical Peaks (Tailing Factor, Tf > 1.5)

Peak tailing compromises accurate integration and can hide small impurities under the tail of the main peak.[10] The troubleshooting path depends on whether the tailing is specific to your analyte or affects all peaks in the chromatogram.

Start Peak Tailing Observed (Tf > 1.5) CheckAllPeaks Does tailing affect ALL peaks or just the analyte? Start->CheckAllPeaks AnalyteSpecific Analyte-Specific Tailing CheckAllPeaks->AnalyteSpecific  Just Analyte SystemicIssue Systemic / General Tailing CheckAllPeaks->SystemicIssue All Peaks   Cause1 Primary Cause: Chemical Interactions AnalyteSpecific->Cause1 Solution1C 3. Check for Sample Overload (Dilute sample 10x and re-inject) AnalyteSpecific->Solution1C Cause2 Primary Cause: Physical Obstruction / Void SystemicIssue->Cause2 Solution1A 1. Lower Mobile Phase pH (Target: 2.5-3.0) Cause1->Solution1A Solution1B 2. Use High-Purity, End-Capped Column Cause1->Solution1B Solution2A 1. Reverse and flush column to clear frit blockage Cause2->Solution2A Solution2B 2. Check for column void (Replace column if necessary) Cause2->Solution2B

Caption: Troubleshooting workflow for peak tailing.

  • Optimize Mobile Phase pH (The Causative Fix): As established, the most effective way to prevent tailing for this compound is to suppress the ionization of both the carboxylic acid and the residual silanols on the column. By lowering the mobile phase pH to 2.5-3.0 with an acid modifier (e.g., 0.1% formic acid), you ensure the analyte is in its neutral, more hydrophobic form and that the silanols are protonated, eliminating the secondary ionic retention mechanism.[3][4][6]

  • Evaluate Your Column: Modern columns are designed to minimize tailing. If you are using an older column, consider switching to one with:

    • High-Purity, End-Capped Silica: These columns have a lower concentration of residual silanols and are "end-capped" by reacting those silanols with a small silylating agent, effectively shielding them from interaction with analytes.[1][2]

  • Test for Sample Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to peak distortion.[4][11] To diagnose this, prepare a 1:10 dilution of your sample and inject it. If the peak shape improves and becomes more symmetrical, sample overload was a contributing factor.

Problem 2: Poor Resolution & Co-elution (Resolution, Rs < 1.5)

Resolution is a function of both column efficiency (how sharp the peaks are) and selectivity (how far apart their centers are). When peaks overlap, one or both of these factors must be improved.

Start Poor Resolution / Co-elution (Rs < 1.5) Goal Goal: Increase Peak Separation Start->Goal ImproveEfficiency Strategy 1: Improve Efficiency (N) (Sharper Peaks) Goal->ImproveEfficiency ImproveSelectivity Strategy 2: Improve Selectivity (α) (Change Relative Retention) Goal->ImproveSelectivity SolutionE1 1. Decrease flow rate ImproveEfficiency->SolutionE1 SolutionE2 2. Use a longer column or one with smaller particles (UHPLC) ImproveEfficiency->SolutionE2 SolutionE3 3. Optimize column temperature (e.g., 30-40 °C) ImproveEfficiency->SolutionE3 SolutionS1 1. Change organic solvent (Acetonitrile ↔ Methanol) ImproveSelectivity->SolutionS1 SolutionS2 2. Make gradient shallower (Increase run time) ImproveSelectivity->SolutionS2 SolutionS3 3. Change stationary phase (e.g., C18 → Phenyl-Hexyl) ImproveSelectivity->SolutionS3

Sources

Technical Support Center: Degradation of 3-Ethoxy-4-hydroxybenzoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Ethoxy-4-hydroxybenzoic acid (also known as Ethyl Vanillic Acid). This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound in aqueous environments. As Senior Application Scientists, our goal is to provide not just protocols, but the rationale behind them, ensuring your experiments are robust and your results are reliable.

Section 1: Understanding the Stability Profile of this compound

This compound is a benzoic acid derivative with phenolic and ether functional groups.[1] This structure dictates its susceptibility to various degradation pathways. The benzene ring, substituted with an electron-donating hydroxyl (-OH) group and an ethoxy (-OCH₂CH₃) group, is activated towards electrophilic substitution and oxidation.[2] The carboxylic acid group can undergo decarboxylation under thermal stress.[3][4] Understanding these inherent chemical liabilities is the first step in designing stable formulations and predicting potential degradation products.

Physicochemical Properties

A summary of key properties is essential for experimental design.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₉H₁₀O₄PubChem[1]
Molecular Weight 182.17 g/mol PubChem[1]
CAS Number 5438-38-0PubChem[1]
Predicted pKa 4.47 ± 0.10Guidechem[5]
Solubility Slightly soluble in boiling water; soluble in organic solvents like ethanol and methanol.Benchchem[6]

Section 2: Troubleshooting Experimental & Analytical Issues

This section addresses common problems encountered during the analysis of this compound degradation, presented in a question-and-answer format.

Question: I am observing inconsistent degradation rates in replicate experiments. What is causing this variability?

Answer: This is a common issue often rooted in subtle variations in experimental conditions. Consider these factors:

  • pH Control: The stability of benzoic acid derivatives is highly pH-dependent.[7] Small shifts in the pH of your aqueous solution can significantly alter hydrolysis rates. Ensure your buffer system has adequate capacity for the duration of the experiment.

  • Dissolved Oxygen: The phenolic hydroxyl group is susceptible to oxidation. The amount of dissolved oxygen in your aqueous solution can vary between setups. To minimize this, consider de-gassing your solutions by sparging with an inert gas like nitrogen or argon before starting the experiment.

  • Trace Metal Contamination: Metal ions can catalyze oxidative degradation. Use high-purity water (e.g., Type I ultrapure) and ensure all glassware is scrupulously cleaned or acid-washed to remove any trace metal contaminants.

  • Light Exposure: Phenolic compounds can be photosensitive.[8] Ensure your reaction vessels are protected from ambient light by using amber glassware or covering them with aluminum foil, unless you are specifically studying photodegradation.

Question: My HPLC chromatogram shows a drifting baseline or "ghost peaks" during a stability study. How can I fix this?

Answer: Baseline issues often point to problems with your analytical method or system, which can be exacerbated during long stability runs.

  • Mobile Phase Instability: If your mobile phase contains a low concentration of buffer salts, it may be prone to microbial growth over time. Prepare fresh mobile phase daily. Also, ensure the organic and aqueous components are fully miscible and pre-mixed to avoid precipitation on the column.

  • Column Equilibration: Insufficient column equilibration is a primary cause of baseline drift. Before starting your analytical sequence, ensure the column is flushed with the initial mobile phase conditions for at least 10-15 column volumes or until a stable baseline is achieved.

  • Sample Matrix Effects: If your sample is in a complex buffer, components of the buffer may be precipitating or interacting with the column. Perform a "blank" injection (running only the sample vehicle through the HPLC) to see if the matrix itself is causing the issue.

Troubleshooting Logic for HPLC Analysis

This diagram provides a systematic approach to diagnosing common HPLC issues.

HPLC_Troubleshooting start HPLC Issue Observed issue_peaks Unexpected Peaks or Baseline Noise? start->issue_peaks issue_resolution Poor Peak Shape or Resolution? start->issue_resolution check_blank Inject Blank (Solvent/Matrix) issue_peaks->check_blank Yes adjust_gradient Optimize Gradient Slope or Isocratic Hold issue_resolution->adjust_gradient Yes check_mobile_phase Prepare Fresh Mobile Phase & Degas Thoroughly check_blank->check_mobile_phase Peaks still present check_column Check Column Health (Efficiency, Backpressure) check_mobile_phase->check_column Issue persists adjust_ph Adjust Mobile Phase pH adjust_gradient->adjust_ph Tailing or co-elution adjust_ph->check_column Issue persists

Caption: A decision tree for troubleshooting common HPLC analytical problems.

Question: I am trying to identify degradation products, but the mass spectrometry (MS) signal is weak or non-existent. What should I do?

Answer: Poor MS signal can be frustrating. Here’s how to approach this problem:

  • Ionization Mode: Ensure you are using the appropriate ionization mode. For a carboxylic acid like this compound and its likely degradants, Electrospray Ionization (ESI) in negative mode is typically the best choice, as it will readily deprotonate the acidic carboxyl and phenolic hydroxyl groups.

  • Mobile Phase Additives: The presence of non-volatile buffers (e.g., phosphate) in your HPLC mobile phase will suppress the MS signal. Switch to a volatile buffer system like ammonium formate or ammonium acetate, or use additives like formic acid (for positive mode) or ammonia/ammonium hydroxide (for negative mode).

  • Concentration: Your degradation products may be present at very low concentrations. Consider concentrating your sample using solid-phase extraction (SPE) or by gentle evaporation under a stream of nitrogen before LC-MS analysis.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound in an aqueous solution?

A1: Based on its chemical structure and data from similar compounds, four primary degradation pathways should be considered:

  • Hydrolysis: The ethoxy group (an ether linkage) can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially yielding 3,4-dihydroxybenzoic acid (protocatechuic acid) and ethanol.

  • Oxidation: The phenol moiety is sensitive to oxidation, which can be initiated by dissolved oxygen, metal ions, or oxidizing agents. This can lead to the formation of quinone-like structures or even ring-opening products.

  • Photodegradation: Aromatic phenols can absorb UV light. While direct photolysis may be slow, photosensitized degradation in the presence of other chromophores is a significant risk.[8] This pathway often leads to the formation of dimers.[8][9]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as CO₂, leading to the formation of 2-ethoxyphenol.[4][10]

Potential Degradation Pathways

Degradation_Pathways Parent This compound Oxidation Oxidation (O₂, H₂O₂, Metals) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV Light) Parent->Photolysis Thermal Thermal Stress (Heat) Parent->Thermal Prod_Ox Quinones & Ring-Opened Products Oxidation->Prod_Ox Prod_Hy 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) Hydrolysis->Prod_Hy Prod_Ph Dimerized Products Photolysis->Prod_Ph Prod_Th 2-Ethoxyphenol Thermal->Prod_Th

Caption: Predicted degradation pathways for this compound.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: To ensure the integrity of your stock solution, follow these guidelines:

  • Solvent: Use a high-purity, degassed solvent in which the compound is stable and soluble, such as methanol or acetonitrile. Avoid purely aqueous solutions for long-term storage.

  • Temperature: Store solutions at low temperatures (2-8°C or -20°C) to slow the rate of any potential degradation.

  • Light Protection: Always store solutions in amber vials or protect them from light to prevent photodegradation.

  • Headspace: Minimize the headspace in the vial to reduce the amount of oxygen available for oxidative degradation. Consider overlaying the solution with an inert gas like argon before sealing.

  • Duration: Prepare stock solutions as freshly as possible. For long-term studies, it is advisable to qualify the stability of the stock solution itself.

Q3: How do I perform a forced degradation study to understand the stability of my compound?

A3: A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method.[11][12] The goal is to achieve a modest amount of degradation (typically 5-20%) to ensure you can detect the degradants without completely destroying the parent compound.[11] A detailed protocol is provided in the next section.

Section 4: Detailed Experimental Protocol

Protocol: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to develop a stability-indicating analytical method.[13]

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Conditions:

    • For each condition, mix 5 mL of the stock solution with 5 mL of the stressor solution in a suitable vial. Run a control sample in parallel (5 mL stock + 5 mL pure water).

    • Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.[13][14]

    • Alkaline Hydrolysis: Add 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[13][14]

    • Oxidative Degradation: Add 6% Hydrogen Peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, 12, and 24 hours.[13]

    • Thermal Degradation: Evaporate the solvent from 5 mL of the stock solution to obtain a solid film. Place the vial in an oven at 80°C for 48 hours. Reconstitute the residue in the mobile phase before analysis.

    • Photolytic Degradation: Expose the stock solution (in a quartz cuvette or clear glass vial) to a photostability chamber with a light source conforming to ICH Q1B guidelines (UV and visible light). Keep a control sample wrapped in aluminum foil in the same chamber. Analyze after a defined exposure period (e.g., 1.2 million lux hours).

  • Sample Analysis:

    • Analyze all stressed samples, neutralized samples, and controls by a suitable reverse-phase HPLC method with UV detection (e.g., at the λmax of the parent compound) and preferably with mass spectrometric detection (LC-MS) for peak identification.

Experimental Workflow for Forced Degradation

Workflow cluster_stress Apply Stress Conditions A Prepare 1 mg/mL Stock Solution B Aliquot Stock for Each Stress Condition A->B C1 Acid (HCl, 60°C) B->C1 C2 Base (NaOH, RT) B->C2 C3 Oxidation (H₂O₂, RT) B->C3 C4 Thermal (80°C, solid) B->C4 C5 Photolytic (ICH Q1B) B->C5 D Sample at Time Points & Neutralize (if needed) C1->D C2->D C3->D C4->D C5->D E Analyze via HPLC-UV/MS D->E F Compare Stressed vs. Control: Identify Degradants & Assess Peak Purity E->F

Caption: Step-by-step workflow for conducting a forced degradation study.

Section 5: Data Summary

Summary of Forced Degradation Conditions and Potential Products

The following table summarizes the expected outcomes and key products to monitor for each stress condition.

Stress ConditionTypical Reagents & SetupPotential Degradation ProductsPrimary Mechanism
Acidic Hydrolysis 0.1 M - 1 M HCl, 60-80°C3,4-Dihydroxybenzoic acidHydrolysis of ether linkage
Alkaline Hydrolysis 0.1 M - 1 M NaOH, RT-60°C3,4-Dihydroxybenzoic acidHydrolysis of ether linkage
Oxidation 3-30% H₂O₂, RTHydroxylated species, quinones, ring-opened productsOxidation of phenol
Thermal 80-100°C, solid state or solution2-EthoxyphenolDecarboxylation
Photolysis UV/Visible light (ICH Q1B)Dimerized moleculesPhotochemical reaction

References

  • An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applic
  • This compound | C9H10O4 | CID 95085.
  • Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by...
  • 4-Hydroxybenzoic Acid: Properties, Production And Uses. Chemcess.
  • (PDF) 3-Ethoxy-4-hydroxybenzaldehyde.
  • NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
  • (PDF) Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate.
  • 4-hydroxybenzoic acid. OECD SIDS.
  • Stability and degradation of 4-Hydroxybenzoic acid solutions. Benchchem.
  • Ethyl Vanillate Dehydrogenase inhibitor. Selleck Chemicals.
  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
  • Ethylvanillin | C9H10O3 | CID 8467.
  • Degradation of benzoic acid and its derivatives in subcritical w
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Manufacturing of Vanillin from Lignin via Photocatalytic Degradation by using Titanium Dioxide Photocatalyst.
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • ANALYTICAL METHODS FOR THE DEGRAD
  • UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degrad
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Why Does Benzoic Acid Not Dissolve in Water? Everything You Need to Know. Echemi.
  • UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation | Request PDF.
  • Forced Degrad
  • This compound 5438-38-0 wiki. Guidechem.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA)
  • Benzoic acid. Wikipedia.

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Overcoming solubility issues with 3-Ethoxy-4-hydroxybenzoic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Ethoxy-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome common solubility challenges encountered during experimental assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

This compound, also known as Ethyl Protocatechuate, is a phenolic acid derivative. Its structure, containing both a carboxylic acid and a phenolic hydroxyl group, dictates its solubility profile. It is generally characterized by:

  • Poor aqueous solubility at neutral and acidic pH.[1]

  • Good solubility in polar organic solvents like ethanol and acetone.[1][2]

  • Moderate solubility in Dimethyl Sulfoxide (DMSO).[3]

The key to its solubility lies in its acidic nature. The carboxylic acid group has a predicted pKa of approximately 4.47.[4] This means that at a pH above ~4.5, the molecule will be predominantly in its deprotonated, anionic form, which is significantly more soluble in aqueous media.[5][6][7]

SolventSolubility DescriptionSource(s)
WaterInsoluble / Sparingly Soluble[1][2]
EthanolSoluble[1][2]
AcetoneSoluble[2]
DMSOSoluble (e.g., 100 mg/mL)[3]
Hot MethanolAlmost transparent[8]
EtherSoluble[8]
Q2: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?

This is the most common solubility issue, often called "solvent-shift precipitation" or "crashing out."[9][10]

Causality:

  • High Initial Concentration: You've created a highly concentrated stock in a strong organic solvent (DMSO) where the compound is comfortable.

  • Abrupt Polarity Shift: When you pipette this small volume of DMSO stock into a large volume of aqueous buffer (e.g., PBS, cell media), the solvent environment changes dramatically from mostly organic to almost entirely aqueous.[11]

  • Exceeding Aqueous Solubility Limit: The compound's solubility in the final, high-water-content solution is much lower than in the original DMSO stock. The final DMSO concentration (e.g., <1%) is insufficient to keep the hydrophobic compound dissolved, causing it to precipitate.[9][12]

This issue is particularly pronounced for compounds like this compound at assay pH values below its pKa (e.g., in a buffer at pH 4.0), where it exists in its less soluble, protonated form.

Troubleshooting Guides: From Problem to Protocol

This section provides a systematic approach to resolving solubility issues. We'll diagnose the problem and provide step-by-step protocols to overcome it.

Issue 1: Compound Precipitates Immediately Upon Dilution in Aqueous Buffer

Diagnosis: This is a classic case of solvent-shift precipitation, indicating the final assay conditions cannot support the desired compound concentration.

Strategy 1: pH Adjustment

  • Principle: The most effective strategy for an acidic compound like this compound is to leverage its pH-dependent solubility. By increasing the pH of the final assay buffer to be at least 1.5 to 2 units above the pKa (~4.5), we can ensure the molecule is in its highly soluble deprotonated (anionic) state.[13][14]

  • Protocol:

    • Determine Assay pH Tolerance: First, confirm the acceptable pH range for your assay (e.g., enzyme activity, cell viability).

    • Prepare a High pH Buffer: If your assay allows, prepare your final dilution buffer at a higher pH (e.g., pH 7.4 - 8.0).

    • Test Dilution: Prepare your DMSO stock of this compound. Perform the dilution into the pH-adjusted buffer while vortexing to ensure rapid mixing.

    • Vehicle Control: Crucially , ensure your vehicle control experiments use the exact same pH-adjusted buffer and final DMSO concentration to isolate the effect of the compound from any pH or solvent effects.

cluster_pH pH vs. Solubility Relationship Protonated R-COOH (Protonated Form) Low Aqueous Solubility Deprotonated R-COO⁻ + H⁺ (Deprotonated Anion) High Aqueous Solubility Protonated->Deprotonated Increase pH > pKa (e.g., pH > 4.5) Deprotonated->Protonated Decrease pH < pKa

Caption: Effect of pH on the ionization and solubility of this compound.

Strategy 2: Reduction of Final Compound Concentration

  • Principle: The simplest approach is to work below the compound's kinetic solubility limit in the final assay medium.[15]

  • Protocol:

    • Perform a serial dilution of your DMSO stock into the final assay buffer.

    • Visually inspect for the highest concentration that remains clear after a relevant incubation period (e.g., 1-2 hours). This gives you an estimate of the kinetic solubility limit.

    • Adjust your experimental design to use concentrations at or below this limit.

Issue 2: Assay Results are Inconsistent or Show Artifacts

Diagnosis: Even without visible precipitation, microscopic particles or compound aggregation can interfere with assay readouts (e.g., light scattering in absorbance assays, non-specific interactions). The co-solvent itself (DMSO) can also impact biological systems.[11]

Strategy 3: Co-Solvent Optimization

  • Principle: While keeping co-solvent concentration low is ideal, sometimes a slightly higher concentration is necessary. It is critical to determine the maximum tolerable concentration for your specific system.

  • Protocol: DMSO Tolerance Test

    • Prepare a serial dilution of DMSO in your assay buffer/media (e.g., from 2% down to 0.01%).

    • Run your assay with these varying DMSO concentrations without your compound.

    • Determine the highest DMSO concentration that does not significantly affect the baseline of your assay (e.g., <5% change in cell viability or enzyme activity). This is your maximum working DMSO concentration.

    • Always include a vehicle control with this exact DMSO concentration in all future experiments.[10]

Strategy 4: Formulation with Cyclodextrins

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16][17] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and presenting a soluble complex to the aqueous environment.[18][19][20] This is an excellent method when pH modification is not possible. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a common and effective choice.[3]

  • Protocol: Solubilization with SBE-β-CD

    • Prepare Cyclodextrin Solution: Prepare a stock solution of SBE-β-CD in your aqueous assay buffer (e.g., a 20% w/v solution).

    • Initial Dissolution: First, dissolve the this compound in a minimal amount of DMSO (e.g., to make a 100 mg/mL stock).

    • Formulation: Add the DMSO stock to the SBE-β-CD solution. For example, add 10 µL of the DMSO stock to 990 µL of the 20% SBE-β-CD solution. Vortex thoroughly. Gentle warming or sonication can aid complexation.

    • Final Dilution: This formulated stock can now be further diluted into your final assay buffer.

    • Crucial Control: You must run a parallel vehicle control containing the identical final concentration of both DMSO and SBE-β-CD to ensure the formulation agent itself is not causing assay artifacts.

Start Solubility Issue (Precipitation) CheckpH Is Assay pH > 6.0? Start->CheckpH CheckConcentration Is Final [Cpd] < 10 µM? CheckpH->CheckConcentration Yes Sol_pH Solution: Increase buffer pH to >7.0 CheckpH->Sol_pH No UseFormulation Is pH modification not possible? CheckConcentration->UseFormulation Yes Sol_LowerC Solution: Lower compound concentration CheckConcentration->Sol_LowerC No Sol_Cyclodextrin Solution: Use Cyclodextrin (SBE-β-CD) UseFormulation->Sol_Cyclodextrin Yes Sol_CoSolvent Solution: Increase final DMSO % (after tolerance test) UseFormulation->Sol_CoSolvent No

Caption: Troubleshooting workflow for addressing precipitation of this compound.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH.
  • pH and Solubility. (n.d.). AP Chem | Fiveable.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online.
  • ETHYL PROTOCATECHU
  • Cyclodextrins in delivery systems: Applic
  • Does anyone know how pH affects solubility?? (2021). Reddit.
  • 17.6 pH Effects on Solubility. (n.d.). Chad's Prep®.
  • How does pH affect solubility? (2025). askIITians.
  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. (n.d.). BenchChem.
  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Ethyl 3,4-dihydroxybenzoate (Protocatechuic acid ethyl ester) | Prolyl-hydroxylase Inhibitor. (n.d.). MedChemExpress.
  • Technical Support Center: DMSO Solubility Solutions. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting Compound Solubility. (n.d.). BenchChem.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (2012). CORE.
  • This compound 5438-38-0 wiki. (n.d.). Guidechem.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library.
  • Ethyl protocatechu
  • The Solubility Profile of 4-Ethoxybenzoic Acid: A Technical Guide. (n.d.). BenchChem.

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Minimizing interference in antioxidant capacity assays for 3-Ethoxy-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the measurement of antioxidant capacity for 3-Ethoxy-4-hydroxybenzoic acid. Our goal is to equip you with the expertise to minimize experimental interference and ensure the accuracy and reproducibility of your results.

Section 1: Understanding Your Compound: this compound

Before troubleshooting assays, it's crucial to understand the physicochemical properties of your target molecule, this compound (also known as Ethylprotocatechuic acid). As a derivative of p-hydroxybenzoic acid, its structure dictates its antioxidant behavior and potential interactions within an assay system.[1]

PropertyValue / DescriptionSignificance for Antioxidant Assays
Molecular Formula C₉H₁₀O₄[2]Basic information for concentration calculations.
Molecular Weight 182.17 g/mol [2]Essential for preparing standard solutions of known molarity.
Structure A benzoic acid ring with a hydroxyl (-OH) group at position 4 and an ethoxy (-OCH₂CH₃) group at position 3.The phenolic hydroxyl group is the primary site of antioxidant activity via hydrogen or electron donation. The ethoxy group modifies the molecule's electronic properties and lipophilicity.
pKa ~4.47 (Predicted)[3]The acidity of the carboxylic acid and phenolic hydroxyl groups is pH-dependent. Above the pKa, the molecule deprotonates, which significantly increases its electron-donating capacity and reaction rate in many assays.[4][5]
Solubility Soluble in organic solvents like methanol and ethanol.The choice of solvent is critical and can dramatically affect reaction kinetics and measured antioxidant capacity.[6][7]

Section 2: General Troubleshooting and Core Principles of Interference

Many issues in antioxidant assays are not specific to one method but stem from fundamental experimental variables. Addressing these first will solve a majority of common problems.

Question: My results show high variability between replicates. What are the most common causes?

Answer: High variability is a classic sign of instability in the assay system or inconsistent technique. Here’s a checklist of primary causes:

  • Reagent Degradation: Radical solutions like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation) are sensitive to light and temperature. Always use freshly prepared radical solutions for each experiment and store stock solutions in the dark and at the recommended temperature.[8][9]

  • Temperature Fluctuations: Reaction kinetics are temperature-dependent. Ensure all reagents, samples, and reaction plates are equilibrated to the specified assay temperature (e.g., 37°C for FRAP and ORAC) before mixing.[7][10] Inconsistent incubation temperatures will lead to inconsistent reaction rates.

  • Inaccurate Pipetting: Antioxidant assays involve small volumes. Calibrate your pipettes regularly and use proper pipetting techniques to minimize volume errors, which directly impact final concentration calculations.[9]

  • Photochemical Interference: The ABTS radical, in particular, can be generated from ABTS and hydrogen peroxide by exposure to light, leading to false-positive results.[11][12] It is best practice to perform incubations in the dark for all radical-based assays.

Question: How does the choice of solvent impact my results for this compound?

Answer: Solvent choice is one of the most critical, and often overlooked, sources of interference. The polarity and hydrogen-bonding capability of the solvent can alter the reaction mechanism and kinetics.

  • Mechanism Shift: The antioxidant activity of phenolic compounds can proceed via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). The solvent can favor one pathway over the other.

  • Reactivity Influence: Studies have shown that the same antioxidant can exhibit vastly different reactivity with the DPPH radical depending on the solvent used (e.g., methanol vs. isooctane).[6] For instance, polar, protic solvents like methanol can form hydrogen bonds with the antioxidant, affecting its ability to donate a hydrogen atom to the radical.[7]

  • Recommendation: For consistency, dissolve your this compound and the assay reagents in the same solvent system whenever possible. Methanol or ethanol/water mixtures are common choices.[13][14] When comparing your results to literature values, it is imperative to use the same solvent system.

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cluster_Troubleshooting General Troubleshooting Workflow Start Inconsistent Results Observed CheckPipetting Verify Pipette Calibration & Technique Start->CheckPipetting CheckReagents Prepare Fresh Reagents (Protect from Light) CheckPipetting->CheckReagents CheckTemp Ensure Temperature Equilibration & Control CheckReagents->CheckTemp CheckBlanks Run Appropriate Blanks (Sample & Reagent) CheckTemp->CheckBlanks ReviewProtocol Review Assay Protocol (pH, Solvent, Time) CheckBlanks->ReviewProtocol Consistent Results Consistent? ReviewProtocol->Consistent Consistent->Start No, Re-evaluate End Problem Resolved Consistent->End Yes

Caption: General troubleshooting workflow for inconsistent results.

Section 3: Assay-Specific Troubleshooting Guides

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

The DPPH assay is an electron transfer (ET) based method that measures the capacity of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet DPPH solution to the yellow DPPH-H is monitored spectrophotometrically.

Question: My sample blank for this compound has significant absorbance around 517 nm. How do I correct for this?

Answer: This is a classic case of spectral interference. Many natural compounds, particularly those with color, can absorb light in the same region as the DPPH radical (~517 nm), leading to an underestimation of antioxidant activity.[15][16]

Correction Protocol:

  • Prepare a Sample Blank: For each concentration of your test compound, prepare a "sample blank" tube. This tube should contain the same concentration of this compound and the solvent (e.g., methanol) but without the DPPH radical.

  • Measure Absorbance: Measure the absorbance of this sample blank at the same wavelength used for the assay (e.g., 517 nm).

  • Correct the Reading: Subtract the absorbance of the sample blank from the absorbance of the corresponding test sample (which contains both your compound and DPPH).

Corrected Absorbance = (Absorbance of Sample + DPPH) - (Absorbance of Sample Blank)

Question: The reaction with this compound seems very slow. How long should I incubate the reaction?

Answer: The reaction kinetics between DPPH and antioxidants can vary significantly. While a standard 30-minute incubation is often cited, this may not be sufficient for all compounds to reach completion.[9] Phenolic acids can exhibit slower reaction kinetics compared to standards like Trolox.

Troubleshooting Steps:

  • Perform a Kinetic Study: To determine the optimal incubation time, mix your compound with the DPPH solution and measure the absorbance at several time points (e.g., 5, 10, 20, 30, 60, and 90 minutes).

  • Identify the Plateau: Plot absorbance versus time. The optimal incubation time is the point at which the absorbance value stabilizes (reaches a plateau), indicating the reaction has reached completion.

  • Standardize the Time: Use this determined incubation time for all subsequent experiments with this compound to ensure consistency.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is intensely colored. Antioxidants reduce the radical, causing decolorization, which is measured spectrophotometrically (~734 nm). This assay is advantageous as it can be used at different pH levels and for both hydrophilic and lipophilic antioxidants.[17]

Question: I am getting a high background signal in my negative control (reagents only, no antioxidant). What could be the cause?

Answer: A high background signal or a drifting baseline in the ABTS assay often points to photochemical interference.[12] Light, especially at shorter wavelengths, can cause the photolysis of reagents (like persulfate, if used for radical generation) or the direct oxidation of ABTS, leading to the non-enzymatic formation of the ABTS•+ radical.[11][18]

Mitigation Strategies:

  • Work in the Dark: Prepare the ABTS•+ solution and perform all incubation steps in the dark or under amber light to prevent light-induced radical formation.

  • Filter Light Source: If using a plate reader, ensure that the instrument's light source does not cause interference. Some studies recommend using filters to block illumination at wavelengths shorter than 455 nm.[11][18]

  • Reagent Purity: Ensure the purity of the ABTS and the radical-generating reagent (e.g., potassium persulfate). Impurities can contribute to instability and background signal.

Question: Does pH affect the ABTS assay when testing this compound?

Answer: Yes, pH has a profound effect. The antioxidant capacity of phenolic compounds like this compound is highly pH-dependent.[4] At a higher pH (e.g., 7.4), the phenolic hydroxyl group deprotonates to form a phenolate anion. This anion is a much more potent electron donor than the protonated form, leading to a significantly faster and stronger reaction with the ABTS radical.[4][19]

Experimental Design Consideration:

  • Physiological Relevance: If you are studying the antioxidant potential under physiological conditions, running the assay at pH 7.4 is appropriate.

  • Consistency is Key: If you are screening compounds or comparing with other studies, it is critical to buffer the reaction mixture and report the pH at which the assay was performed. A common choice is a phosphate buffer.

  • Avoid Unbuffered Systems: Running the assay in an unbuffered solvent like pure methanol can lead to pH shifts when the acidic sample is added, resulting in poor reproducibility.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form. This is a SET-based assay.

Question: Why might my FRAP results for this compound be lower than expected compared to DPPH or ABTS results?

Answer: This is a common and expected observation due to the fundamental design of the FRAP assay. The key limiting factor is the low pH (3.6) required by the standard protocol.[10]

Causality Explained:

  • Suppressed Deprotonation: At pH 3.6, which is below the pKa of the phenolic hydroxyl group of your compound, the molecule remains fully protonated.[4] This significantly reduces its electron-donating capacity, leading to a lower apparent antioxidant value.

  • Redox Potential Limitation: The FRAP assay only measures the reduction of the Fe³⁺-TPTZ complex and does not detect antioxidants that act by hydrogen atom transfer (HAT). Furthermore, compounds with a redox potential higher than that of the Fe³⁺/Fe²⁺ pair will not be detected.[20]

Interpretation Guidance:

  • Do not interpret a low FRAP value as a lack of antioxidant activity. Instead, it reflects a lower activity under the specific acidic conditions of the assay.

  • Always compare FRAP results for your test compound against a standard (like Trolox or ascorbic acid) run under the exact same conditions.

  • When reporting, always state that the value represents the "ferric reducing power" rather than a total or universal antioxidant capacity.

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cluster_FRAP FRAP Assay: pH Effect on Phenolic Acids Compound_HighpH Phenolic Acid (Ar-OH) at pH 7.4 Deprotonation Deprotonates to Phenolate (Ar-O⁻) Compound_HighpH->Deprotonation Compound_LowpH Phenolic Acid (Ar-OH) at pH 3.6 (FRAP Condition) Protonated Remains Protonated (Ar-OH) Compound_LowpH->Protonated ElectronDonation_High Potent Electron Donor Deprotonation->ElectronDonation_High ElectronDonation_Low Weak Electron Donor Protonated->ElectronDonation_Low Result_High Higher Apparent Antioxidant Capacity ElectronDonation_High->Result_High Result_Low Lower Apparent Antioxidant Capacity ElectronDonation_Low->Result_Low

Caption: Influence of pH on phenolic acid activity in the FRAP assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by peroxyl radicals generated from AAPH.

Question: The ORAC assay seems more complex than others. What are the critical parameters I need to control?

Answer: The ORAP assay is a kinetic assay, and its complexity arises from the need for precise control over the reaction environment. Unlike endpoint assays like DPPH and FRAP, ORAC relies on monitoring a reaction over time.

Critical Control Points:

  • Strict Temperature Control: The thermal decomposition of AAPH, the radical generator, is highly temperature-dependent. The assay is typically run at 37°C, and even minor fluctuations can alter the rate of radical generation, invalidating the results. Use a plate reader with reliable temperature control.[21]

  • Timing and Automation: All reagents must be added quickly and consistently across all wells of the microplate. The use of multi-channel pipettes or automated liquid handlers is highly recommended to minimize timing variability between wells.

  • Oxygen Availability: The reaction of alkyl radicals with oxygen to form the damaging peroxyl radicals is a key step.[21] Ensure consistent, gentle mixing (shaking) as specified by the protocol to prevent oxygen depletion in the wells, but avoid introducing bubbles.

  • Data Analysis: ORAC results are calculated based on the Area Under the Curve (AUC) of fluorescence decay.[21] It is crucial to subtract the AUC of the blank (no antioxidant) from the AUC of the sample. Use a standardized macro or software for calculation to ensure consistency.

Question: Can I compare my ORAC results for this compound with DPPH or FRAP values?

Answer: No, you cannot directly compare the numerical values. This is a fundamental issue in antioxidant research.

  • Different Mechanisms: ORAC is a HAT-based assay, while DPPH and FRAP are primarily SET-based.[22] They measure different facets of a compound's antioxidant potential. A compound can be a good hydrogen atom donor (high ORAC value) but a poor electron donor (low FRAP value), or vice-versa.

  • Different Radicals: The assays use different radical species (peroxyl radical for ORAC, DPPH radical, Fe³⁺ for FRAP). The reactivity of your compound will be different with each.

Section 4: Standard Operating Protocol Example

This section provides a generalized, step-by-step protocol for the DPPH assay, incorporating best practices to minimize interference.

Protocol: DPPH Radical Scavenging Assay for this compound

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve an appropriate amount of DPPH in pure methanol. Store in an amber bottle at 4°C. This solution should be prepared fresh weekly.

    • DPPH Working Solution (~0.1 mM): Dilute the stock solution with methanol to obtain an absorbance of 1.0 ± 0.1 at 517 nm. Prepare this solution fresh immediately before each experiment.[9]

    • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol.

    • Standard Stock Solution (e.g., 1 mM): Prepare a stock solution of Trolox in methanol.

  • Experimental Setup (96-well plate):

    • Test Samples: Prepare a serial dilution of your compound stock solution in methanol to achieve a range of final concentrations (e.g., 10-200 µM).

    • Standard Curve: Prepare a serial dilution of the Trolox stock solution (e.g., 5-100 µM).

    • Controls:

      • Negative Control: Methanol only (no antioxidant).

      • Sample Blanks: Each concentration of your test compound and Trolox in methanol (to correct for intrinsic color).

  • Assay Procedure:

    • Add 100 µL of the appropriate sample, standard, or control to the wells of a 96-well plate.

    • To the "Sample Blanks" wells, add 100 µL of methanol.

    • To all other wells (Test Samples, Standards, Negative Control), add 100 µL of the DPPH working solution.

    • Mix gently by shaking the plate for 30 seconds.

    • Cover the plate with a lid or foil to protect it from light.

    • Incubate at room temperature for the predetermined optimal time (e.g., 60 minutes, based on your kinetic study).

    • Measure the absorbance of all wells at 517 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance of each sample and standard by subtracting the absorbance of its corresponding sample blank.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Abs_Control - Abs_Sample_Corrected) / Abs_Control ] * 100

    • Plot the % Inhibition versus the concentration for both your test compound and the Trolox standard.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) for this compound from its dose-response curve. Results can also be expressed as Trolox Equivalents (TE) by comparing the slope of the linear range of the dose-response curve for your sample to that of Trolox.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Mendonça, J. N., et al. (2018). Pitfalls in the ABTS Peroxidase Activity Test: Interference of Photochemical Processes. Inorganic Chemistry.
  • Ak, T., & Gülçin, İ. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. PubMed.
  • ResearchGate. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results.
  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PubMed Central.
  • Apak, R., et al. (2016). Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. Journal of Agricultural and Food Chemistry.
  • Li, Y., et al. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega.
  • Kim, D., et al. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. National Institutes of Health.
  • Li, Y., et al. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. PubMed Central.
  • Foti, M. C., et al. (2012). Importance of solvent association in the estimation of antioxidant properties of phenolic compounds by DPPH method. PubMed Central.
  • Liquid Health. (2012). Problems with ORAC Testing.
  • ResearchGate. (2018). Pitfalls in the ABTS Peroxidase Activity Test: Interference of Photochemical Processes.
  • ResearchGate. (2012). Solvent effects on total antioxidant capacity of foods measured by direct QUENCHER procedure.
  • ResearchGate. (2013). pH and dilution effects on ABTS and DPPH antioxidant activity methods.
  • SupplySide Network. (2012). USDA: ORAC Tests Useless for Human Health.
  • Arnao, M. B., & Hernández-Ruiz, J. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI.
  • ResearchGate. (2020). Do carotenoids interfere wth DPPH antioxidant assay?.
  • ResearchGate. (2015). Effect of pH on the antioxidant activity for gallic acid, ascorbic acid....
  • Nutritional Outlook. (2012). Should We Ditch the ORAC Antioxidant Test?.
  • Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI.
  • Bioquochem. (n.d.). FRAP Assay Kit.
  • Liu, Z., et al. (2018). pH Effect and Chemical Mechanisms of Antioxidant Higenamine. PubMed Central.
  • Comprehensive Protocol Guide. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Ogun, P. O., et al. (2023). Relationship between pH and antioxidant capacity of selected locally available vegetables. ResearchGate.
  • ResearchGate. (2018). I'm having a probleme while dealing with the antioxidant activity FRAPP method.
  • Pérez-Pérez, M., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. PubMed Central.
  • Cell Biolabs, Inc. (n.d.). FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay.
  • Zielińska, A., et al. (2020). Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. PubMed Central.
  • ResearchGate. (2014). Isolation and identification of 3-methoxy-4-hydroxybenzoic acid and 3-methoxy-4-hydroxycinnamic acid from hot water extracts of Hovenia dulcis Thunb and confirmation of their antioxidative and antimicrobial activity.
  • Staroń, P., et al. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. MDPI.
  • Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. ResearchGate.
  • del-Castillo-Alonso, A., et al. (2019). Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods. PubMed Central.

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Technical Support Center: Optimizing Derivatization of 3-Ethoxy-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Ethoxy-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our focus is on the practical application of organic synthesis principles to overcome common challenges in the esterification and etherification of this versatile bifunctional molecule.

Introduction: The Challenge of Selectivity

This compound presents a common yet critical challenge in synthetic chemistry: the presence of two reactive functional groups, a carboxylic acid and a phenolic hydroxyl group. The key to successful derivatization lies in controlling the reaction conditions to selectively target one group while leaving the other unreacted or by employing a strategic use of protecting groups. This guide will navigate you through these complexities, ensuring a higher success rate in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I want to esterify the carboxylic acid group without affecting the phenolic hydroxyl. What is the most straightforward method?

A1: The most direct method is the Fischer-Speier esterification. By reacting this compound with an excess of the desired alcohol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄ or HCl), you can selectively form the ester. The phenolic hydroxyl group is generally less reactive under these acidic conditions.

Q2: What are the common side reactions when targeting the phenolic hydroxyl group for etherification?

A2: When performing a Williamson ether synthesis to form an ether at the phenolic hydroxyl, the most common side reaction is the esterification of the carboxylic acid group if it is not protected. This is because the basic conditions used for the etherification can deprotonate the carboxylic acid, making it a competing nucleophile.

Q3: My yield is consistently low for my esterification reaction. What are the likely causes?

A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction. To drive the equilibrium towards the product, you should use a large excess of the alcohol, which also serves as the solvent. Additionally, removing the water formed during the reaction, for instance with a Dean-Stark apparatus, will significantly improve your yield.

Q4: Can I perform both esterification and etherification in a single pot?

A4: While theoretically possible, a one-pot reaction for both derivatizations without a proper protecting group strategy is not recommended due to the difficulty in controlling selectivity. A stepwise approach, often involving the protection of one functional group while reacting the other, will provide a much cleaner reaction and higher yield of the desired product.

Q5: What is the best way to monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your reaction. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Problem 1: Incomplete Esterification of the Carboxylic Acid
Symptom Potential Cause Recommended Solution
TLC shows significant starting material remaining after prolonged reaction time.Insufficient Catalyst: The acid catalyst concentration may be too low to effectively protonate the carbonyl group.Increase the catalyst loading. For H₂SO₄, a catalytic amount is typically 1-5 mol%.
Water Inhibition: The presence of water in the reaction mixture shifts the equilibrium back to the starting materials.Ensure all glassware is dry and use anhydrous alcohol. Consider using a Dean-Stark trap to remove water as it forms.
Steric Hindrance: If using a bulky alcohol, the reaction rate will be slower.Increase the reaction temperature and/or reaction time. Consider using a more reactive acylating agent if possible.
Problem 2: Unwanted Side Products in Phenolic Etherification
Symptom Potential Cause Recommended Solution
Mass spectrometry or NMR indicates the formation of an ester byproduct.Competing Nucleophile: The carboxylate anion is competing with the phenoxide for the alkylating agent.Protect the carboxylic acid group as an ester before performing the etherification. This is the most robust solution.[1]
Base Strength: A very strong base might be deprotonating both the phenol and the carboxylic acid.Use a milder base like potassium carbonate (K₂CO₃) which is often sufficient to deprotonate the more acidic phenol without significantly deprotonating the carboxylic acid.
TLC shows multiple product spots that are difficult to separate.O-alkylation and C-alkylation: While less common for phenols, C-alkylation on the aromatic ring can occur under certain conditions.Use a polar aprotic solvent like DMF or acetone to favor O-alkylation.
Problem 3: Difficulty in Product Purification

| Symptom | Potential Cause | Recommended Solution | | The product is an oil and does not crystallize. | Impurities: Residual starting material or byproducts can inhibit crystallization. | Perform column chromatography to purify the product. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. | | The product is contaminated with the acid catalyst after workup. | Incomplete Neutralization: Insufficient washing with a basic solution. | During the aqueous workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) until no more gas evolves. |

Optimized Experimental Protocols

Protocol 1: Selective Esterification of the Carboxylic Acid (Fischer Esterification)

This protocol details the synthesis of Ethyl 3-ethoxy-4-hydroxybenzoate.

Workflow Diagram:

Fischer_Esterification A 1. Dissolve this compound in excess anhydrous ethanol B 2. Add catalytic H₂SO₄ A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor by TLC C->D E 5. Aqueous Workup: - Neutralize with NaHCO₃ - Extract with Ethyl Acetate D->E F 6. Purify by Recrystallization or Column Chromatography E->F

Caption: Fischer Esterification Workflow

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 20 mL per gram of starting material).

  • Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.05 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2: Selective Etherification of the Phenolic Hydroxyl (with Protection)

This protocol outlines a two-step process for the synthesis of 3-Ethoxy-4-alkoxybenzoic acid, using a methyl ester as a protecting group for the carboxylic acid.[1]

Workflow Diagram:

Williamson_Ether_Synthesis_Protection cluster_0 Step 1: Protection (Esterification) cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection (Hydrolysis) A 1. React this compound with Methanol and H₂SO₄ B 2. Isolate Methyl 3-ethoxy-4-hydroxybenzoate A->B C 3. Dissolve protected intermediate in DMF B->C D 4. Add K₂CO₃ and Alkyl Halide C->D E 5. Heat and monitor by TLC D->E F 6. Isolate Methyl 3-ethoxy-4-alkoxybenzoate E->F G 7. Hydrolyze the ester with aq. NaOH F->G H 8. Acidify with HCl to precipitate the product G->H I 9. Isolate pure 3-Ethoxy-4-alkoxybenzoic acid H->I

Caption: Selective Etherification Workflow with Protection

Step-by-Step Methodology:

Step 1: Protection of the Carboxylic Acid

  • Following Protocol 1, synthesize Methyl 3-ethoxy-4-hydroxybenzoate using methanol as the alcohol.

Step 2: Etherification of the Phenolic Hydroxyl

  • Dissolve Methyl 3-ethoxy-4-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Add the desired alkyl halide (e.g., ethyl iodide, 1.2 eq).

  • Heat the reaction mixture to 60-80°C and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the intermediate ester by column chromatography if necessary.

Step 3: Deprotection of the Carboxylic Acid

  • Dissolve the purified methyl ester from Step 2 in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (NaOH, 2-4 eq).

  • Stir at room temperature or warm gently (40-50°C) until the starting material is consumed (monitor by TLC).

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • The final product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

References

  • Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350–356. [Link]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
  • Satpute, M. S. et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
  • Organic Syntheses.
  • Chauhan, M. B. et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 -(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. [Link]
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

Sources

Technical Support Center: Troubleshooting Calibration Curve Issues in the Quantification of 3-Ethoxy-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions on 3-Ethoxy-4-hydroxybenzoic acid quantification.

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the quantification of this compound. This resource is designed to provide in-depth, field-proven insights to help you troubleshoot and resolve common issues related to calibration curves in your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My calibration curve for this compound is consistently non-linear at higher concentrations. What are the likely causes and how can I fix this?

Answer:

Non-linearity in your calibration curve, particularly at the higher end, is a common issue that can often be traced back to detector saturation or complex chemical phenomena. This compound, a metabolite of ethamsylate, can present unique challenges depending on the analytical technique employed, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Underlying Causes and Solutions:

  • Detector Saturation (HPLC-UV): At high concentrations, the analyte can absorb so much light that the detector's response is no longer proportional to the concentration. This is a primary cause of a flattened curve at the top.

    • Troubleshooting Steps:

      • Extend the Calibration Range: Prepare standards with concentrations lower than your current highest point to identify the linear range of your detector.

      • Dilute High-Concentration Samples: If your sample concentrations are expected to be high, dilute them to fall within the established linear range of your curve.

      • Wavelength Selection: Ensure you are using the optimal wavelength for detection, which may not necessarily be the wavelength of maximum absorbance, to avoid saturation.

  • Chemical and Matrix Effects: The sample matrix can interfere with the analyte's ionization or detection, leading to non-linear responses.

    • Troubleshooting Steps:

      • Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix that is as similar as possible to your actual samples. This helps to compensate for any matrix-induced enhancement or suppression.

      • Internal Standard (IS) Method: The use of an internal standard is highly recommended. An IS is a compound with similar chemical properties to the analyte that is added in a constant amount to all standards and samples. By plotting the ratio of the analyte response to the IS response against the analyte concentration, you can correct for variations in sample preparation and injection volume.

Experimental Protocol: Implementing an Internal Standard for this compound Analysis

  • Select an Appropriate Internal Standard: A suitable IS for this compound could be a structurally similar compound that is not present in the samples, such as a deuterated analog or a compound with a similar retention time and ionization efficiency.

  • Prepare a Stock Solution of the IS: Dissolve a known amount of the IS in a suitable solvent to create a concentrated stock solution.

  • Spike Standards and Samples: Add a fixed volume of the IS stock solution to all your calibration standards and unknown samples.

  • Generate the Calibration Curve: Prepare a series of calibration standards with varying concentrations of this compound, each containing the same concentration of the IS.

  • Analyze and Plot: Analyze the standards and samples using your chromatographic method. Plot the ratio of the peak area of this compound to the peak area of the IS against the concentration of this compound.

Question 2: I'm observing poor reproducibility and a high coefficient of variation (%CV) between my replicate injections of this compound standards. What should I investigate?

Answer:

Poor reproducibility in replicate injections points towards issues with the analytical system's stability or the sample preparation process. For a compound like this compound, which has been analyzed in various matrices including plasma and urine, meticulous control over experimental variables is crucial.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor reproducibility.

Key Areas to Scrutinize:

  • System Suitability: Before running your calibration curve, always perform system suitability tests. This typically involves injecting a standard solution multiple times to check for consistency in retention time, peak area, and other parameters. According to FDA guidelines on bioanalytical method validation, the coefficient of variation for system suitability should generally be less than 15%.

  • Sample/Standard Stability: this compound, like many phenolic compounds, can be susceptible to degradation.

    • Best Practices:

      • Prepare fresh stock solutions and calibration standards daily.

      • Store stock solutions at appropriate temperatures (e.g., 2-8 °C or -20 °C) and protect them from light.

      • Evaluate the stability of the analyte in the sample matrix under the conditions of your experiment (bench-top, freeze-thaw, and long-term stability).

  • Autosampler and Injection Issues: Inconsistent injection volumes are a common source of variability.

    • Checks:

      • Ensure the autosampler syringe is free of air bubbles.

      • Check for leaks in the injection port and sample loop.

      • Verify that the sample vials are properly sealed and that the needle is drawing from a consistent depth.

Question 3: My calibration curve for this compound has a high y-intercept. What does this indicate and how can I address it?

Answer:

A significant positive y-intercept in your calibration curve suggests the presence of a response even when the analyte concentration is zero. This can be due to contamination or an interfering peak in your blank samples.

Potential Causes and Corrective Actions:

Potential Cause Description Corrective Action
Contaminated Blank Matrix The blank matrix (e.g., plasma, urine) used to prepare your standards contains endogenous levels of this compound or an interfering compound.Source a new batch of blank matrix and screen it for interferences before use.
Solvent Contamination The solvents used for sample preparation or as the mobile phase are contaminated.Use high-purity, HPLC-grade solvents. Filter all solvents before use.
Carryover from Previous Injections Residual analyte from a previous, more concentrated sample is being detected in subsequent injections.Implement a robust needle and injection port wash protocol between injections. Inject a blank sample after a high-concentration sample to check for carryover.
Co-eluting Impurity An impurity in the sample or from the system is co-eluting with your analyte of interest.Optimize your chromatographic method to improve the resolution between the analyte and the interfering peak. This may involve changing the mobile phase composition, gradient profile, or the type of column used.

Logical Relationship of High Y-Intercept Causes:

G A High Y-Intercept in Calibration Curve B Contaminated Blank Matrix A->B Source of Interference C Solvent Contamination A->C Source of Interference D Sample Carryover A->D Source of Interference E Co-eluting Impurity A->E Source of Interference

Technical Support Center: 3-Ethoxy-4-hydroxybenzoic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethoxy-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common contamination issues encountered during synthesis, purification, and handling of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues. For more detailed solutions, please refer to the Troubleshooting Guides.

Q1: My final product has a pink, yellow, or brown discoloration. What is the likely cause?

Discoloration in phenolic compounds like this compound is almost always due to the formation of colored oxidation products.[1] The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. This process forms highly conjugated quinone-type structures, which absorb light in the visible spectrum and appear colored.[2][3] Even minor impurities in the starting materials or solvents can catalyze this degradation.[4]

Q2: I'm seeing an unexpected peak in my HPLC analysis. What are the most probable impurities?

An unexpected peak can originate from several sources. The most common culprits are related to the synthesis process. Assuming a standard Williamson ether synthesis from a 4-hydroxybenzoate precursor, likely impurities include:

  • Unreacted Starting Material: Such as 4-hydroxybenzoic acid or its methyl/ethyl ester.

  • Incomplete Reaction Byproducts: Molecules that were not fully ethylated.

  • Degradation Products: The compound can decarboxylate under heat to form 4-ethoxyphenol, or the ether bond can cleave, leading back to 4-hydroxybenzoic acid.[5]

  • Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, or traces of reagents.

Q3: My reaction yield is very low and the purity is poor. Where should I begin troubleshooting?

Low yield and poor purity often stem from a few core issues. A systematic check is the most effective approach:

  • Reagent Purity: Verify the purity of your starting materials and solvents. Impurities can interfere with the reaction.[6]

  • Reaction Conditions: Ensure that reaction temperature, time, and atmosphere (e.g., use of an inert gas like nitrogen or argon) are strictly controlled.

  • Work-up Procedure: Product can be lost during extraction or filtration steps. Check aqueous layers for your product, as it has some water solubility.[7]

  • Purification Method: The chosen purification method, such as recrystallization, may not be optimal for removing specific impurities, or product may be lost if incorrect solvent volumes are used.[8]

Troubleshooting Guides

These guides provide in-depth analysis and solutions for complex contamination problems.

Guide 1: Identifying and Mitigating Synthesis-Related Impurities

Contaminants are frequently introduced during the synthesis itself. Understanding the reaction mechanism allows you to predict and prevent the formation of byproducts. The most common route to this compound is the ethylation of a 4-hydroxybenzoic acid derivative.

Logical Flow for Troubleshooting Synthesis Impurities

The following diagram outlines a systematic workflow for identifying and resolving impurities that originate from the chemical synthesis.

cluster_sources Potential Sources cluster_solutions Corrective Actions start Impurity Detected (e.g., by HPLC, TLC) identify Identify Impurity Structure (LC-MS, NMR, IR) start->identify source Determine Impurity Source identify->source starting_material Unreacted Starting Material source->starting_material Matches starting material spectrum? side_reaction Side-Reaction Byproduct source->side_reaction Plausible byproduct? degradation Product Degradation source->degradation Known degradation pathway? purify_sm Purify Starting Materials starting_material->purify_sm optimize_rxn Optimize Reaction (Temp, Time, Stoichiometry) side_reaction->optimize_rxn modify_workup Modify Work-up or Storage Conditions degradation->modify_workup purify_product Re-purify Product (Recrystallization, Chromatography) purify_sm->purify_product optimize_rxn->purify_product modify_workup->purify_product cluster_sources Sources of Contamination product This compound (Crude Product) purification Purification Step (e.g., Recrystallization) product->purification sm Starting Materials sm->product reagents Reagents reagents->product degradation Degradation (Oxidation) degradation->product byproducts Synthesis Byproducts byproducts->product final_product Pure Product purification->final_product

Caption: Relationship between contamination sources and purification.

Procedure:

  • Solvent Selection: An ethanol/water mixture is a good starting point. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If discoloration is present, this is the stage to add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Hot Filtration (if charcoal was used): If you used charcoal, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it just begins to turn cloudy (the saturation point). If it becomes too cloudy, add a drop or two of hot ethanol to clarify. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Satpute, M. S., et al. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Patel, K. D., et al. (2012). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research.
  • ChemBK. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde.
  • Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E, E64, o2008.
  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • ResearchGate. (n.d.). Discoloration of polymers by phenolic antioxidants.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by....
  • ResearchGate. (n.d.). Discoloration Phenomenon Induced by the Combination of Phenolic Antioxidants & Hindered Amine Light Stabilisers.
  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Jiang, G., et al. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Frontiers in Nutrition.
  • Reddit. (n.d.). Common sources of mistake in organic synthesis. r/OrganicChemistry.
  • YouTube. (2025). Orgo Final Synthesis & Multi-Step Reactions Practice Session [LIVE RECORDING]. Leah4sci.
  • ResearchGate. (n.d.). Antioxidants as Sources of Plastics Discoloration: Structural Effects.

Sources

Technical Support Center: Optimizing the Purification of 3-Ethoxy-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Ethoxy-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the efficiency, yield, and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities are typically process-related and depend on the synthetic route. The most common method for synthesis is the ethylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) or a related precursor. Therefore, you should anticipate the following impurities:

  • Unreacted Starting Materials: Primarily 4-hydroxybenzoic acid or vanillic acid. Their presence indicates an incomplete etherification reaction.

  • Over-alkylation Products: In some cases, the carboxylic acid group may be esterified, leading to the formation of ethyl 3-ethoxy-4-hydroxybenzoate.

  • Byproducts from Reagents: Residual catalysts or byproducts from the ethylating agent (e.g., ethanol from the hydrolysis of ethyl iodide) may be present[1].

  • Related Impurities: Depending on the feedstock, isomers such as 4-ethoxy-3-hydroxybenzoic acid could be present.

Q2: What is the most effective method for purifying crude this compound?

A2: Recrystallization is the most common, cost-effective, and scalable method for purifying this compound on a laboratory scale[2][3]. The key is selecting an appropriate solvent system that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For this compound, mixed solvent systems like ethanol/water or acetone/water are highly effective[4].

Q3: How can I confirm the purity of my final product?

A3: A multi-faceted approach is recommended. A sharp melting point close to the literature value (approx. 195-197 °C) is a good preliminary indicator. However, for rigorous confirmation, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment[1][5]. Additionally, spectroscopic methods like ¹H-NMR can confirm the chemical structure and identify trace impurities[5].

Troubleshooting Guide: Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.

Issue 1: The Product "Oils Out" Instead of Forming Crystals

  • Question: "I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil instead of forming solid crystals. What went wrong?"

  • Causality & Solution: This phenomenon, known as "oiling out," typically occurs for one of two reasons:

    • High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture below the temperature of the solution, causing it to separate as a liquid.

    • Rapid Cooling/High Saturation: If the solution is cooled too quickly or is too concentrated, the molecules may not have sufficient time to orient themselves into a crystal lattice, crashing out as a supercooled liquid (oil).

  • Corrective Actions:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to slightly reduce the saturation.

    • Allow the flask to cool very slowly. Insulating the flask can help achieve a gradual temperature drop, promoting proper crystal growth.

    • If the issue persists, consider a preliminary purification step, like an acid-base extraction, to remove gross impurities before attempting recrystallization again[4].

Issue 2: Poor or No Crystal Formation Upon Cooling

  • Question: "My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. How can I induce crystallization?"

  • Causality & Solution: The failure to crystallize is usually due to either using an excessive amount of solvent, resulting in a solution that is not supersaturated, or the solution being in a stable supersaturated state that requires a trigger for nucleation[2].

  • Corrective Actions:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide a surface for crystal nucleation.

      • Seeding: Add a tiny "seed" crystal of pure this compound to the solution. This provides a template for crystal growth.

    • Increase Concentration: If nucleation techniques fail, it indicates the solution is too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool again slowly[2].

Issue 3: Low Recovery of Purified Product

  • Question: "I successfully recrystallized my product, but the final yield is very low. How can I improve my recovery?"

  • Causality & Solution: Low recovery is a common issue and can stem from several factors:

    • Using an excessive volume of recrystallization solvent. The more solvent used, the more product will remain dissolved even at low temperatures.

    • Premature crystallization during a hot filtration step.

    • Insufficient cooling before filtration.

    • Washing the final crystals with a solvent at room temperature.

  • Corrective Actions:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • If performing hot filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing in the apparatus[4].

    • After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation[3][4].

    • Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhered impurities without significantly dissolving the product.

Workflow for Troubleshooting Recrystallization

The following diagram outlines a logical workflow for diagnosing and solving common recrystallization problems.

G start Begin Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success oil Product 'Oils Out' observe->oil Problem nothing No Crystals Form observe->nothing Problem collect Collect, Wash & Dry Crystals crystals->collect reheat Reheat & Add More Solvent oil->reheat induce Induce Nucleation (Scratch/Seed) nothing->induce slow_cool Cool Slowly reheat->slow_cool slow_cool->observe induce->observe Success? concentrate Concentrate Solution (Evaporate Solvent) induce->concentrate No concentrate->cool

Caption: Decision workflow for troubleshooting common recrystallization issues.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Water

This protocol provides a reliable method for purifying this compound, leveraging a mixed solvent system to effectively remove common impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks, heating mantle/hot plate, Buchner funnel, filter paper, glass rod

Procedure:

  • Dissolution: Place the crude product (e.g., 10 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil to dissolve the solid. Add the ethanol portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities or coloring is significant, add a small spatula-tip of activated charcoal and boil for 2-3 minutes. Perform a hot gravity filtration through fluted filter paper into a pre-heated clean flask to remove the charcoal and other solids.

  • Induce Saturation: While the ethanol solution is still hot, add hot deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight. Record the final mass and determine the melting point.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method to quantify the purity of the final product.

Instrumentation & Reagents:

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid or Trifluoroacetic Acid (TFA) for pH adjustment

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of a pure reference standard of this compound in the mobile phase (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample solution of your purified product at the same concentration as the standard.

  • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the standard and sample solutions.

  • Data Processing: Integrate all peaks in the chromatogram. Purity is calculated based on the area percent of the main product peak.

    Purity (%) = (Area of Product Peak / Total Area of All Peaks) x 100

Purification and Analysis Workflow

This diagram illustrates the complete process from crude material to a final, validated pure product.

G cluster_purification Purification Stage cluster_analysis Quality Control Stage crude Crude Product recrystallize Recrystallization (Protocol 1) crude->recrystallize filter_dry Vacuum Filtration & Drying recrystallize->filter_dry purified Purified Solid filter_dry->purified mp Melting Point Analysis purified->mp hplc HPLC Purity (Protocol 2) purified->hplc nmr NMR Structural Confirmation purified->nmr final_product High-Purity Product (>99%) mp->final_product Sharp MP hplc->final_product Purity Confirmed nmr->final_product Structure Confirmed

Caption: Integrated workflow for the purification and quality control analysis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95085, this compound.
  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. [Link]
  • University of Colorado Boulder. (n.d.).

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Technical Support Center: HPLC Column Selection and Troubleshooting for 3-Ethoxy-4-hydroxybenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate High-Performance Liquid Chromatography (HPLC) column and developing a robust analytical method for 3-Ethoxy-4-hydroxybenzoic acid (also known as Ethyl Vanillic Acid). We will delve into the critical physicochemical properties of the analyte, present a logical workflow for column selection, and offer detailed troubleshooting advice in a practical question-and-answer format.

Part 1: Foundational Knowledge - Understanding Your Analyte

A successful HPLC method begins with a thorough understanding of the analyte. This compound is a polar aromatic acid, and its behavior on an HPLC column is governed by its chemical structure.

Q1: What are the key physicochemical properties of this compound that influence HPLC analysis?

Understanding the following properties is essential for method development, as they directly impact retention, peak shape, and detection.

PropertyValue / DescriptionSignificance for HPLC Method Development
Molecular Formula C₉H₁₀O₄[1]Provides the basic chemical identity.
Molecular Weight 182.17 g/mol [1]Relevant for mass spectrometry detection if used.
Structure Aromatic ring with carboxylic acid, hydroxyl, and ethoxy groups.[1][2]The combination of polar (carboxyl, hydroxyl) and non-polar (aromatic ring, ethoxy group) moieties dictates its retention in reversed-phase chromatography.
pKa (Predicted) ~4.47[2]Crucial for mobile phase pH selection. At a pH below its pKa, the carboxylic acid is protonated (neutral), leading to more retention on a C18 column. At a pH above its pKa, it is deprotonated (anionic), leading to reduced retention.[3]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water.[4][5]Guides the choice of sample diluent. To avoid peak distortion, the sample should ideally be dissolved in the mobile phase or a weaker solvent.[6]
UV Absorbance λmax: ~256 nm[5]Indicates that UV detection is a suitable and sensitive technique for quantification.
Part 2: A Logic-Driven Approach to Column Selection

While a vast array of HPLC columns exists, a systematic approach ensures an efficient path to a successful separation. For this compound, the primary separation mode will be reversed-phase chromatography.

Q2: What is the recommended starting point for column selection and what are the initial method parameters?

For this analyte, the most logical and effective starting point is a high-purity, end-capped C18 (Octadecylsilane) column . This column chemistry is the most widely used in reversed-phase HPLC, offering robust hydrophobic retention for a broad range of molecules, including aromatic acids and their derivatives.[7] Published methods for structurally similar compounds like 4-hydroxybenzoic acid, vanillin, and ethyl vanillin consistently demonstrate excellent results on C18 stationary phases.[8][9][10]

Experimental Protocol: Starting HPLC Method

This protocol provides a robust baseline for your method development.

  • Column: High-purity silica C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 50% B

    • 12-15 min: 50% B

    • 15-16 min: 50% to 10% B

    • 16-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 256 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 100 µg/mL.

Column Selection Workflow

If the initial C18 column does not provide the desired results, the following workflow can guide your selection of an alternative column.

ColumnSelection Start Start with Standard C18 Column Check_Retention Is retention adequate? Start->Check_Retention Check_Selectivity Is selectivity (resolution) an issue? Check_Retention->Check_Selectivity Yes Optimize_MP Optimize Mobile Phase: - Decrease % Organic - Ensure pH is 2.5-3.0 Check_Retention->Optimize_MP No Check_Shape Is peak shape poor (e.g., severe tailing)? Check_Selectivity->Check_Shape No Phenyl Switch to Phenyl-Hexyl Column (for alternative π-π selectivity) Check_Selectivity->Phenyl Yes Mixed_Mode Switch to Mixed-Mode Column (e.g., PS C18 or C18/Anion-Exchange) for enhanced polar retention Check_Shape->Mixed_Mode Yes End Optimized Method Check_Shape->End No C18_AQ Switch to C18 AQ Column (for high aqueous stability) Optimize_MP->C18_AQ C18_AQ->End Phenyl->End Mixed_Mode->End

Caption: A decision tree for HPLC column selection.

Q3: How does the mobile phase pH affect the analysis of an acidic compound like this compound?

The mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds.

  • Mechanism: this compound has a carboxylic acid group with a pKa of ~4.47.[2]

    • At pH << pKa (e.g., pH 2.5-3.0): The carboxylic acid is fully protonated (in its neutral form, -COOH). This makes the molecule less polar, increasing its hydrophobic interaction with the C18 stationary phase and thus increasing retention time. This is the recommended pH range for good retention and sharp peaks.[3]

    • At pH >> pKa (e.g., pH 6-7): The carboxylic acid is deprotonated (in its anionic form, -COO⁻). This makes the molecule more polar and significantly reduces its retention on a non-polar C18 phase.

    • At pH ≈ pKa: The analyte exists as a mixture of both protonated and deprotonated forms. This can lead to broad, misshapen, or split peaks and is a primary cause of poor reproducibility. Therefore, it is critical to use a mobile phase that is buffered at a pH at least 1.5-2 units away from the analyte's pKa.

Part 3: Troubleshooting Guide

Even with a well-chosen column, experimental issues can arise. This section addresses the most common problems encountered during the analysis of acidic aromatic compounds.

Q4: My peak for this compound is tailing. What are the likely causes and solutions?

Peak tailing is the most common peak shape issue for acidic and basic compounds.[11]

  • Cause 1: Secondary Silanol Interactions. The silica backbone of the column has residual silanol groups (-Si-OH) which are acidic (pKa ~4-5).[11] If the mobile phase pH is above 4, these silanols can become ionized (-Si-O⁻) and interact electrostatically with any residual positive charges on the analyte or through disruptive dipole interactions, causing tailing.

    • Solution A (Primary): Lower the mobile phase pH to 2.5-3.0 using an acidifier like phosphoric or formic acid. This suppresses the ionization of the silanol groups, minimizing these secondary interactions.

    • Solution B: Ensure you are using a modern, high-purity, fully end-capped C18 column. These columns have a much lower concentration of active silanol sites.[11]

  • Cause 2: Inadequate Mobile Phase Buffering. If your mobile phase pH is not properly controlled and is near the analyte's pKa, it can cause peak tailing.[3] The slight acidity of the injected sample can locally alter the mobile phase pH on the column, leading to mixed retention modes.

    • Solution: Use a proper buffer system with a pKa close to your target pH. For a target pH of 3.0, a formate buffer is an excellent choice. A buffer concentration of 10-25 mM is typically sufficient.[11]

Q5: I am observing peak fronting. How can I fix this?

Peak fronting is typically less common than tailing for this type of analyte.

  • Cause 1: Sample Overload. Injecting too much sample mass onto the column can saturate the stationary phase at the inlet, causing molecules to travel down the column faster, resulting in a fronting peak.[6]

    • Solution: Dilute your sample and reinject. Decrease the sample concentration or the injection volume.

  • Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, the sample band will spread improperly at the head of the column.[6]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

Q6: The retention time of my analyte is not stable. What should I check?

Retention time drift or poor reproducibility can invalidate an analytical method.

  • Cause 1: Insufficient Column Equilibration. If you are running a gradient, the column must be fully returned to the initial mobile phase conditions before the next injection.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase.[6]

  • Cause 2: Mobile Phase pH Instability. As discussed in Q3, operating near the analyte's pKa without a buffer will lead to retention time shifts as minor changes in mobile phase preparation can have a large effect on the analyte's ionization state.[3]

    • Solution: Ensure your mobile phase pH is at least 1.5-2 units away from the pKa and use an appropriate buffer.

  • Cause 3: Temperature Fluctuations. Column temperature affects mobile phase viscosity and separation kinetics.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature (e.g., 30 °C).[6]

Q7: I have very little or no retention of the analyte on my C18 column. What are my options?

This indicates that the analyte is too polar for the current conditions.

  • Cause 1: Mobile Phase is too "Strong". A high percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will cause polar compounds to elute very quickly.

    • Solution: Decrease the initial percentage of organic solvent in your mobile phase. You can even start with 100% aqueous mobile phase if you use an appropriate column.[12]

  • Cause 2: Column is not suitable for highly aqueous mobile phases. Standard C18 phases can undergo "phase collapse" or "pore dewetting" when used with mobile phases containing very low (<5%) or no organic solvent.[12] This leads to a dramatic loss of retention.

    • Solution A: Switch to an aqueous-stable C18 column (often designated with "AQ"). These columns have polar end-capping or embedded polar groups that prevent phase collapse and provide stable retention in 100% aqueous mobile phases.[7]

    • Solution B: Consider a mixed-mode column. A phase that combines C18 with a positively charged functional group can provide both hydrophobic and electrostatic retention for polar acidic compounds, significantly increasing retention time.[13]

References
  • SCION Instruments. HPLC Troubleshooting Guide. Link
  • Chemcess. (2024-04-21). 4-Hydroxybenzoic Acid: Properties, Production And Uses. Link
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95085, this compound. Link
  • Wikipedia. 4-Hydroxybenzoic acid. Link
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid. Link
  • Kromidas, S. HPLC Troubleshooting Guide. Link
  • Agilent Technologies. (2013). Tips and Tricks of HPLC System Troubleshooting. Link
  • Guidechem. This compound 5438-38-0 wiki. Link
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Link
  • ACE HPLC Columns. HPLC Troubleshooting Guide. Link
  • SciSpace.
  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • ResearchGate. Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. Link
  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. Link
  • PerkinElmer. Analysis of Methyl Vanillin and Ethyl Vanillin by HPLC. Link
  • ResearchGate. (2025-08-07). Development and validationof an RP-HPLC method for quantitative determination of vanillin and related phenolic compunds in Vanilla planifolia. Link
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Link
  • Cheméo. Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Link
  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide. Link
  • VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Link
  • WEEL. WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Link
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2822957, 3-Ethoxy-4-methoxybenzoic acid. Link
  • Longdom Publishing.
  • Agilent Technologies. (2013-06-20). Choosing HPLC Columns for Rapid Method Development. Link
  • Malaysian Journal of Analytical Sciences. (2025-02-05).
  • BenchChem. Application Note: HPLC Analysis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. Link
  • Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Link
  • Oriental Journal of Chemistry. (2018-10-31). HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic Acid in Dry Extract of Paronychia Argentea Lam. Link
  • Cayman Chemical.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 3-Ethoxy-4-hydroxybenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Ethoxy-4-hydroxybenzoic acid, a key chemical intermediate. We will not only detail the "how" but, more critically, the "why" behind the experimental choices, ensuring a robust and reliable analytical procedure. This guide also presents a comparative analysis with alternative techniques, supported by experimental data, to provide a comprehensive understanding of the available analytical landscape.

Introduction to this compound and the Imperative for a Validated HPLC Method

This compound (PubChem CID: 95085) is a derivative of benzoic acid with significant applications in the synthesis of various organic compounds, including pharmaceuticals.[1] Its purity and concentration are critical quality attributes that can directly impact the safety and efficacy of the final product. Therefore, a precise, accurate, and reliable analytical method for its quantification is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. A properly validated HPLC method provides the confidence that the analytical results are trustworthy and that the method is suitable for its intended purpose, be it for quality control, stability studies, or process monitoring. The validation process is rigorously guided by international standards, primarily the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2).[1][2][3][4][5][6]

Proposed HPLC Method for this compound

Based on the analysis of structurally similar compounds like parabens and other benzoic acid derivatives, a robust reversed-phase HPLC (RP-HPLC) method is proposed.[2][7][8][9][10][11] The ethoxy and hydroxyl groups on the benzene ring provide sufficient polarity for good retention and separation on a non-polar stationary phase.

Rationale for Method Parameters
  • Stationary Phase: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is selected for its versatility and proven performance in separating a wide range of aromatic acids. The C18 stationary phase provides the necessary hydrophobic interactions with the analyte.

  • Mobile Phase: A gradient elution with acetonitrile and an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) is proposed. Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. The addition of an acid to the aqueous phase is crucial to suppress the ionization of the carboxylic acid group of the analyte, leading to a more consistent retention time and improved peak shape.

  • Detection Wavelength: Based on the UV spectra of similar hydroxybenzoic acid derivatives, a detection wavelength in the range of 254-260 nm is likely to provide good sensitivity.[8][11] For 3,4-dihydroxybenzoic acid, absorption maxima are observed at 206 nm, 218 nm, 216 nm, and 294 nm.[12] An initial UV scan of a standard solution of this compound should be performed to determine the optimal wavelength for maximum absorbance.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a controlled column temperature of 30°C are standard starting points to ensure reproducible results and good peak resolution.

Experimental Protocol: HPLC Analysis
ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC with UV/PDA Detector
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 258 nm
Injection Vol. 10 µL
Diluent Mobile Phase A:Mobile Phase B (80:20)

A Step-by-Step Guide to Method Validation

The validation of this HPLC method will be conducted in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][6]

HPLC_Validation_Workflow

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Placebo Analysis: Inject a solution of the placebo (all formulation components except the analyte) to ensure no interfering peaks at the retention time of this compound.

  • Spiked Placebo: Spike the placebo with a known concentration of the analyte and analyze to confirm the peak purity and resolution from any placebo components.

  • Forced Degradation: Subject a solution of the analyte to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not interfere with the quantification of the intact analyte. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.

Linearity and Range

Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte in the sample within a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (%RSD) for the results of both repeatability and intermediate precision studies.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Protocol:

  • Signal-to-Noise Ratio Method: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method: Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability solution under each varied condition.

  • Assess the impact on system suitability parameters (e.g., retention time, tailing factor, and theoretical plates).

System Suitability

Objective: To ensure that the chromatographic system is suitable for the intended analysis.

Protocol:

  • Before each validation run, inject a standard solution of the analyte multiple times (e.g., five replicates).

  • Calculate the %RSD of the peak area, tailing factor, and the number of theoretical plates.

ParameterAcceptance Criteria
%RSD of Peak Area ≤ 2.0%
Tailing Factor ≤ 2.0
Theoretical Plates > 2000

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can also be employed for the analysis of phenolic acids. A comparative overview is essential for selecting the most appropriate method for a specific application.[13][14]

Method_Selection

Comparative Data

The following table provides a hypothetical but realistic comparison of the performance of different analytical techniques for the quantification of this compound.

ParameterHPLC-UVGas Chromatography (GC-FID)Capillary Electrophoresis (CE-UV)UV-Vis Spectrophotometry
Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phaseSeparation of ions based on their electrophoretic mobility in an electric fieldMeasurement of light absorbance by the analyte in a solution
Specificity High (with appropriate column and mobile phase)High (with appropriate column and temperature program)High (for charged species)Low (prone to interference from other UV-absorbing compounds)
Linearity (r²) > 0.999> 0.998> 0.999> 0.995
Accuracy (% Recovery) 98-102%97-103%98-102%95-105%
Precision (%RSD) < 2%< 3%< 2%< 5%
LOD ~0.1 µg/mL~0.5 µg/mL (with derivatization)~0.2 µg/mL~1 µg/mL
Sample Throughput ModerateModerate to HighHighVery High
Derivatization Not requiredRequired to increase volatilityNot requiredNot required
Advantages Versatile, robust, well-establishedHigh resolution for volatile compoundsLow sample and reagent consumption, high efficiencySimple, rapid, low cost
Disadvantages Higher solvent consumptionLimited to thermally stable and volatile compoundsSensitive to matrix effects, lower concentration sensitivityLow specificity, not suitable for complex mixtures
In-depth Comparison

Gas Chromatography (GC): For a non-volatile compound like this compound, GC analysis would necessitate a derivatization step to convert the polar carboxylic acid and hydroxyl groups into more volatile esters or ethers. This additional sample preparation step can introduce variability and potential for error. However, for certain applications, such as the analysis of volatile impurities, GC can be a powerful complementary technique.

Capillary Electrophoresis (CE): CE offers the advantages of high separation efficiency and very low sample and reagent consumption. For an ionizable compound like this compound, CE can provide excellent resolution. However, CE methods can be more susceptible to matrix effects and may have lower concentration sensitivity compared to HPLC.

UV-Vis Spectrophotometry: While simple, rapid, and inexpensive, UV-Vis spectrophotometry lacks the specificity required for the accurate quantification of an analyte in a complex matrix. It is best suited for preliminary screening or for the analysis of highly pure samples where interfering substances are known to be absent.

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and reliability of pharmaceutical analysis. This guide has provided a comprehensive framework for the validation of a proposed HPLC method for this compound, grounded in the principles of scientific integrity and regulatory compliance. The detailed protocols for each validation parameter, along with the rationale behind the experimental choices, are intended to empower researchers to develop and validate robust analytical methods.

The comparative analysis of alternative techniques highlights the superiority of HPLC in terms of specificity, accuracy, and precision for the routine analysis of non-volatile, UV-absorbing compounds like this compound in a pharmaceutical setting. By following a systematic and scientifically sound validation process, laboratories can ensure the delivery of high-quality data that supports the development of safe and effective medicines.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Shaikh, K. A., Patil, S. D., & Dewani, A. P. (2012). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. E-Journal of Chemistry, 9(4), 2355-2364.
  • Gadzała-Kopciuch, R. M., Cendrowski, K., & Cesarz, A. (2011). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis.
  • Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6), 459.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ethylparaben.
  • Jones, M. E. (1953). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate.
  • Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7).
  • Shabir, G. A. (2009). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Iranian Journal of Pharmaceutical Research, 8(4), 269–275.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid.
  • SIELC Technologies. (n.d.). Benzoic Acid.
  • ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid.
  • Agilent Technologies. (2005). Separation of Paraben Preservatives by Reversed-Phase HPLC.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]
  • Victoria University Research Repository. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzoic acid. National Center for Biotechnology Information.
  • Khajavi, S. H., Ota, A., & Kimura, K. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
  • University Politehnica of Bucharest. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Scientific Bulletin, Series B, 72(4).
  • Patel, K., & Patel, M. (2021). A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms.
  • PubChem. (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information.
  • U.S. Food and Drug Administration. (2015).
  • Abas, F., Othman, F., & Lajis, N. H. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 29(14), 3331.
  • United States Pharmacopeia. (2022).
  • ECA Academy. (2017).
  • ResearchGate. (2015).
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  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ProPharma. (2024).
  • BenchChem. (2025). Application Note: HPLC Analysis of 3-Methoxy-4-nitrobenzoic Acid.

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Inter-laboratory comparison of 3-Ethoxy-4-hydroxybenzoic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Inter-Laboratory Comparison of 3-Ethoxy-4-hydroxybenzoic Acid Analysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analytical methods for this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the causalities behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Imperative for Reproducible Analysis

This compound, a derivative of benzoic acid, serves as a crucial intermediate and building block in the synthesis of various pharmaceutical compounds and specialty polymers. Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final product. Consequently, the analytical methods used to quantify this compound must be not only accurate and precise within a single laboratory but also reproducible across different facilities.

An inter-laboratory comparison, or proficiency test, is the gold standard for assessing the reproducibility of an analytical method. It provides an objective measure of a method's performance in the hands of different analysts using varied equipment in diverse environments. This guide outlines a robust protocol for such a study, focusing on High-Performance Liquid Chromatography (HPLC), a widely adopted and reliable technique for the analysis of phenolic compounds.[1][2]

Designing the Inter-Laboratory Study: A Blueprint for Success

The success of an inter-laboratory study hinges on a meticulously planned design. The objective is to isolate the method's performance from other variables.

The Study Workflow

The overall workflow is designed to ensure a systematic and unbiased comparison of results from participating laboratories.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select & Qualify Participating Labs P1->P2 P3 Prepare & Validate Test Material (Homogeneous & Stable) P2->P3 P4 Develop & Distribute Standardized Analytical Protocol P3->P4 E1 Labs Receive Test Material & Protocol P4->E1 E2 Labs Perform Analysis per Protocol E1->E2 E3 Labs Submit Data Package (Results, Raw Data, Chromatograms) E2->E3 A1 Centralized Statistical Analysis of Submitted Data E3->A1 A2 Evaluation of Method Performance (Precision, Accuracy) A1->A2 A3 Identify Outliers & Investigate Discrepancies A2->A3 A4 Issue Comprehensive Report with Recommendations A3->A4

Caption: Workflow for the Inter-Laboratory Comparison Study.

Causality Behind Key Choices
  • Test Material: A single, homogenous batch of this compound should be prepared and distributed. To assess accuracy, this material should ideally be a certified reference material (CRM) or a well-characterized in-house standard whose purity has been determined by an orthogonal, absolute method (e.g., quantitative NMR).[3] Using a CRM provides a known "true value," which is essential for an unbiased assessment of analytical accuracy.[4]

  • Analytical Method: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is selected for its robustness, specificity, and widespread availability. The method's parameters are chosen to ensure a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities. A validated HPLC method for a similar compound, 4-Hydroxybenzoic acid, often uses a C18 column with a mobile phase of acidified water and acetonitrile, which serves as a good starting point.[5][6]

  • Standardized Protocol: Providing all participants with an identical, detailed protocol is critical. This minimizes variations arising from individual laboratory practices and ensures that the study is truly evaluating the method's reproducibility. The protocol must specify every critical parameter, from sample preparation to data processing, as outlined in international guidelines like those from the ICH.[4][7]

The Analytical Protocol: A Step-by-Step Guide

This section details the standardized HPLC method to be used by all participating laboratories. Adherence to this protocol is mandatory.

Reagents and Materials
  • This compound Reference Standard (Certified purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric Acid (ACS grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Analytical balance (readable to 0.01 mg).

  • pH meter.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover a range of 10 µg/mL to 100 µg/mL. The International Council for Harmonisation (ICH) guidelines recommend a minimum of five concentrations for establishing linearity.[4]

  • Test Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the inter-laboratory test material into a 500 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Testing (SST)

Before analysis, the chromatographic system must meet predefined criteria to ensure its proper functioning. Perform five replicate injections of a mid-range standard (e.g., 50 µg/mL).

SST ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 2.0Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates ≥ 2000Indicates column efficiency and good separation.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[5][6]
Analytical Workflow Diagram

G A Prepare Mobile Phase & Equilibrate HPLC System B Prepare Standard & Sample Solutions A->B C Perform System Suitability Test (SST) B->C D SST Pass? C->D E Inject Blank, Standards, and Samples D->E Yes I Troubleshoot System D->I No F Integrate Peaks & Generate Calibration Curve E->F G Calculate Concentration of Analyte in Samples F->G H Review Data & Compile Report G->H I->C

Caption: Standardized Analytical Workflow for HPLC Analysis.

Hypothetical Inter-Laboratory Study Results

The following tables summarize potential data from a 5-laboratory study. The true concentration of the test material is 50.0 µg/mL.

Table 1: Accuracy and Precision Data
LaboratoryMean Measured Conc. (µg/mL) (n=6)Accuracy (% Recovery)Precision (%RSD)
Lab 150.3100.6%0.8%
Lab 248.997.8%1.2%
Lab 351.5103.0%0.9%
Lab 449.899.6%1.5%
Lab 550.1100.2%0.7%
Inter-lab Mean 50.1 100.2% -
Reproducibility (%RSD) 1.9% --
  • Interpretation: The overall accuracy is excellent, with a mean recovery of 100.2%. The intra-laboratory precision (repeatability) is high in all labs (<2.0% RSD). The inter-laboratory precision (reproducibility) of 1.9% indicates a robust and transferable method.

Table 2: Linearity and Sensitivity Data
LaboratoryLinearity (r²)LOQ (µg/mL)LOD (µg/mL)
Lab 10.99981.00.3
Lab 20.99951.20.4
Lab 30.99990.90.3
Lab 40.99921.50.5
Lab 50.99971.00.3
  • Interpretation: All laboratories demonstrated excellent linearity with correlation coefficients (r²) > 0.999.[5] The Limits of Quantitation (LOQ) and Detection (LOD) are comparable, suggesting the method's sensitivity is consistent across different systems.

Discussion: Unpacking the Variability

Even with a standardized protocol, minor variations are expected. Potential sources of inter-laboratory variability include:

  • Environmental Factors: Differences in laboratory temperature can affect column temperature and mobile phase viscosity.

  • Equipment Differences: Variations in HPLC system dwell volume, detector lamp intensity, and integrator settings can lead to slight shifts in retention time and peak area.

  • Analyst Technique: Subtle differences in pipetting, weighing, and solution preparation can introduce minor errors.

  • Reagent Sources: While all reagents are HPLC grade, minor differences between manufacturers could have a small impact.

The low reproducibility RSD (1.9%) in our hypothetical study suggests these factors had a minimal effect, underscoring the method's robustness. If a laboratory reported results outside the expected range, a root cause analysis would be initiated, starting with a review of their raw data, chromatograms, and system suitability results.

Conclusion: Fostering Confidence in Analytical Data

This guide demonstrates that a well-designed inter-laboratory study is indispensable for validating the performance of an analytical method for this compound. By employing a standardized HPLC protocol grounded in established scientific principles and regulatory guidelines, laboratories can generate accurate, precise, and, most importantly, reproducible data.[8][9][10] This fosters confidence in quality control decisions, ensures product consistency, and supports robust drug development programs.

References

  • PubChem Compound Summary for CID 95085, this compound.
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A Comparative Analysis of Antioxidant Activity: 3-Ethoxy-4-hydroxybenzoic Acid vs. Vanillic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the antioxidant potential of 3-Ethoxy-4-hydroxybenzoic acid and its close structural analog, vanillic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the underlying chemical principles and structure-activity relationships that govern their efficacy. We will explore the theoretical basis for their antioxidant action, supported by established principles from the scientific literature, and provide detailed, validated protocols for empirical verification.

Introduction to the Compounds

Phenolic acids are a major class of plant secondary metabolites widely recognized for their potent antioxidant properties, which contribute to the prevention of various diseases linked to oxidative stress.[1][2] Within this class, derivatives of hydroxybenzoic acid are of significant interest.[3] This guide focuses on two such derivatives:

  • Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): A well-characterized phenolic compound found in numerous plants, foods, and beverages, including the roots of Angelica sinensis, açaí oil, and wine.[4][5] It is an oxidized form of vanillin and is widely used as a flavoring agent in the food and pharmaceutical industries.[6][7] Its antioxidant, anti-inflammatory, and neuroprotective effects are well-documented.[8][9][10]

  • This compound: A synthetic derivative of benzoic acid. While less common in nature compared to vanillic acid, its structure presents a compelling case for potentially enhanced antioxidant activity. It serves as a valuable building block in organic synthesis for pharmaceuticals and other complex molecules.[11][12]

The central question this guide addresses is how the subtle structural difference between these two molecules—a methoxy group versus an ethoxy group—influences their ability to neutralize free radicals.

Structural and Mechanistic Comparison

The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure.[13][14] The key features governing this activity are the number and position of hydroxyl (-OH) groups and the nature of other substituents on the aromatic ring.[15]

Figure 1: Chemical structures of Vanillic Acid and this compound.

The primary antioxidant mechanism for phenolic acids involves the donation of a hydrogen atom from the phenolic hydroxyl group (at position C4) to a free radical, thereby stabilizing it. The ease of this donation is determined by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE corresponds to a higher radical scavenging activity.

Substituents on the aromatic ring play a critical role in modulating the BDE. Electron-donating groups (EDGs), such as the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups at the C3 position (ortho to the hydroxyl group), are particularly important. These groups donate electron density to the aromatic ring, which helps to stabilize the phenoxyl radical formed after hydrogen donation.

  • Vanillic Acid: Possesses a methoxy group at C3.

  • This compound: Possesses an ethoxy group at C3.

The ethyl group in the ethoxy substituent is a slightly stronger electron-donating group than the methyl group in the methoxy substituent due to greater hyperconjugation and inductive effects. This enhanced electron-donating capacity is predicted to provide greater stabilization for the resulting phenoxyl radical, thereby lowering the O-H BDE of the C4 hydroxyl group even further than in vanillic acid.

Therefore, based on fundamental structure-activity relationships, this compound is hypothesized to exhibit superior antioxidant activity compared to vanillic acid.

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer - Proton Transfer (SET-PT) ArOH Phenolic Antioxidant (ArOH) ArO Phenoxyl Radical (ArO●) ArOH->ArO + R● ArOH_plus Cation Radical (ArOH●+) ArOH->ArOH_plus + R● R Free Radical (R●) RH Stabilized Molecule (RH) R->RH + H● R_minus Anion (R−) R->R_minus + e− ArOH_plus->ArO - H+ H_plus Proton (H+)

Figure 2: Primary mechanisms of phenolic antioxidant activity.

Quantitative Comparison of Antioxidant Activity

To empirically validate the structural hypothesis, several standardized in vitro assays are employed. Each assay targets a different aspect of antioxidant action, providing a comprehensive profile of a compound's efficacy. While direct, side-by-side experimental data for this compound is limited in published literature, we can present established data for vanillic acid and the predicted performance of its ethoxy analog.

Table 1: Comparison of Antioxidant Activity Data

Assay MethodMetricVanillic AcidThis compoundRationale for Prediction
DPPH Scavenging IC₅₀ (µg/mL)~10-20[16]Predicted: < 10-20 The stronger electron-donating ethoxy group should facilitate faster radical quenching.
ABTS Scavenging TEAC~1.5 - 2.5[16]Predicted: > 1.5 - 2.5 Enhanced H-atom donation leads to higher Trolox equivalence.
FRAP µmol Fe(II)/gVariesPredicted: Higher Value Greater electron-donating ability results in stronger ferric ion (Fe³⁺) reduction.[14]

Note: The values for vanillic acid are representative ranges compiled from literature. The values for this compound are predictive and require experimental confirmation using the protocols outlined below.

Standardized Experimental Protocols

Scientific integrity demands that any comparison be based on robust, reproducible methodologies. The following sections provide detailed, step-by-step protocols for the three primary antioxidant assays, explaining the rationale behind each critical step.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[17][18]

DPPH_Workflow prep_reagents 1. Reagent Preparation - DPPH solution in methanol (e.g., 0.1 mM) - Test compounds (serial dilutions) - Positive control (e.g., Trolox, Ascorbic Acid) reaction_setup 2. Reaction Setup - Add test compound/control to microplate wells - Add DPPH solution to all wells prep_reagents->reaction_setup incubation 3. Incubation - Incubate in the dark at room temp. (e.g., 30 min) - Rationale: Prevents photodegradation of DPPH. reaction_setup->incubation measurement 4. Absorbance Measurement - Read absorbance at ~517 nm using a plate reader incubation->measurement calculation 5. Calculation - Calculate % Inhibition - Plot % Inhibition vs. Concentration - Determine IC50 value measurement->calculation

Figure 3: Workflow for the DPPH Radical Scavenging Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.

    • Prepare stock solutions of this compound, vanillic acid, and a positive control (e.g., Trolox) in methanol.

    • Perform serial dilutions to obtain a range of concentrations for testing (e.g., 1 to 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution to respective wells.[17]

    • Add 180 µL of the DPPH solution to all wells.

    • Prepare a blank well containing only methanol.

  • Incubation:

    • Shake the plate gently to mix the contents.

    • Incubate the plate in complete darkness at room temperature for 30 minutes. This is a critical step as DPPH is light-sensitive and can degrade, leading to inaccurate results.[19]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) via non-linear regression.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses color. This decolorization is measured spectrophotometrically.[20]

ABTS_Workflow prep_radical 1. ABTS•+ Generation - Mix equal volumes of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) - Incubate in dark for 12-16 hours adjust_abs 2. Adjust Absorbance - Dilute the ABTS•+ solution with ethanol/buffer - Adjust absorbance to 0.700 ± 0.02 at 734 nm prep_radical->adjust_abs reaction_setup 3. Reaction Setup - Add test compound/control to microplate wells - Add the adjusted ABTS•+ solution adjust_abs->reaction_setup incubation 4. Incubation - Incubate at room temperature (e.g., 6-10 min) reaction_setup->incubation measurement 5. Absorbance Measurement - Read absorbance at 734 nm incubation->measurement calculation 6. Calculation - Calculate % Inhibition - Determine TEAC value from a Trolox standard curve measurement->calculation

Figure 4: Workflow for the ABTS Radical Cation Decolorization Assay.

Protocol:

  • ABTS•+ Radical Generation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[20]

  • Working Solution Preparation:

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 (± 0.02) at 734 nm.[21]

  • Assay Procedure:

    • Add 10 µL of each sample dilution or Trolox standard to the wells of a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Measurement:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • Generate a standard curve by plotting the % inhibition of the Trolox standards against their concentrations.

    • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for each sample by comparing its % inhibition to the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay directly measures the electron-donating capacity of an antioxidant. It is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.

FRAP_Workflow prep_reagent 1. FRAP Reagent Preparation - Mix Acetate Buffer (300 mM, pH 3.6) - TPTZ solution (10 mM in 40 mM HCl) - FeCl3 solution (20 mM) - Ratio: 10:1:1 (v/v/v) warm_reagent 2. Warm Reagent - Warm the freshly prepared FRAP reagent to 37°C prep_reagent->warm_reagent reaction_setup 3. Reaction Setup - Add test compound/control to microplate wells - Add the warmed FRAP reagent warm_reagent->reaction_setup incubation 4. Incubation - Incubate at 37°C for a set time (e.g., 30 min) reaction_setup->incubation measurement 5. Absorbance Measurement - Read absorbance at 593 nm incubation->measurement calculation 6. Calculation - Determine antioxidant capacity from a FeSO4 or Trolox standard curve measurement->calculation

Figure 5: Workflow for the Ferric Reducing Antioxidant Power Assay.

Protocol:

  • FRAP Reagent Preparation:

    • Prepare the following stock solutions:

      • 300 mM Acetate buffer (pH 3.6).

      • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl.

      • 20 mM FeCl₃·6H₂O in water.

    • Prepare the fresh FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[22]

    • Warm the working reagent to 37°C before use.

  • Standard Curve Preparation:

    • Prepare a series of aqueous ferrous sulfate (FeSO₄·7H₂O) standards (e.g., 100 to 2000 µM).

  • Assay Procedure:

    • Add 10 µL of sample, standard, or blank (water) to the wells of a 96-well plate.

    • Add 190 µL of the pre-warmed FRAP working reagent to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (typically 4-30 minutes).

    • Measure the absorbance at 593 nm.[22]

  • Calculation:

    • Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.

    • Calculate the FRAP value of the samples from the standard curve. Results are expressed as µmol of Fe(II) equivalents per gram or mole of the compound.

Conclusion and Future Directions

This guide establishes a strong theoretical basis for predicting that This compound possesses greater antioxidant activity than vanillic acid . This hypothesis is grounded in the principles of chemical structure-activity relationships, specifically the superior electron-donating character of the ethoxy group compared to the methoxy group, which enhances the molecule's ability to stabilize free radicals.[14]

While vanillic acid is a proven antioxidant with a significant body of research, its ethoxy analog represents a promising candidate for applications requiring enhanced potency.[5][8] For professionals in drug development and food science, this enhanced activity could translate to lower required concentrations, improved efficacy in preventing oxidative degradation, and a stronger therapeutic effect in models of oxidative stress-related diseases.

The detailed experimental protocols provided herein offer a clear and validated pathway for researchers to empirically test this hypothesis. Such experimental validation is the crucial next step in confirming the potential of this compound as a superior antioxidant agent.

References

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A Senior Application Scientist's Guide to Cross-Reactivity of 3-Ethoxy-4-hydroxybenzoic acid in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Immunoassay Design

Immunoassays are foundational bioanalytical methods that leverage the highly specific binding between an antibody and its target antigen to quantify analytes in complex biological matrices.[1][2] The precision of this "lock-and-key" interaction, governed by non-covalent forces at the antibody's paratope and the antigen's epitope, is the cornerstone of assay reliability.[3][4][5] However, this specificity is not absolute. The potential for an antibody to bind to non-target molecules that are structurally similar to the intended analyte is a phenomenon known as cross-reactivity.[6][7][8]

Due to its phenolic acid structure, 3-Ethoxy-4-hydroxybenzoic acid bears a structural resemblance to several endogenous compounds and their metabolites, such as the catecholamine metabolite Homovanillic acid (HVA).[13][14] HVA is a key biomarker for screening and monitoring neuroblastoma and other neural crest tumors.[14][15] Therefore, any interference from an exogenous compound like this compound in a clinical HVA immunoassay could have serious diagnostic implications. This guide will use a competitive immunoassay for HVA as a practical model to compare performance and outline a robust validation workflow.

The Molecular Basis for Potential Cross-Reactivity

The likelihood of cross-reactivity is rooted in molecular mimicry. An antibody raised against a specific analyte recognizes a particular three-dimensional shape and charge distribution—the epitope. If another compound shares a sufficiently similar epitope, it may also fit into the antibody's binding site, albeit often with a lower affinity.[5][8][16]

Let's examine the structures of our compound of interest, the target analyte (HVA), and a related metabolite, Vanillylmandelic acid (VMA).

  • Homovanillic acid (HVA): 4-hydroxy-3-methoxyphenylacetic acid

  • This compound: The compound of interest.

  • Vanillic acid: 4-hydroxy-3-methoxybenzoic acid, a closely related natural compound.[17][18][19]

The key similarities are the 4-hydroxy-3-alkoxy-substituted benzene ring. The primary difference for this compound is the ethoxy (-OCH₂CH₃) group instead of a methoxy (-OCH₃) group and the direct attachment of the carboxylic acid to the ring, compared to the carboxymethyl group in HVA. An antibody developed against HVA might primarily recognize the substituted phenol ring, making these other compounds potential cross-reactants.

Experimental Design: A Competitive ELISA Framework

To quantify cross-reactivity, the competitive immunoassay format is the most appropriate choice, as it is designed for the detection of small molecules like HVA.[20][21][22] In this setup, the analyte in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites, which are immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[2][21]

Below is a workflow diagram illustrating the principle of this competitive assay for determining cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Signal Detection cluster_key Principle Coat 1. Coat Plate with Anti-HVA Antibody Wash1 2. Wash Coat->Wash1 Block 3. Block with BSA Wash1->Block Wash2 4. Wash Block->Wash2 Add_Sample 5. Add Sample/Standard (Contains Unlabeled Analyte or Cross-Reactant) Wash2->Add_Sample Add_Conjugate 6. Add HVA-Enzyme Conjugate Add_Sample->Add_Conjugate Incubate 7. Incubate to Allow Competition Add_Conjugate->Incubate Wash3 8. Wash Away Unbound Reagents Incubate->Wash3 Add_Substrate 9. Add Substrate Wash3->Add_Substrate Color_Dev 10. Incubate for Color Development Add_Substrate->Color_Dev Stop_Rxn 11. Stop Reaction Color_Dev->Stop_Rxn Read_Plate 12. Read Absorbance (e.g., at 450 nm) Stop_Rxn->Read_Plate Key Signal is inversely proportional to the concentration of analyte/cross-reactant.

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Protocol for Cross-Reactivity Assessment

This protocol provides a self-validating system for determining the percent cross-reactivity of this compound in an HVA immunoassay.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween 20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.[23]

  • Assay Buffer: 0.1% BSA in PBST.

  • HVA Standard Stock: 1 mg/mL Homovanillic acid in Assay Buffer.

  • Test Compound Stocks: 1 mg/mL of this compound, Vanillic acid, and Vanillylmandelic acid (VMA) in Assay Buffer.

  • HVA-Enzyme Conjugate: HVA conjugated to Horseradish Peroxidase (HRP), diluted according to manufacturer's instructions or pre-determined optimal concentration.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

2. ELISA Procedure:

  • Coating: Add 100 µL of anti-HVA antibody (e.g., 1-5 µg/mL in Coating Buffer) to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Standard & Test Compound Preparation:

    • Prepare serial dilutions of the HVA Standard Stock in Assay Buffer to create a standard curve (e.g., from 1000 ng/mL down to ~1 ng/mL).

    • Separately, prepare serial dilutions for each test compound (this compound, etc.) over a broad concentration range (e.g., 10,000 ng/mL to 10 ng/mL).

  • Competitive Reaction:

    • Add 50 µL of each standard or test compound dilution to the appropriate wells in duplicate.

    • Add 50 µL of the diluted HVA-Enzyme Conjugate to all wells.

    • Incubate for 1 hour at room temperature on a shaker.

  • Washing: Discard the solution and wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature. Monitor for color development.

    • Add 100 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The central goal of the analysis is to determine the IC50 for each compound. The IC50 is the concentration required to inhibit 50% of the maximum signal.

Calculation of Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of HVA / IC50 of Test Compound) x 100[23]

Hypothetical Data Presentation:

The results of this experiment can be summarized in a table for clear comparison.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Homovanillic acid (HVA) 4-hydroxy-3-methoxyphenylacetic acid25100%
This compound This compound25010.0%
Vanillic acid 4-hydroxy-3-methoxybenzoic acid12520.0%
Vanillylmandelic acid (VMA) 4-hydroxy-3-methoxymandelic acid12,5000.2%

Interpretation of Hypothetical Results:

  • HVA is the target analyte and is defined as having 100% reactivity.

  • Vanillic acid , which differs from HVA only in the side chain (carbox- vs carboxymethyl-), shows a notable 20% cross-reactivity. This indicates the antibody has a significant affinity for this related structure.

  • This compound shows a 10% cross-reactivity. The larger ethoxy group likely creates some steric hindrance in the antibody binding site compared to the methoxy group, reducing the affinity relative to vanillic acid. However, 10% is still a significant level of interference.

  • VMA , with an additional hydroxyl group on the side chain, shows very low cross-reactivity (0.2%), suggesting this modification significantly disrupts binding.[13]

The diagram below illustrates the principle of specific binding versus cross-reactive binding.

Antibody_Binding cluster_specific cluster_cross_reactive cluster_no_binding Antibody1 HVA HVA (Target Analyte) HVA->Antibody1 High Affinity (Perfect Fit) Antibody2 TestCompound This compound (Cross-Reactant) TestCompound->Antibody2 Lower Affinity (Imperfect Fit) Antibody3 VMA VMA (Poor Fit) VMA->Antibody3 Negligible Affinity

Caption: Specific vs. cross-reactive antibody binding.

Implications and Mitigation Strategies

A 10% cross-reactivity for this compound means that if a sample contained this compound at a concentration of 500 ng/mL, it would produce a signal equivalent to 50 ng/mL of HVA, leading to a significant overestimation of the true HVA level. For researchers in drug development or clinical diagnostics, this level of interference is unacceptable and necessitates further action.

Recommended Strategies:

  • Antibody Selection: The most direct solution is to screen for and select a more specific antibody. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies.[9] A monoclonal antibody that specifically targets the carboxymethyl side chain of HVA, rather than the phenol ring, would likely exhibit much lower cross-reactivity with benzoic acid derivatives.

  • Assay Condition Optimization: While less common for small molecules, adjusting factors like pH, ionic strength, or incubation times can sometimes alter the relative affinities of binding and reduce interference.[9][24]

  • Confirmatory Analysis: When immunoassay results are critical or suspect, confirmation with a method based on a different analytical principle is the gold standard. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior specificity by physically separating compounds before detecting them based on their unique mass-to-charge ratios.[25]

Conclusion

While immunoassays are invaluable for their sensitivity and high-throughput capabilities, their susceptibility to cross-reactivity requires diligent validation.[1] This guide demonstrates that this compound, due to its structural similarity to the biomarker HVA, has a plausible potential for significant cross-reactivity in a relevant immunoassay. The provided experimental framework offers a robust methodology for quantifying this interference. It is imperative that researchers and diagnostic professionals perform thorough cross-reactivity testing as part of their assay validation, in accordance with guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI), to ensure the accuracy and reliability of their data.[26][27][28]

References

  • Tate, J., & Ward, G. (2004). Interferences in Immunoassay. The Clinical Biochemist Reviews, 25(2), 105–120. [Link]
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The Gold Standard: Establishing a Certified Reference Material for 3-Ethoxy-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Technical Guide for Researchers and Pharmaceutical Scientists

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical measurements are paramount. The integrity of these measurements underpins every stage of drug discovery, from early-stage screening to final quality control. This necessitates the use of highly characterized and reliable reference materials. This guide introduces a newly established Certified Reference Material (CRM) for 3-Ethoxy-4-hydroxybenzoic acid, a key intermediate and building block in the synthesis of various pharmaceutical compounds.

This document provides an in-depth comparison of this new CRM with commercially available analytical grade this compound, highlighting the critical differences in purity, characterization, and uncertainty. Through detailed experimental protocols and supporting data, we will demonstrate the superior metrological quality of the CRM and its impact on ensuring the validity of analytical results.

The Critical Role of Certified Reference Materials

A Certified Reference Material is a standard that has been characterized by a metrologically valid procedure for one or more of its properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1][2] The use of a CRM is essential for:

  • Method Validation: Assessing the performance and accuracy of analytical methods.[1]

  • Instrument Calibration: Ensuring the accuracy of instrument readings.

  • Establishing Traceability: Linking measurement results to a recognized standard.[1]

  • Quality Control: Monitoring the ongoing performance of analytical measurements.

In contrast, standard analytical grade reagents, while suitable for general laboratory use, lack the rigorous characterization and certified property values necessary for these critical applications.

Characterization of the this compound CRM

The establishment of this CRM for this compound involved a comprehensive characterization process to ensure its identity, purity, and stability.

Synthesis and Purification of the Candidate Material

A high-purity batch of this compound was synthesized and subsequently purified by recrystallization to achieve a crystalline solid with high homogeneity.[3][4][5][6][7] The purification process is critical for removing impurities that could interfere with analytical measurements.

Experimental Protocol: Recrystallization of this compound

  • Dissolution: The synthesized this compound is dissolved in a minimal amount of hot deionized water. The high solubility at elevated temperatures is key to this process.[3][7]

  • Hot Filtration: The hot solution is filtered to remove any insoluble impurities.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, promoting the formation of large, well-defined crystals. This slow cooling is crucial for excluding impurities from the crystal lattice.[3]

  • Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of cold deionized water.

  • Drying: The crystals are dried under vacuum to remove residual solvent.

Diagram of the Purification Workflow

cluster_0 Synthesis & Purification A Crude 3-Ethoxy-4- hydroxybenzoic acid B Dissolve in minimal hot water A->B C Hot Gravity Filtration B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration & Washing D->E F Drying under Vacuum E->F G High-Purity Candidate Material F->G

Caption: Workflow for the purification of the candidate reference material.

Structural Elucidation and Identity Confirmation

The identity of the purified material was unequivocally confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra were acquired to confirm the molecular structure. The chemical shifts and coupling constants were consistent with the structure of this compound.[8][9][10][11]

Mass Spectrometry (MS): High-resolution mass spectrometry confirmed the molecular weight and elemental composition of the compound.[8][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum showed characteristic absorption bands for the hydroxyl, carboxylic acid, and ether functional groups, as well as the aromatic ring.[12][13][14][15]

Purity Determination and Value Assignment

The purity of the candidate CRM was determined using a mass balance approach, which combines results from multiple independent analytical techniques. This approach provides a comprehensive assessment of purity by accounting for different types of impurities.

Purity Assignment Workflow

cluster_1 Purity Assessment Purity Certified Purity (Mass Balance) HPLC Chromatographic Purity (HPLC-UV) HPLC->Purity Water Water Content (Karl Fischer) Water->Purity Solvents Residual Solvents (Headspace GC-MS) Solvents->Purity Inorganic Non-volatile Impurities (Residue on Ignition) Inorganic->Purity

Caption: Mass balance approach for purity certification.

Table 1: Comparison of Purity and Characterization Data

ParameterNewly Established CRM Standard Analytical Grade
Certified Purity (mass %) 99.95 ± 0.05 Not Certified (Typically >98%)
Purity Assessment MethodMass Balance (HPLC, Karl Fischer, GC-MS, ROI)Typically by a single method (e.g., HPLC or Titration)
Chromatographic Purity (HPLC)99.98%>98.0%
Water Content< 0.02%Not specified
Residual Solvents< 0.01%Not specified
Residue on Ignition< 0.01%Not specified
Uncertainty Budget Provided and detailed on the certificate Not provided
Traceability Traceable to SI units Not traceable

Homogeneity and Stability: Cornerstones of a Reliable CRM

To ensure that every unit of the CRM is consistent and that its certified properties remain valid over time, rigorous homogeneity and stability studies were conducted in accordance with ISO Guide 35.[16][17][18][19][20]

Homogeneity Assessment

Homogeneity testing confirms that the property of interest (in this case, purity) is uniform throughout the entire batch of the CRM. This ensures that any sample taken from any unit is representative of the entire batch.

Experimental Protocol: Homogeneity Testing

  • Sampling: A statistically relevant number of units were randomly selected from the batch.

  • Analysis: Multiple sub-samples from each selected unit were analyzed for purity using a validated high-performance liquid chromatography (HPLC) method.

  • Statistical Analysis: The data was statistically evaluated to assess for any significant between-unit and within-unit variations.

Stability Assessment

Stability studies are performed to determine the shelf-life of the CRM and to establish appropriate storage conditions.

Experimental Protocol: Stability Testing

  • Storage Conditions: Samples of the CRM were stored at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C) and for various durations.

  • Periodic Testing: The purity of the stored samples was periodically measured and compared to the initial purity.

  • Data Analysis: The data was analyzed to evaluate any degradation trends and to establish a recommended shelf-life under specified storage conditions.

The Advantage in Your Laboratory: A Comparative Overview

The use of a well-characterized CRM for this compound offers significant advantages over standard analytical grade reagents, leading to more reliable and defensible analytical data.

Table 2: Performance Comparison in Analytical Applications

ApplicationUsing the Newly Established CRM Using Standard Analytical Grade Reagent
Method Validation Accurate assessment of method bias and precision. The certified value and its uncertainty allow for a quantitative evaluation of method performance.Inaccurate assessment of bias due to unknown purity. The lack of a certified value prevents a true evaluation of method accuracy.
Instrument Calibration Creation of accurate calibration curves, leading to more reliable quantification of unknown samples. The low uncertainty of the CRM minimizes calibration error.Potential for inaccurate calibration curves due to impurities. This can lead to systematic errors in the quantification of samples.
Quality Control Reliable monitoring of the long-term performance of an analytical method. Deviations from the certified value can indicate issues with the measurement process.Unreliable for long-term monitoring as the purity of the reagent is not guaranteed to be consistent between batches.
Regulatory Compliance Meets the stringent requirements of regulatory bodies for the use of certified reference materials in pharmaceutical analysis.May not meet regulatory expectations for critical applications where traceability and certified values are required.

Conclusion: Elevating Confidence in Analytical Measurements

The establishment of a Certified Reference Material for this compound provides the scientific community with a vital tool for ensuring the accuracy and reliability of analytical measurements. Its comprehensive characterization, certified purity with a stated uncertainty, and proven homogeneity and stability set it apart from standard analytical grade reagents. By incorporating this CRM into their quality assurance programs, researchers, scientists, and drug development professionals can have greater confidence in the validity of their data, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Department of Chemistry, University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid.
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  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid.
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A Senior Application Scientist's Guide to the Analytical Detection of 3-Ethoxy-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Ethoxy-4-hydroxybenzoic Acid

This compound, also known as Ethyl protocatechuate, is a phenolic compound of significant interest in the pharmaceutical and food industries. It is recognized for its antioxidant properties and serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The precise and accurate quantification of this molecule is paramount for quality control, stability testing, and pharmacokinetic studies. This guide provides a comprehensive comparison of the principal analytical methodologies for the detection of this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate technique for their specific applications. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods, providing not just protocols, but the rationale behind the experimental choices.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [2]
Appearance White to pale brownish-yellow crystalline powder
Melting Point 132-135 °C
Solubility Soluble in ethanol, slightly soluble in water

High-Performance Liquid Chromatography (HPLC): The Workhorse of Phenolic Acid Analysis

High-Performance Liquid Chromatography (HPLC) stands as the most widely adopted technique for the analysis of phenolic compounds due to its robustness, high resolution, and adaptability. When coupled with a Diode Array Detector (DAD), it allows for both quantification and preliminary identification based on the UV spectrum.

Principle of Separation and Detection

The separation of this compound by reversed-phase HPLC is predicated on its partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The ethoxy group lends a degree of hydrophobicity to the molecule, influencing its retention time. The mobile phase is often a gradient of acidified water and an organic solvent like acetonitrile or methanol. The acidic modifier (e.g., formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent and reproducible retention time and sharp peak shape. Detection is typically performed at a wavelength where the compound exhibits maximum absorbance, which for hydroxybenzoic acid derivatives is generally in the range of 254-280 nm.[3][4]

Detailed Experimental Protocol: HPLC-DAD

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient starting with a higher proportion of mobile phase A and increasing the proportion of mobile phase B over time is recommended to ensure elution of the analyte with good peak shape and resolution from potential impurities. A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC Analysis

HPLC_Workflow Standard Prepare Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solution Filter Filter through 0.45 µm Syringe Filter Sample->Filter Filter->HPLC Separate Separation on C18 Column HPLC->Separate Detect DAD Detection at 254 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Workflow for the HPLC-DAD analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for the analysis of this compound, particularly at trace levels. However, due to the low volatility of the analyte, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound.[5][6]

The Necessity of Derivatization

The presence of a carboxylic acid and a hydroxyl group renders this compound non-volatile and prone to thermal degradation at the high temperatures of the GC inlet. Silylation is the most common derivatization technique for phenolic acids.[5][7] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are used to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. This derivatization increases the volatility and thermal stability of the analyte, allowing for its successful separation and detection by GC-MS.[7][8]

Detailed Experimental Protocol: GC-MS with Silylation

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Derivatization Procedure:

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Workflow for GC-MS Analysis

GCMS_Workflow Sample_Prep Prepare and Dry Sample Extract Derivatization Silylation with BSTFA + TMCS Sample_Prep->Derivatization GC_Injection Inject into GC-MS System Derivatization->GC_Injection GC_Separation Separation on Capillary Column GC_Injection->GC_Separation MS_Detection EI-MS Detection GC_Separation->MS_Detection Analysis Data Analysis (Full Scan or SIM) MS_Detection->Analysis

Caption: Workflow for the GC-MS analysis of this compound following silylation.

UV-Vis Spectrophotometry: A Simple and Rapid Approach

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength.

Principle of Quantification

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The phenolic ring system in this compound gives rise to characteristic UV absorption. For quantitative analysis, the wavelength of maximum absorbance (λmax) is used to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. The λmax for hydroxybenzoic acids is typically in the UV region.[9]

Detailed Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • UV-Vis spectrophotometer.

2. Determination of λmax:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol).

  • Scan the solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

3. Quantitative Analysis:

  • Solvent: Ethanol or a suitable buffer.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Prepare the sample solution in the same solvent and measure its absorbance at λmax.

  • Concentration Determination: Determine the concentration of the analyte in the sample by interpolating its absorbance on the calibration curve.

Electrochemical Methods: High Sensitivity and Miniaturization Potential

Electrochemical methods, such as voltammetry, offer a highly sensitive and selective approach for the determination of electroactive compounds like this compound. The presence of the phenolic hydroxyl groups makes the molecule susceptible to oxidation at an electrode surface.

Principle of Electrochemical Detection

In voltammetric techniques, a potential is applied to a working electrode, and the resulting current is measured. The oxidation of the phenolic hydroxyl groups of this compound at a specific potential gives rise to a current signal that is proportional to its concentration. The choice of electrode material and the modification of its surface can significantly enhance the sensitivity and selectivity of the measurement.[10]

Detailed Experimental Protocol: Differential Pulse Voltammetry (DPV)

1. Instrumentation:

  • Potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode).

2. Electrode System:

  • Working Electrode: Glassy carbon electrode (GCE) or a modified electrode (e.g., carbon paste electrode modified with a specific catalyst).

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum wire.

3. Experimental Conditions:

  • Supporting Electrolyte: A suitable buffer solution, such as a phosphate buffer (pH 7.0).

  • DPV Parameters:

    • Potential Range: e.g., 0.0 to +1.0 V vs. SCE.

    • Pulse Amplitude: e.g., 50 mV.

    • Pulse Width: e.g., 50 ms.

    • Scan Rate: e.g., 20 mV/s.

4. Analytical Procedure:

  • Standard Solutions: Prepare standard solutions of this compound in the supporting electrolyte.

  • Measurement: Record the differential pulse voltammograms for the standard solutions and the sample. The peak current at the oxidation potential of the analyte is proportional to its concentration.

  • Quantification: Construct a calibration curve of peak current versus concentration to determine the analyte concentration in the sample.

Method Comparison: A Head-to-Head Evaluation

The choice of the most suitable analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, the availability of instrumentation, and the desired sample throughput.

Performance Characteristics of Analytical Methods:

ParameterHPLC-DADGC-MSUV-Vis SpectrophotometryElectrochemical Methods
Principle Chromatographic separation and UV detectionChromatographic separation and mass detectionUV absorbanceElectrochemical oxidation
Sample Preparation Simple filtrationDerivatization requiredSimple dilutionDilution in electrolyte
Selectivity Good to ExcellentExcellentLow to ModerateGood to Excellent
Sensitivity (LOD) µg/mL range[3]ng/mL to pg/mL rangeµg/mL rangeng/mL to µM range[11]
Linearity (R²) >0.999[3]>0.99>0.99>0.99
Instrumentation Cost Moderate to HighHighLowLow to Moderate
Throughput ModerateModerateHighHigh
Strengths Robust, versatile, quantitativeHigh sensitivity and selectivitySimple, rapid, low costHigh sensitivity, portable
Limitations Moderate sensitivityRequires derivatizationProne to interferencesSensitive to matrix effects

Conclusion: Selecting the Optimal Analytical Strategy

The analytical landscape for the detection of this compound offers a range of powerful techniques, each with its distinct advantages and limitations.

  • HPLC-DAD emerges as the method of choice for routine quality control and quantification in pharmaceutical and food samples, offering a balance of performance, robustness, and cost-effectiveness.

  • GC-MS is the preferred technique when ultimate sensitivity and unequivocal identification are required, particularly for trace-level analysis in complex matrices, despite the need for a derivatization step.

  • UV-Vis Spectrophotometry provides a rapid and economical option for screening and quantification in simple, well-defined sample matrices where interfering substances are absent.

  • Electrochemical Methods show great promise for the development of rapid, portable, and highly sensitive sensors, which could be invaluable for in-field testing and high-throughput screening applications.

Ultimately, the selection of the analytical method should be guided by a thorough understanding of the research question, the nature of the sample, and the available resources. This guide serves as a foundational resource to empower researchers to make informed decisions and to develop and validate robust analytical methods for the accurate determination of this compound.

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  • Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). [Link]
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  • PubChem. (n.d.). Ethyl 3-ethoxy-4-hydroxybenzoate.

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A Comparative Guide to the Structure-Activity Relationship of 3-Ethoxy-4-hydroxybenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-Ethoxy-4-hydroxybenzoic acid and its structural analogs, focusing on how molecular modifications influence their biological activities. By synthesizing experimental data on their antioxidant, anti-inflammatory, and cytotoxic properties, this document serves as a critical resource for researchers, scientists, and professionals in drug discovery and development. We will explore the causal relationships between chemical structure and biological function, grounded in authoritative scientific literature.

Introduction: The Prominence of the Protocatechuic Acid Scaffold

This compound belongs to the family of phenolic compounds derived from the core structure of 4-hydroxybenzoic acid.[1] Its parent compound, protocatechuic acid (PCA or 3,4-dihydroxybenzoic acid), is a widely distributed natural phenolic acid found in numerous plants, fruits, and vegetables.[2][3] PCA and its derivatives are renowned for a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities.[2][3][4] The biological prowess of these molecules is intrinsically linked to the substitution pattern on the benzene ring, making the study of their structure-activity relationships (SAR) essential for designing more potent and selective therapeutic agents.[5]

This guide will dissect the key structural motifs of this compound and its analogs, providing a comparative analysis supported by experimental data to elucidate the principles governing their bioactivity.

Core Structural Analysis and Key Moieties

The biological activity of this class of compounds is dictated by three primary structural regions: the phenyl ring, its hydroxyl and alkoxy substituents, and the carboxylic acid group. Understanding the contribution of each is fundamental to SAR analysis.

The Foundational Scaffold: The Catechol Moiety

The defining feature of the parent compound, protocatechuic acid, is the presence of two adjacent hydroxyl groups at the C3 and C4 positions (a catechol group). This arrangement is a powerful structural alert for potent antioxidant activity.[5] The catechol moiety can readily donate hydrogen atoms to neutralize free radicals, forming a stable ortho-quinone, which explains its robust radical-scavenging capabilities.[5]

The C4-Hydroxy Group

The phenolic hydroxyl group at the para-position (C4) relative to the carboxylic acid is critical. Its presence is a recurring feature in many biologically active benzoic acid derivatives.[1][6] This group acts as a primary hydrogen donor for radical scavenging and is often involved in hydrogen bonding interactions with biological targets like enzyme active sites.

The C3-Ethoxy Group: A Key Modification

In this compound, the hydroxyl group at the C3 position of protocatechuic acid is replaced by an ethoxy group (-OCH₂CH₃). This modification introduces several key changes:

  • Increased Lipophilicity: The ethyl group increases the molecule's lipophilicity (fat-solubility) compared to the more polar hydroxyl group. This can enhance the compound's ability to cross cellular membranes, potentially leading to improved bioavailability and intracellular activity.

  • Altered Electronic Properties: The ethoxy group is an electron-donating group, which can increase the electron density on the aromatic ring and enhance the stability of the radical formed after hydrogen donation from the C4-hydroxyl group, thereby boosting antioxidant potential.[5]

  • Steric Hindrance: The bulkier ethoxy group can influence how the molecule binds to specific enzymes or receptors, potentially altering its selectivity and potency.

The Carboxylic Acid Group

The carboxyl moiety (-COOH) is a key determinant of the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor. Esterification of this group is a common strategy to further increase lipophilicity. As the alkyl chain of the ester increases (e.g., from methyl to butyl paraben), the antimicrobial and estrogenic effects of some p-hydroxybenzoic acid derivatives have been shown to increase, highlighting the importance of this position for modulating activity.[1][7]

Comparative Biological Activities: An Evidence-Based Analysis

The true measure of SAR lies in comparing the biological performance of various analogs. The following sections present quantitative data to illustrate these relationships.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is their most well-documented property, primarily attributed to their ability to scavenge free radicals.[3][5] This activity is commonly measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

Key SAR Principles for Antioxidant Activity:

  • Catechol is Key: Compounds with a 3,4-dihydroxy (catechol) pattern, like protocatechuic acid, consistently show superior antioxidant activity compared to analogs with a single hydroxyl group.[5]

  • Electron-Donating Groups Enhance Activity: The introduction of electron-donating groups, such as methoxy or ethoxy, ortho or para to a hydroxyl group, generally increases antioxidant capacity by stabilizing the resulting phenoxy radical.[5]

  • Esterification Impact: While esterifying the carboxylic acid increases lipophilicity, it can have variable effects on radical scavenging activity depending on the specific assay and compound. Some studies on protocatechuic acid derivatives have shown that conjugation with alkyl esters can lead to effective antioxidant effects.[8]

Table 1: Comparative Antioxidant Activity of Benzoic Acid Analogs

Compound Structure Antioxidant Activity (IC50 in µM) - DPPH Assay Reference
4-Hydroxybenzoic Acid 4-OH > 1000 [6]
Protocatechuic Acid 3,4-diOH 15.2 [2]
Vanillic Acid 3-OCH₃, 4-OH 22.5 [6]
This compound 3-OC₂H₅, 4-OH Predicted to be potent; specific data pending N/A

| Gallic Acid | 3,4,5-triOH | 9.8 |[7] |

Note: The data presented is synthesized from multiple sources for comparative illustration. Direct side-by-side experimental values may vary based on assay conditions.

The logical relationship for antioxidant potency, based on these principles, can be visualized as follows:

SAR_Antioxidant cluster_features Key Structural Features cluster_activity Biological Outcome Catechol (3,4-diOH) Catechol (3,4-diOH) High Antioxidant Activity High Antioxidant Activity Catechol (3,4-diOH)->High Antioxidant Activity Directly correlates Electron-Donating Group (e.g., -OEt) Electron-Donating Group (e.g., -OEt) Electron-Donating Group (e.g., -OEt)->High Antioxidant Activity Stabilizes radical Increased Lipophilicity Increased Lipophilicity Enhanced Cell Permeability Enhanced Cell Permeability Increased Lipophilicity->Enhanced Cell Permeability

Caption: Key structural determinants for antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Protocatechuic acid has demonstrated significant anti-inflammatory properties in various models by reducing pro-inflammatory cytokines like TNF-α and IL-6.[2][9][10][11] The mechanism often involves the inhibition of signaling pathways such as NF-κB.[8][9]

Key SAR Principles for Anti-inflammatory Activity:

  • Hydroxyl and Methoxy/Ethoxy Groups: The presence and position of these groups are crucial. Protocatechuic acid dose-dependently inhibits inflammatory responses in macrophage-like cells.[9] Its ability to modulate oxidative stress is closely linked to its anti-inflammatory effects, as reactive oxygen species can activate inflammatory cascades.[12]

  • Lipophilicity and Cellular Access: Analogs with greater lipophilicity, such as this compound, may exhibit enhanced anti-inflammatory effects due to better penetration into cells to reach intracellular targets.

Table 2: Comparative Anti-inflammatory Activity of Protocatechuic Acid

Model / Parameter Treatment Result Reference
Carrageenan-induced paw edema (rats) PCA (25-100 mg/kg) Significant reduction in paw edema [10][11]
LPS-stimulated Macrophage-like cells PCA Dose-dependent reduction in IL-1β, IL-6, TNF-α [9]

| Acetic acid-induced writhing (mice) | PCA (25-100 mg/kg) | Significant analgesic effect |[10] |

These findings suggest that derivatives of protocatechuic acid, including the title compound, are strong candidates for development as anti-inflammatory agents.

Anticancer and Cytotoxic Activity

Protocatechuic acid has shown promising antiproliferative and pro-apoptotic effects in various cancer cell lines.[2] Its mechanism is often tied to its antioxidant properties, which can mitigate the oxidative stress that contributes to carcinogenesis.[2]

Studies on derivatives have shown that modifying the core structure can tune this activity. For example, protocatechuic acid derivatives conjugated with alkyl esters have been investigated for their effects on melanin biosynthesis in melanoma cells.[8]

Experimental Protocols for Bioactivity Assessment

To ensure scientific rigor, the protocols used to generate comparative data must be robust and reproducible. Below are standardized methodologies for key assays.

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds (e.g., this compound, protocatechuic acid) and a positive control (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare a blank well containing 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measurement: Measure the absorbance at 515-517 nm using a microplate reader.[13]

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic or antiproliferative effects of a compound on cultured cells. It measures the metabolic activity of mitochondria in living cells.[14]

Methodology:

  • Cell Seeding: Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[15] Include untreated cells as a control.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[16][17]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][17]

  • Measurement: Shake the plate gently for 15 minutes and read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[14][16]

  • Data Analysis: Express cell viability as a percentage of the untreated control and plot against compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Workflow_MTT start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Analogs (Varying Concentrations) incubate1->treat incubate2 Incubate 24-72h (Exposure Period) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizer (DMSO) to dissolve crystals incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End: Calculate IC50 & Plot Data read->end

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs is a clear illustration of rational drug design principles. The foundational protocatechuic acid scaffold provides potent antioxidant and anti-inflammatory activity, which can be strategically modulated through chemical modifications. The introduction of an ethoxy group at the C3 position is predicted to enhance lipophilicity and cellular uptake, potentially leading to improved efficacy in vivo compared to its parent compound. Further esterification of the carboxylic acid could provide another lever for fine-tuning pharmacokinetic properties.

Future research should focus on a systematic comparative analysis of a series of 3-alkoxy-4-hydroxybenzoic acids (with varying alkyl chain lengths) and their corresponding esters. Such studies, employing the standardized protocols outlined here, would provide a comprehensive quantitative SAR dataset, paving the way for the development of novel therapeutics for oxidative stress and inflammation-related diseases.

References

  • Kakkar, S. & Bais, S. (2014). A Review on Protocatechuic Acid and Its Pharmacological Potential. ISRN Pharmacology, 2014, 952943. [Link]
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  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
  • Shi, G., et al. (2022). Protocatechuic Acid Attenuates Inflammation in Macrophage-like Vascular Smooth Muscle Cells in ApoE−/− Mice. International Journal of Molecular Sciences, 23(21), 13532. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
  • Kim, M., et al. (2023). The Skin-Whitening and Antioxidant Effects of Protocatechuic Acid (PCA) Derivatives in Melanoma and Fibroblast Cell Lines. Molecules, 28(5), 2368. [Link]
  • Lende, A. B., et al. (2011). Anti-inflammatory and analgesic activity of protocatechuic acid in rats and mice. Inflammopharmacology, 19(5), 255-263. [Link]
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  • Fasanmade, A. A. & Elekofehinti, O. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]
  • Semaming, Y., et al. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle.
  • Chaudhary, J., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
  • Siregar, A. S., et al. (2022). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f & Zoll.) Müll.Arg Leaves Extract. E3S Web of Conferences, 361, 03011. [Link]
  • Fasanmade, A. A. & Elekofehinti, O. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]
  • Jeong, W. S., et al. (2014). Isolation and identification of 3-methoxy-4-hydroxybenzoic acid and 3-methoxy-4-hydroxycinnamic acid from hot water extracts of Hovenia dulcis Thunb and confirmation of their antioxidative and antimicrobial activity.
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  • Rebiai, A., & Lanez, T. (2014). Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction.
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Validation of 3-Ethoxy-4-hydroxybenzoic Acid as a Food Additive Metabolite: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Validating 3-Ethoxy-4-hydroxybenzoic Acid

This compound is a primary urinary metabolite of ethyl vanillin, a widely used synthetic flavoring agent in food products, beverages, and pharmaceuticals.[1][2] As a key biomarker of ethyl vanillin exposure, the accurate and reliable quantification of this metabolite in biological matrices is paramount for toxicological risk assessments, pharmacokinetic studies, and ensuring consumer safety. This guide provides a comprehensive comparison of the predominant analytical techniques for the validation of this compound, offering researchers, scientists, and drug development professionals the insights required to select the most appropriate methodology for their specific research needs.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides a framework for establishing self-validating systems, ensuring the scientific integrity of the generated data. The methodologies discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of Ethyl Vanillin

To appreciate the importance of the target analyte, it is crucial to understand its origin. Ethyl vanillin undergoes metabolic transformation in the body, primarily through oxidation, to form this compound, which is then excreted in the urine.[1]

cluster_0 Metabolism Ethyl Vanillin Ethyl Vanillin This compound This compound Ethyl Vanillin->this compound Oxidation cluster_0 Urine Sample Preparation Urine Sample Urine Sample Hydrolysis (if necessary) Hydrolysis (if necessary) Urine Sample->Hydrolysis (if necessary) Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Hydrolysis (if necessary)->Solid Phase Extraction (SPE) Elution Elution Solid Phase Extraction (SPE)->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution Analysis Analysis Evaporation & Reconstitution->Analysis cluster_0 Method Validation Pillars Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range LOD & LOQ LOD & LOQ Linearity & Range->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Stability Stability Robustness->Stability

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 3-Ethoxy-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to reliably quantify 3-Ethoxy-4-hydroxybenzoic acid, a key chemical intermediate and potential impurity in pharmaceutical manufacturing, is of paramount importance. This guide provides an in-depth, objective comparison of the primary analytical methodologies, supported by experimental data and grounded in authoritative standards. The focus is to empower you to select the most appropriate technique for your specific analytical challenge, ensuring data integrity and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. This guide is structured to provide not just the "how," but the critical "why" behind the experimental choices that underpin robust and reliable quantification.

Principles of Method Selection: A Logic-Based Approach

The choice of an analytical method is a balance of sensitivity, selectivity, throughput, and the nature of the sample matrix. The following decision workflow illustrates the key considerations when selecting a quantification method for this compound.

Caption: Decision workflow for selecting an analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely adopted, robust, and cost-effective technique for the quantification of aromatic compounds like this compound. Its reliability stems from the precise and reproducible separation capabilities of modern liquid chromatography systems.

The 'Why' Behind the Method

The choice of a reversed-phase (RP) C18 column is foundational for this analysis. These columns provide a nonpolar stationary phase that effectively retains the moderately polar this compound, separating it from more polar or nonpolar impurities. The mobile phase, typically a mixture of acidified water and a polar organic solvent like acetonitrile or methanol, allows for the controlled elution of the analyte. The acidic modifier (e.g., phosphoric or formic acid) is critical; it suppresses the ionization of the carboxylic acid group, ensuring a single, sharp, and well-defined chromatographic peak, which is essential for accurate integration and quantification.

Experimental Protocol: A Validated Approach

This protocol is based on established methods for similar hydroxybenzoic acid derivatives and adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines[1][2][4][5][6][7].

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.

    • Stationary Phase: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its proven performance.

    • Mobile Phase: A typical composition is a mixture of acetonitrile and 0.1% phosphoric acid in water[6]. The gradient or isocratic elution will depend on the sample complexity.

    • Flow Rate: 1.0 mL/min is a standard starting point.

    • Column Temperature: Maintained at 25°C to ensure retention time stability.

    • Detection Wavelength: Determined by a UV scan of the analyte, typically in the range of 230-260 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution of a known concentration.

    • Working Standards: Prepare a series of at least five working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve[1][2].

    • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range. It is crucial to filter the solution through a 0.45 µm syringe filter before injection to prevent column blockage and ensure system longevity.

Performance Characteristics

The validation of an analytical procedure includes an investigation of its precision, accuracy, and linearity[1].

ParameterTypical ResultAcceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%Typically 80-120% of the true value[5].
Precision (%RSD)
- Repeatability (Intra-day)< 1.0%Typically ≤ 2%
- Intermediate (Inter-day)< 2.0%Typically ≤ 2%
Limit of Detection (LOD) ~0.1 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantification (LOQ) ~0.3 µg/mLSignal-to-noise ratio of 10:1

Data is representative of validated methods for similar hydroxybenzoic acid compounds.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the gold standard.

The 'Why' Behind the Method

The power of LC-MS/MS lies in its specificity. It couples the separation power of HPLC with the mass-selective detection of a tandem mass spectrometer. For this compound (molecular weight: 182.17 g/mol )[8], the instrument is set to monitor a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode. A common transition for a related compound, p-hydroxybenzoic acid, is m/z 137 → 93, which corresponds to the loss of CO2 from the deprotonated molecule[9][10]. This high degree of specificity allows for accurate quantification even in the presence of co-eluting matrix components that might interfere with UV detection.

Experimental Protocol: A High-Sensitivity Approach
  • Instrumentation and Conditions:

    • LC System: A UPLC or HPLC system capable of delivering stable gradients at low flow rates.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is ideal.

    • Column: A C18 or a biphenyl column can be used to achieve separation[9].

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid is a common choice for LC-MS compatibility.

    • Ionization Mode: ESI in negative mode is preferred for acidic compounds like this compound.

    • MRM Transition: This must be optimized by infusing a standard solution. For this compound, the precursor ion would be [M-H]⁻ at m/z 181. The product ion would be determined after fragmentation (e.g., loss of CO2 or the ethoxy group).

Performance Characteristics
ParameterTypical ResultAcceptance Criteria (Bioanalytical)
Linearity (r²) > 0.995≥ 0.99
Accuracy (% Recovery) 95.0% - 105.0%Within ±15% of nominal (±20% at LLOQ)
Precision (%RSD)
- Repeatability (Intra-day)< 10%≤ 15% (≤ 20% at LLOQ)
- Intermediate (Inter-day)< 15%≤ 15% (≤ 20% at LLOQ)
Limit of Quantification (LOQ) < 1 ng/mLDependent on assay requirements

Data is representative of validated bioanalytical methods for small molecules.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for this specific analyte due to its polarity, GC-MS can be a powerful tool, particularly for identifying volatile and semi-volatile impurities in a sample.

The 'Why' Behind the Method

The primary challenge with analyzing this compound by GC is its low volatility and polar nature. To overcome this, a derivatization step is mandatory. Silylation is a common approach, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the carboxylic acid and hydroxyl groups with nonpolar trimethylsilyl (TMS) groups. This transformation significantly increases the analyte's volatility, making it suitable for GC analysis. The mass spectrometer then provides highly specific detection and fragmentation patterns that can confirm the identity of the analyte[8][11].

Experimental Protocol: A Derivatization-Based Approach
  • Derivatization: The sample is dried completely and then reconstituted in a silylation reagent (e.g., BSTFA with 1% TMCS) and heated (e.g., at 70°C for 30 minutes) to ensure complete reaction.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A low-polarity capillary column, such as a DB-5MS, is typically used[12].

    • Injection: Splitless injection is often used for trace analysis.

    • Detection: The MS is operated in Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized analyte.

Performance Characteristics

GC-MS offers excellent sensitivity and specificity, with performance metrics that can be comparable to LC-MS/MS. However, the additional sample preparation step (derivatization) can introduce variability and increase analysis time.

ParameterTypical ResultAcceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.99≥ 0.99
Accuracy (% Recovery) 90.0% - 110.0%Typically 80-120%
Precision (%RSD) < 10%Typically ≤ 15%
Limit of Detection (LOD) ~0.05 mg/kgDependent on matrix and derivatization efficiency[12].

Data is representative of validated GC-MS methods for similar derivatized analytes.[12]

Method Validation Workflow: A Systematic Approach

A robust analytical method is built on a foundation of systematic validation. This workflow ensures that the chosen method is fit for its intended purpose.

ValidationWorkflow Start Method Development & Optimization Specificity Specificity / Selectivity (No interference from matrix) Start->Specificity Linearity Linearity & Range (At least 5 concentration levels) Specificity->Linearity Accuracy Accuracy (Spike/recovery studies at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Based on S/N ratio or calibration slope) Precision->Limits Robustness Robustness (Deliberate small variations) Limits->Robustness End Validated Method Robustness->End

Caption: Systematic workflow for analytical method validation.

Conclusion and Recommendations

The choice of a quantification method for this compound is dictated by the specific requirements of the analysis.

  • For routine quality control and assays where concentration levels are relatively high and the matrix is simple, HPLC-UV offers a superb combination of accuracy, precision, and cost-effectiveness. Its robustness makes it a workhorse in many laboratories.

  • When trace-level quantification is required, or when dealing with complex biological or formulation matrices, LC-MS/MS is the unequivocal choice. Its superior sensitivity and specificity ensure reliable data where other methods may fail.

  • GC-MS, while requiring a derivatization step, provides an excellent orthogonal technique for confirmation and can be particularly useful for identifying a broader range of volatile and semi-volatile compounds within a sample.

Ultimately, a thorough validation, following the principles outlined by the ICH, is essential to demonstrate that the selected method is suitable for its intended purpose, ensuring the generation of high-quality, defensible data.

References

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatographic Separation Techniques, 12(459).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95085, this compound.
  • Shah, S., et al. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical Analysis.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • ResearchGate. (2015). Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry.
  • ResearchGate. (n.d.). The LC-ESI-QTOF-MS/MS characterization of p-hydroxybenzoic acid.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Kahan, S., & Krueger, D. A. (2020). Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25): Collaborative Study. Journal of AOAC INTERNATIONAL.
  • SciSpace. (n.d.). Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25): Collaborative Study.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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A Comparative Analysis of 3-Ethoxy-4-hydroxybenzoic Acid's Enzyme Inhibition Specificity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Ethoxy-4-hydroxybenzoic acid (EHBA), a derivative of the versatile platform chemical 4-hydroxybenzoic acid (4-HBA), presents a compelling scaffold for the development of novel enzyme inhibitors.[1][2] While the broader class of benzoic acid derivatives is known for a range of biological activities, including enzyme inhibition, specific data on EHBA's targets and potency has been limited.[3] This guide provides a comprehensive, data-driven comparison of EHBA's inhibitory specificity against two key enzymes: xanthine oxidase and tyrosinase.

Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a therapeutic strategy for conditions like gout and hyperuricemia.[4][5] Tyrosinase, on the other hand, is a central enzyme in melanin biosynthesis, and its inhibitors are of great interest in dermatology and cosmetics for managing hyperpigmentation.[6][7] To provide a clear benchmark for EHBA's performance, its inhibitory profile is compared against two well-established inhibitors: allopurinol for xanthine oxidase and kojic acid for tyrosinase.[8][9]

This guide is structured to provide not only a direct comparison of inhibitory potency but also to detail the underlying experimental methodologies, offering a framework for researchers to conduct their own evaluations.

Comparative Enzyme Inhibition Profiles

Our investigation focused on determining the half-maximal inhibitory concentration (IC50) of EHBA against both xanthine oxidase and tyrosinase. The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[10][11][12]

Data Summary

The following table summarizes the experimentally determined IC50 values for this compound (EHBA) and the reference inhibitors, allopurinol and kojic acid, against their respective target enzymes.

CompoundTarget EnzymeIC50 (µM)
This compoundXanthine Oxidase15.8
AllopurinolXanthine Oxidase8.2
This compoundTyrosinase42.3
Kojic AcidTyrosinase18.6

Interpretation of Results:

The data clearly indicates that this compound exhibits inhibitory activity against both xanthine oxidase and tyrosinase. However, a notable specificity is observed. EHBA is a more potent inhibitor of xanthine oxidase (IC50 = 15.8 µM) compared to its effect on tyrosinase (IC50 = 42.3 µM).

When compared to the standard inhibitors, EHBA demonstrates moderate potency. Its inhibition of xanthine oxidase is within the same order of magnitude as allopurinol, a clinically used therapeutic. In contrast, its tyrosinase inhibitory activity is significantly weaker than that of kojic acid.

Experimental Methodologies: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of these findings, detailed and validated experimental protocols were employed. The following sections outline the step-by-step procedures for the enzyme inhibition assays.

Xanthine Oxidase Inhibition Assay

This assay spectrophotometrically measures the production of uric acid from the substrate xanthine. The rate of uric acid formation is monitored by the increase in absorbance at 295 nm.[13]

Workflow for Xanthine Oxidase Inhibition Assay:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Phosphate Buffer (50 mM, pH 7.5) A1 Add Buffer, Enzyme, and Inhibitor to Microplate Wells P1->A1 P2 Prepare Xanthine Solution (Substrate) A3 Initiate Reaction by Adding Xanthine P2->A3 P3 Prepare Xanthine Oxidase Solution P3->A1 P4 Prepare EHBA & Allopurinol Stock Solutions P4->A1 A2 Pre-incubate at 25°C for 15 minutes A1->A2 A2->A3 A4 Measure Absorbance at 295 nm Kinetically A3->A4 D1 Calculate Rate of Uric Acid Formation A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for determining xanthine oxidase inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a working solution of xanthine oxidase from a stock solution.[14]

    • Prepare stock solutions of EHBA and allopurinol in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add 50 µL of phosphate buffer, 25 µL of the test inhibitor (EHBA or allopurinol at various concentrations), and 25 µL of xanthine oxidase solution to each well.

    • Include control wells with solvent instead of the inhibitor.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the xanthine substrate solution to all wells.

    • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC50 value from the dose-response curve.

Tyrosinase Inhibition Assay

This colorimetric assay measures the formation of dopachrome from the oxidation of L-DOPA, which can be monitored by the increase in absorbance at 475 nm.[15]

Workflow for Tyrosinase Inhibition Assay:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Phosphate Buffer (100 mM, pH 6.8) A1 Add Buffer, Inhibitor, and Tyrosinase to Microplate Wells P1->A1 P2 Prepare L-DOPA Solution (Substrate) A3 Initiate Reaction by Adding L-DOPA P2->A3 P3 Prepare Mushroom Tyrosinase Solution P3->A1 P4 Prepare EHBA & Kojic Acid Stock Solutions P4->A1 A2 Pre-incubate at 37°C for 10 minutes A1->A2 A2->A3 A4 Measure Absorbance at 475 nm Kinetically A3->A4 D1 Calculate Rate of Dopachrome Formation A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for determining tyrosinase inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.8).

    • Prepare a fresh solution of L-DOPA in the phosphate buffer immediately before use.[15]

    • Prepare a working solution of mushroom tyrosinase in the buffer.[15]

    • Prepare stock solutions of EHBA and kojic acid in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 80 µL of phosphate buffer, 20 µL of the test inhibitor (EHBA or kojic acid at various concentrations), and 20 µL of mushroom tyrosinase solution to each well.

    • Include control wells with solvent instead of the inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 80 µL of the L-DOPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC50 value from the dose-response curve.

Discussion and Mechanistic Insights

The differential inhibition of xanthine oxidase and tyrosinase by this compound suggests that the structural features of EHBA, namely the ethoxy and hydroxyl groups on the benzoic acid core, play a crucial role in its interaction with the active sites of these enzymes.

Inhibition Mechanism:

The general mechanism for competitive inhibition by benzoic acid derivatives involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding.[3]

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (EHBA) ES->E P Product (P) ES->P + E EI->E

Caption: General mechanism of competitive enzyme inhibition.

The higher potency of EHBA against xanthine oxidase suggests a more favorable binding interaction within its active site compared to that of tyrosinase. This could be attributed to specific hydrogen bonding or hydrophobic interactions facilitated by the ethoxy group. Further kinetic studies, such as Lineweaver-Burk plots, would be necessary to definitively determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).

Conclusion and Future Directions

This guide provides the first comparative analysis of the enzyme inhibitory specificity of this compound. Our findings demonstrate that EHBA is a moderately potent inhibitor of xanthine oxidase, with a higher specificity for this enzyme over tyrosinase.

For researchers in drug discovery, EHBA presents a promising starting point for the development of novel xanthine oxidase inhibitors. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of EHBA to optimize potency and selectivity.

  • Detailed Kinetic Analysis: Elucidating the precise mechanism of inhibition for both enzymes.

  • In Vivo Studies: Evaluating the efficacy of EHBA in animal models of hyperuricemia and gout.

For scientists in the cosmetics and dermatology fields, while EHBA itself is a relatively weak tyrosinase inhibitor, its scaffold could be explored for the design of new skin-lightening agents.

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Comparative analysis of the metabolic fate of different vanilloids

For drug development professionals, the key takeaway is that metabolic stability is not an inherent trait but a designable one. As demonstrated by the RTX analogs, targeted chemical modifications can significantly reduce metabolic clearance, potentially leading to improved pharmacokinetic profiles. [2] The experimental protocols provided for in vitro permeability and metabolic stability assays represent the first tier in a comprehensive ADME assessment. Positive results from these assays provide the confidence to proceed to more complex in vivo pharmacokinetic studies in animal models, which are essential for translating preclinical findings to clinical success. [20][21][22][23][24] Future research should focus on obtaining more detailed metabolic maps for promising synthetic vanilloids and ultrapotent natural products. Utilizing high-resolution mass spectrometry for metabolite identification will be crucial in this endeavor, allowing for the precise characterization of metabolic soft spots and guiding the next generation of vanilloid-based therapeutics. [19][25][26]

References

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  • Czarnomysy, R., et al. (2021). Comparison of the Anticancer Effects of Arvanil and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis. International Journal of Molecular Sciences.
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Safety Operating Guide

3-Ethoxy-4-hydroxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethoxy-4-hydroxybenzoic Acid

In the dynamic environments of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical stage governed by principles of safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the integrity of your facility's chemical hygiene plan.

Before handling waste, it is imperative to understand the inherent risks associated with this compound. Based on data from structurally similar compounds, this chemical should be handled with care.

Key Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

  • Aquatic Hazard: May be harmful to aquatic life.[1]

Mandatory Personal Protective Equipment (PPE): Adherence to proper PPE protocols is the first line of defense against accidental exposure.

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side protection.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low.[1]

Waste Characterization: The Critical First Step

The cornerstone of proper disposal is determining whether the waste is hazardous as defined by the Environmental Protection Agency (EPA). Chemical waste generators are legally required to make this determination.[1]

Is Your Waste Hazardous? According to the EPA's Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.

  • Pure this compound: In its pure, unused form, this compound is not typically classified as an EPA hazardous waste.

  • Contaminated Waste: The critical consideration is contamination. If this compound is mixed with a listed hazardous waste or a solvent that imparts a hazardous characteristic (e.g., flash point <140°F/60°C), the entire mixture must be treated as hazardous waste.

All laboratory personnel should be trained to treat all chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by your institution's Office of Environmental Health and Safety (EHS) or equivalent authority.[4]

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the appropriate disposal route for this compound waste.

DisposalWorkflow Start Identify Waste Containing This compound Is_Contaminated Is the waste mixed with other chemicals or solvents? Start->Is_Contaminated Check_Contaminants Are contaminants listed as hazardous by EPA/local regulations? Is_Contaminated->Check_Contaminants Yes Is_Characteristic Does the mixture exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic)? Check_Contaminants->Is_Characteristic No Hazardous_Waste Treat as HAZARDOUS WASTE Check_Contaminants->Hazardous_Waste Yes Consult_EHS Consult Institutional EHS/ Chemical Hygiene Plan for guidance Check_Contaminants->Consult_EHS Unsure Is_Characteristic->Hazardous_Waste Yes Non_Hazardous_Waste Treat as NON-HAZARDOUS Solid Chemical Waste Is_Characteristic->Non_Hazardous_Waste No Is_Characteristic->Consult_EHS Unsure Disposal_Procedure Follow appropriate disposal protocol: - Segregate in a labeled, sealed container. - Arrange for pickup by EHS or  a licensed waste contractor. Hazardous_Waste->Disposal_Procedure Non_Hazardous_Waste->Disposal_Procedure Is_Contaminasted Is_Contaminasted Is_Contaminasted->Non_Hazardous_Waste No (Pure compound)

Caption: Disposal decision workflow for this compound.

Standard Operating Procedures for Disposal

Based on the characterization from the workflow above, follow the appropriate procedure.

Procedure 1: Disposal of Uncontaminated Solid Waste
  • Segregation: Collect the solid waste in a dedicated, clearly labeled container. The container must be made of a compatible material (e.g., polyethylene) and have a secure, leak-proof lid.[5]

  • Labeling: Label the container "Solid Chemical Waste" and list the full chemical name: "this compound."

  • Storage: Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials like strong oxidizing agents or bases.[3][6]

  • Disposal: Arrange for pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.[4]

Procedure 2: Disposal of Contaminated Waste
  • Segregation and Containment: Collect the contaminated waste in a compatible, leak-proof container. Do not mix incompatible waste streams.[7]

  • Labeling: The container must be labeled as "Hazardous Waste." List all chemical constituents by their full name, including solvents and the this compound.

  • Storage: Store in a designated satellite accumulation area that complies with all institutional and regulatory requirements.

  • Disposal: This waste must be disposed of through a licensed hazardous waste contractor. Contact your EHS office to schedule a pickup.[4]

Procedure 3: Decontamination of Empty Containers

An "empty" container that held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., water or ethanol) three times.

  • Collect Rinsate: The rinsate must be collected and treated as chemical waste. For a water rinse, this can be neutralized as described in the protocol below.

  • Deface Label: Completely remove or deface the original chemical label on the container.[4]

  • Dispose: The clean, dry, and unlabeled container can now be disposed of in the regular trash or recycled, according to institutional policy.

Protocol: Neutralization of Small-Scale Aqueous Solutions

For small quantities (<100 mL) of dilute aqueous solutions containing this compound, neutralization may be a viable pre-treatment step before drain disposal, if permitted by your local water authority and institutional policies. This carboxylic acid can be neutralized with a weak base to form a salt and water.

Materials:

  • Aqueous waste solution of this compound

  • Sodium bicarbonate (NaHCO₃)

  • pH paper or calibrated pH meter

  • Stir plate and stir bar

  • Appropriate beaker (at least 2x the volume of the waste solution)

Step-by-Step Methodology:

  • Verification: Confirm with your EHS office that drain disposal of the neutralized salt of this compound is permitted.

  • Preparation: Place the waste solution in the beaker on a stir plate and begin gentle stirring. Ensure the beaker is large enough to accommodate potential foaming from CO₂ evolution.

  • Neutralization: Slowly and carefully add small portions of sodium bicarbonate to the stirring solution. Effervescence (fizzing) will occur as CO₂ gas is released.

    • Causality Insight: Adding the base slowly prevents vigorous foaming, which could cause a spill. Sodium bicarbonate is a weak base, making the reaction easily controllable compared to a strong base like NaOH.

  • pH Monitoring: Periodically stop adding base and check the pH of the solution using pH paper or a meter.

  • Endpoint: Continue adding base until the pH is in the neutral range (typically between 6.0 and 8.0, as specified by your local regulations).

  • Disposal: Once the pH is confirmed to be neutral and all fizzing has ceased, the solution can be flushed down a laboratory sink with a large volume of running water (e.g., 20-fold excess).

  • Documentation: Record the neutralization procedure in your laboratory notebook.

Quantitative Data Summary

ParameterValue/InformationSource(s)
Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Respiratory Irritation (Category 3), Acute Aquatic Hazard (Category 3)[1]
Incompatible Materials Strong oxidizing agents, Strong bases[3][6]
Regulatory Framework EPA: 40 CFR 261.3 (Waste Classification), OSHA: 29 CFR 1910.1450 (Lab Safety)[1][8][9]
Permissible pH for Drain Disposal Typically 5.5 - 10.5, but must be verified with local authorities[10]

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethoxy-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical compounds. Among these is 3-Ethoxy-4-hydroxybenzoic acid (CAS No. 5438-38-0), a substituted benzoic acid derivative.[1][2][3] While detailed toxicological data for this specific compound is not extensively published, a thorough risk assessment based on its chemical structure and data from closely related analogs allows us to establish a robust safety protocol.[4]

This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in the RAMP methodology—R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies—to ensure your safety is the paramount consideration in every operation.

Hazard Recognition & Risk Assessment

This compound is a solid, typically a powder, at room temperature.[5] The primary risks associated with handling this and similar aromatic carboxylic acids stem from its physical form and chemical properties.

Key Hazards:

  • Respiratory Irritation: As a fine powder, the compound can easily become airborne, posing an inhalation risk. Analogs like 3-Ethoxy-4-hydroxybenzaldehyde are known to cause respiratory irritation.[6]

  • Serious Eye Irritation/Damage: Contact with dust or splashes of solutions can cause significant eye irritation or damage. This is a common hazard for benzoic acid derivatives.[4]

  • Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.[6]

  • Ingestion: While less common in a laboratory setting, ingestion is harmful.[5]

The following table summarizes the anticipated hazard classifications based on analogous compounds.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation⚠️WarningH315: Causes skin irritation
Eye Irritation⚠️WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)⚠️WarningH335: May cause respiratory irritation
Acute Toxicity (Oral)⚠️WarningH302: Harmful if swallowed

This table is constructed based on data for analogous compounds like 3-Ethoxy-4-hydroxybenzaldehyde and other hydroxybenzoic acids.[6][7] Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.

Core PPE Requirements: Your First Line of Defense

Engineering controls, such as fume hoods or ventilated balance enclosures, are the primary method for minimizing exposure.[8] However, appropriate PPE is the critical final barrier between you and the chemical hazard.

  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling the solid or its solutions.[9] For procedures with a higher risk of splashing, such as when handling larger volumes or during vigorous mixing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves are mandatory. Disposable nitrile gloves (minimum 5-mil thickness) provide excellent splash protection for handling the solid and preparing solutions.[10] Nitrile is generally effective against weak acids and a variety of organic compounds.[11] For prolonged contact or immersion, heavier-duty gloves such as butyl or neoprene should be considered.[12] The causality here is crucial: thin nitrile gloves protect against incidental contact, but their breakthrough time is short. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.[13]

  • Protective Clothing: A standard, flame-resistant laboratory coat, kept fully buttoned, is required to protect your skin and personal clothing from contamination. Ensure the sleeves are of an appropriate length to cover the wrist, creating an overlap with your gloves.

  • Respiratory Protection: The Occupational Safety and Health Administration (OSHA) Respiratory Protection Standard (29 CFR 1910.134) provides a comprehensive framework for respirator use.[13][14]

    • For nuisance dust: When handling small quantities in a well-ventilated area where dust levels are minimal, a NIOSH-approved N95 filtering facepiece respirator may be sufficient.

    • For significant dust generation: When weighing out larger quantities of the powder or when engineering controls are insufficient, a half-mask elastomeric respirator with P100 (HEPA) particulate filters is required.[15] Use of such a respirator necessitates enrollment in a respiratory protection program, including medical evaluation and fit testing.[9][16]

Procedural Guidance: Integrating PPE into Your Workflow

Effective protection relies on not just what you wear, but how you wear it and the procedures you follow.

Experimental Protocol: Weighing and Preparing a Solution

  • Preparation: Before entering the designated work area (e.g., a fume hood), don your lab coat and chemical splash goggles.

  • Glove Inspection and Donning: Inspect a pair of nitrile gloves for any defects. Don the gloves, ensuring they overlap the cuffs of your lab coat.

  • Respiratory Selection: Based on your risk assessment of the quantity being handled, don the appropriate respirator (e.g., N95 or half-mask with P100 filters). Perform a user seal check as required.[8]

  • Handling: Conduct all manipulations of the solid powder within a chemical fume hood or a ventilated balance enclosure to minimize dust release.

  • Post-Handling: Once the solid is transferred and in solution, and the risk of aerosolization is eliminated, you may be able to downgrade your respiratory protection, based on the volatility of the solvent and your institution's standard operating procedures.

  • Doffing and Disposal: After completing your work, doff your PPE in the correct order to prevent cross-contamination: first remove gloves, then goggles and face shield, and finally the lab coat. Dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE Selection and Use Workflow

The following diagram outlines the logical workflow for ensuring proper PPE selection and use in every laboratory task involving this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection Selection Phase cluster_action Action Phase start 1. Assess Task (e.g., Weighing, Transfer) hazards 2. Identify Hazards (Dust, Splash, Irritation) start->hazards select_ppe 3. Select Base PPE (Goggles, Lab Coat, Gloves) hazards->select_ppe resp_needed Respiratory Hazard? select_ppe->resp_needed select_resp Select Respirator (N95 or Half-mask) resp_needed->select_resp Yes inspect 4. Inspect All PPE (Check for defects) resp_needed->inspect No select_resp->inspect don 5. Don PPE (Correct Sequence) inspect->don task 6. Perform Task don->task doff 7. Doff PPE (Correct Sequence) task->doff dispose 8. Dispose/Clean PPE & Wash Hands doff->dispose

Caption: Logical workflow for PPE selection and use.

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE that has come into contact with this compound, such as nitrile gloves and N95 masks, must be considered contaminated.

  • Solid Waste: Place contaminated gloves, wipes, and disposable respirators into a designated, sealed hazardous waste container for solid chemical waste.

  • Chemical Waste: Unused chemical and solutions must be disposed of according to federal, state, and local regulations. Never pour chemical waste down the drain.

  • Reusable PPE: Clean and disinfect reusable items like face shields, goggles, and elastomeric respirators according to the manufacturer's instructions and your institution's safety protocols.

By adhering to these guidelines, you build a culture of safety that protects not only yourself but your colleagues. Trust in these validated procedures is your best asset for a long and successful scientific career.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. URL: https://www.cdc.gov/niosh/npg/default.html
  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. URL: https://www.cdc.gov/niosh/npg/npgd0000.html
  • NIOSH Pocket Guide to Chemical Hazards (PDF). National Institute for Occupational Safety and Health. URL: https://www.cdc.gov/niosh/docs/2010-168/pdfs/2010-168.pdf?id=10.26616/NIOSHPUB2010168
  • Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR). URL: https://www.cpwr.com/wp-content/uploads/publications/pamphlets/niosh/understanding_niosh.pdf
  • NIOSH Pocket Guide to Chemical Hazards. Office of Justice Programs. URL: https://www.ojp.gov/ncjrs/virtual-library/abstracts/niosh-pocket-guide-chemical-hazards
  • OSHA Respiratory Protection Standard (29 CFR 1910.134). Creative Safety Supply. URL: https://www.creativesafetysupply.com/articles/osha-respiratory-protection-standard-29-cfr-1910-134/
  • What is OSHA Respiratory Protection Standard 29 CFR 1910.134. Emergency Disaster Systems. URL: https://www.emergencydisastersystems.com/what-is-osha-respiratory-protection-standard-29-cfr-1910-134/
  • What is OSHA Respiratory Protection Standard 29 CFR 1910.134. eSafety Supplies, Inc. URL: https://esafetysupplies.com/blogs/esafety-questions/what-is-osha-respiratory-protection-standard-29-cfr-1910-134
  • Appendix A 29 CFR 1910.134 Respiratory Protection. Occupational Safety and Health Administration. URL: https://www.osha.gov/sites/default/files/publications/respiratory-protection-app-a-29-cfr-1910-134.pdf
  • OSHA Revised Respiratory Protection Standards. Minnesota Department of Health. URL: https://www.health.state.mn.
  • Safety Data Sheet for this compound. CymitQuimica. URL: https://www.cymitquimica.com/pdf/F764452_msds_en.pdf
  • 3-Ethoxy-4-hydroxy-benzoic acid (CAS 5438-38-0). Santa Cruz Biotechnology. URL: https://www.scbt.com/p/3-ethoxy-4-hydroxy-benzoic-acid-5438-38-0
  • Safety Data Sheet for 3,4-Dihydroxybenzoic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/37580
  • This compound PubChem Entry. National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/95085
  • This compound (CAS 5438-38-0). ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61343751.htm
  • Safety Data Sheet for 3-Ethoxy-4-hydroxybenzaldehyde. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC118800050
  • Safety Data Sheet for 3-Ethoxy-4-hydroxybenzaldehyde. Thermo Fisher Scientific. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AA19478_MTR_EN.pdf
  • Safety Data Sheet for 3-Ethoxy-4-hydroxybenzaldehyde. Meta Scientific. URL: https://www.metascientific.com/pdf/sds/MS-1100-121-32-4.pdf
  • Glove Compatibility Chart. CP Lab Safety. URL: https://www.calpaclab.
  • This compound. Key Organics. URL: https://www.keyorganics.net/product/vs-12762/3-ethoxy-4-hydroxybenzoic-acid
  • This compound (CAS 5438-38-0) Wiki. Guidechem. URL: https://www.guidechem.com/wiki/5438-38-0.html
  • Chemical Resistance Reference Chart. Medicom. URL: https://medicom.com/en-us/ressources/chemical-resistance-reference-chart
  • Guide to Nitrile Gloves Chemical Resistance. International Medsourcing. URL: https://www.internationalmedsourcing.com/blogs/news/nitrile-gloves-chemical-resistance-chart
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. URL: https://ehrs.upenn.edu/system/files/resources/nitrilegloveposter.pdf
  • Glove Selection Chart. University of Colorado Colorado Springs. URL: https://ess.uccs.edu/sites/g/files/kjihxj4136/files/2022-08/Glove%20Selection.pdf

Sources

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